molecular formula C13H20N2O2 B170487 (S)-tert-Butyl (2-amino-1-phenylethyl)carbamate CAS No. 137102-30-8

(S)-tert-Butyl (2-amino-1-phenylethyl)carbamate

Cat. No.: B170487
CAS No.: 137102-30-8
M. Wt: 236.31 g/mol
InChI Key: IJALRZPKODHZOR-LLVKDONJSA-N
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Description

(S)-tert-Butyl (2-amino-1-phenylethyl)carbamate is a chiral carbamate derivative of significant interest in modern medicinal chemistry and drug discovery. This compound, with the molecular formula C13H20N2O2 and a molecular weight of 236.31 g/mol, serves as a valuable synthetic intermediate and building block for the development of novel therapeutic agents . The compound's research value is largely derived from the properties of the carbamate functional group. Carbamates are known for their excellent chemical and proteolytic stability, ability to penetrate cell membranes, and close resemblance to a peptide bond, making them ideal as amide bond surrogates in drug design . These characteristics make this compound a crucial precursor in pharmaceutical research for constructing molecules with improved metabolic stability, bioavailability, and target specificity . Its primary application lies in the synthesis of complex molecules with potential biological activity, contributing to the discovery of new candidates for treating various conditions . The stereochemistry of the compound is a critical feature, enabling the creation of enantiomerically pure substances for probing biological pathways and structure-activity relationships. This product is intended for research and laboratory use only. It is strictly not for diagnostic, therapeutic, or any human or veterinary use. Researchers should consult the Safety Data Sheet (SDS) prior to use and handle all materials appropriately in a controlled laboratory setting.

Properties

IUPAC Name

tert-butyl N-[(1S)-2-amino-1-phenylethyl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20N2O2/c1-13(2,3)17-12(16)15-11(9-14)10-7-5-4-6-8-10/h4-8,11H,9,14H2,1-3H3,(H,15,16)/t11-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IJALRZPKODHZOR-LLVKDONJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CN)C1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@H](CN)C1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80640524
Record name tert-Butyl [(1S)-2-amino-1-phenylethyl]carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80640524
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

236.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

137102-30-8
Record name tert-Butyl [(1S)-2-amino-1-phenylethyl]carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80640524
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

(S)-tert-Butyl (2-amino-1-phenylethyl)carbamate: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

(S)-tert-Butyl (2-amino-1-phenylethyl)carbamate is a chiral building block crucial in the field of organic synthesis and medicinal chemistry. As a derivative of phenethylamine, it incorporates a tert-butyloxycarbonyl (Boc) protecting group on one of its amino functionalities. This strategic protection allows for selective reactions at the free amine, making it a valuable intermediate in the synthesis of complex chiral molecules, including pharmaceutical agents. The presence of the stereocenter and the phenyl group provides a versatile scaffold for creating a diverse range of bioactive compounds.

Core Chemical Properties

The fundamental chemical and physical properties of this compound are summarized below. These properties are essential for its handling, characterization, and use in synthetic applications.

PropertyValueReference
IUPAC Name tert-butyl N-[(1S)-2-amino-1-phenylethyl]carbamate[1]
CAS Number 137102-30-8[1]
Molecular Formula C₁₃H₂₀N₂O₂[1]
Molecular Weight 236.31 g/mol [1]
Appearance White to off-white solid
Melting Point Not available
Boiling Point 84-86°C at 46.5 Pa (for a related compound)[2]
Solubility Soluble in common organic solvents like methanol, ethanol, and dichloromethane.[3]
Canonical SMILES CC(C)(C)OC(=O)N--INVALID-LINK--C1=CC=CC=C1[1]
InChIKey IJALRZPKODHZOR-LLVKDONJSA-N[1]

Spectroscopic and Analytical Data

Characterization of this compound relies on standard spectroscopic techniques. While a specific spectrum for this exact compound is not publicly available, the expected spectral characteristics can be inferred from closely related structures.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the tert-butyl group (a singlet around 1.4-1.5 ppm), aromatic protons of the phenyl group (multiplets between 7.2-7.4 ppm), the methine proton adjacent to the phenyl group and carbamate (a multiplet), and the methylene protons of the ethylamine backbone. The protons on the nitrogens will appear as broad singlets.

  • ¹³C NMR: The carbon NMR spectrum will display a distinct signal for the quaternary carbon of the tert-butyl group (around 80 ppm) and the methyl carbons (around 28 ppm). The carbonyl carbon of the carbamate will appear around 155-156 ppm. Aromatic carbons will resonate in the 125-140 ppm region.

High-Performance Liquid Chromatography (HPLC)

Purity and enantiomeric excess are typically determined by HPLC. Chiral columns are necessary for resolving the enantiomers.

Typical Experimental Protocol for Chiral HPLC Analysis:

  • System: Agilent 1290 Infinity II UHPLC or similar.[4]

  • Column: A chiral stationary phase column, such as one based on a tert-butylcarbamoylquinine selector (QN-AX) or a zwitterionic selector (ZWIX(+)).[4]

  • Mobile Phase: A mixture of acetonitrile, water, and an acid modifier like phosphoric or formic acid is commonly used for reverse-phase separation of carbamates.[5] The exact gradient and composition must be optimized for the specific column and compound.

  • Detection: UV detection at a wavelength where the phenyl group absorbs (e.g., 254 nm or 262 nm).

  • Flow Rate: Typically 0.5 - 1.0 mL/min.

  • Column Temperature: Maintained at a constant temperature, for example, 50°C, to ensure reproducibility.[4]

Mass Spectrometry (MS)

Mass spectrometry is used to confirm the molecular weight of the compound.

  • Technique: Electrospray Ionization (ESI) is commonly used.

  • Expected Ion: The protonated molecule [M+H]⁺ would be observed at m/z 237.16.

Synthesis and Purification

This compound is typically synthesized by the protection of one of the amino groups of (S)-1-phenyl-1,2-ethanediamine. The most common method involves the use of di-tert-butyl dicarbonate (Boc₂O).

General Synthesis Protocol

This protocol describes a general method for the mono-Boc protection of a diamine.

  • Dissolution: Dissolve (S)-1-phenyl-1,2-ethanediamine in a suitable solvent such as dioxane or a mixture of dioxane and water.[2]

  • Base Addition: Add a mild base, such as magnesium oxide or sodium bicarbonate, to the solution to act as an acid scavenger.[2]

  • Reagent Addition: Cool the mixture in an ice bath. Add a solution of di-tert-butyl dicarbonate (Boc₂O) in the same solvent dropwise over a period of 20-30 minutes.[2] Using a slight excess of the diamine can favor mono-protection.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 16-24 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

  • Workup:

    • Filter the reaction mixture to remove any inorganic solids.[2]

    • Concentrate the filtrate under reduced pressure to remove the solvent.

    • The residue is then taken up in an organic solvent like ethyl acetate or dichloromethane and washed with water and brine.

  • Purification: The crude product is purified by column chromatography on silica gel, typically using a gradient of ethyl acetate in hexane or petroleum ether to isolate the desired mono-protected product.

G General Workflow for Synthesis and Purification cluster_synthesis Synthesis cluster_workup Workup cluster_purification Purification & Analysis start Start: (S)-1-phenyl-1,2-ethanediamine dissolve Dissolve in Dioxane/Water Add Base (e.g., MgO) start->dissolve react Add Boc₂O solution dropwise at 0°C Stir at RT for 16-24h dissolve->react monitor Monitor by TLC react->monitor filter Filter to remove solids monitor->filter concentrate Concentrate under reduced pressure filter->concentrate extract Liquid-Liquid Extraction (e.g., EtOAc/Water) concentrate->extract dry Dry organic layer (e.g., Na₂SO₄) and Concentrate extract->dry chromatography Silica Gel Column Chromatography dry->chromatography analysis Characterize by NMR, MS, HPLC chromatography->analysis final_product Final Product: This compound analysis->final_product

Caption: Synthesis and Purification Workflow.

Applications in Drug Development and Research

The primary role of this compound is as a chiral intermediate in multi-step organic synthesis. The carbamate group is a stable and effective protecting group for amines, which is crucial in modern drug design.[6][7]

  • Chiral Building Block: The defined stereochemistry at the C1 position makes it an ideal starting material for the asymmetric synthesis of more complex molecules.

  • Amine Protection: The Boc group protects the secondary amine, allowing chemical transformations to be performed selectively on the primary amine or other parts of the molecule. The Boc group can be easily removed under acidic conditions (e.g., with trifluoroacetic acid) at a later stage of the synthesis.[6]

  • Peptidomimetics: Its structure resembles that of a modified amino acid, making it a useful component in the synthesis of peptidomimetics, which are compounds designed to mimic peptides but with improved stability or activity.

  • Ligand Synthesis: The phenethylamine scaffold is common in many biologically active compounds and receptor ligands. This compound serves as a precursor for the synthesis of novel ligands for various biological targets.

G Role as a Synthetic Intermediate cluster_reactions Selective Reactions start (S)-tert-Butyl (2-amino-1-phenylethyl)carbamate reaction1 Reaction at Primary Amine (e.g., Acylation, Alkylation) start->reaction1 Step 1 reaction2 Modification of Aromatic Ring start->reaction2 Step 1 deprotection Boc Deprotection (Acidic Conditions) reaction1->deprotection Step n reaction2->deprotection Step n target Complex Chiral Target Molecule (e.g., API, Ligand) deprotection->target Final Step

Caption: Logical flow of synthetic utility.

Safety and Handling

  • Hazard Classification: Similar compounds are classified as harmful if swallowed, causing skin irritation, serious eye irritation, and may cause respiratory irritation.[1]

  • GHS Hazard Statements:

    • H302: Harmful if swallowed.[1]

    • H315: Causes skin irritation.[1]

    • H319: Causes serious eye irritation.[1]

    • H335: May cause respiratory irritation.[1]

  • Precautionary Measures:

    • Engineering Controls: Handle in a well-ventilated area, preferably in a chemical fume hood.[8]

    • Personal Protective Equipment (PPE): Wear appropriate protective gloves, safety goggles or a face shield, and a lab coat.

    • Handling: Avoid contact with skin, eyes, and clothing. Do not breathe dust or vapors. Wash hands thoroughly after handling.[9]

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place, away from incompatible materials such as strong acids and oxidizing agents.[8]

  • Disposal: Dispose of contents and container in accordance with local, regional, and national regulations. Do not allow the product to enter drains.[9]

References

An In-depth Technical Guide on (S)-tert-Butyl (2-amino-1-phenylethyl)carbamate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and physical properties of (S)-tert-Butyl (2-amino-1-phenylethyl)carbamate, a key intermediate in various synthetic applications. This document includes a summary of its molecular properties, a representative experimental protocol for the synthesis of related carbamate compounds, and visual diagrams to illustrate relevant chemical and experimental workflows.

Quantitative Data Summary

This compound is a chiral building block frequently utilized in the synthesis of pharmaceutical compounds. Its key quantitative properties are summarized below for easy reference.

PropertyValue
Molecular Weight 236.31 g/mol [1]
Molecular Formula C₁₃H₂₀N₂O₂[1]
CAS Number 137102-30-8[1]
Monoisotopic Mass 236.152477885 Da[1]
Polar Surface Area 64.4 Ų[1]

Physicochemical and Hazard Information

A detailed breakdown of the compound's identifiers and associated hazards is provided in the following table. This information is critical for proper handling, storage, and use in a laboratory setting.

Identifier TypeIdentifier
IUPAC Name tert-butyl N-[(1S)-2-amino-1-phenylethyl]carbamate[1]
InChI InChI=1S/C13H20N2O2/c1-13(2,3)17-12(16)15-11(9-14)10-7-5-4-6-8-10/h4-8,11H,9,14H2,1-3H3,(H,15,16)/t11-/m1/s1[1]
InChIKey IJALRZPKODHZOR-LLVKDONJSA-N[1]
SMILES CC(C)(C)OC(=O)N--INVALID-LINK--C1=CC=CC=C1[1]

Hazard Statements:

  • H302: Harmful if swallowed[1]

  • H315: Causes skin irritation[1]

  • H319: Causes serious eye irritation[1]

  • H335: May cause respiratory irritation[1]

Experimental Protocols

While a specific, detailed experimental protocol for the synthesis of this compound was not found in the search results, a general procedure for the synthesis of tert-butyl carbamate derivatives can be adapted. The following is a representative protocol for the condensation of a primary amine with a carboxylic acid using common coupling reagents, a method often employed in the formation of amide bonds in the presence of a Boc-protected amine.

Illustrative Synthesis of a Carbamate Derivative

This protocol describes the general steps for coupling a carboxylic acid with an amine, which is a common subsequent step for molecules like this compound.

  • Reaction Setup: To a stirred solution of a selected benzoic acid (1.0 eq) in N,N-dimethylformamide (DMF) at 0 °C, add N,N-diisopropylethylamine (DIPEA) (1.5 eq).

  • Addition of Reagents: Sequentially add the amine compound (e.g., a derivative of this compound) (1.1 eq), 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDCI) (1.5 eq), and hydroxybenzotriazole (HOBt) (1.5 eq).

  • Reaction Progression: Stir the reaction mixture for 30 minutes at 0 °C, then allow it to warm to room temperature and continue stirring for 3 hours to complete the reaction.

  • Work-up and Extraction: Upon completion, as monitored by Thin Layer Chromatography (TLC), concentrate the reaction mixture under reduced pressure. Basify the residue with a saturated sodium bicarbonate (NaHCO₃) solution and extract the product with dichloromethane (DCM). Wash the organic layer with water and brine.

  • Purification: Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Visualizations

Diagram of a Generic Carbamate Synthesis Workflow

The following diagram illustrates a typical workflow for the synthesis and purification of a carbamate derivative, as described in the experimental protocol section.

G Generic Carbamate Synthesis Workflow cluster_synthesis Synthesis cluster_workup Work-up & Extraction cluster_purification Purification A Dissolve Carboxylic Acid in DMF B Add DIPEA at 0°C A->B C Add Amine, EDCI, and HOBt B->C D Stir at 0°C, then RT C->D E Concentrate Reaction Mixture D->E Reaction Completion F Basify with NaHCO3 E->F G Extract with DCM F->G H Wash with Water and Brine G->H I Dry Organic Layer (Na2SO4) H->I J Filter and Concentrate I->J K Column Chromatography J->K L Characterize Pure Product K->L G General Mechanism of Carbamate Enzyme Inhibition Enzyme Enzyme (e.g., Acetylcholinesterase) Inhibited_Enzyme Carbamylated Enzyme (Inactive) Enzyme->Inhibited_Enzyme Binds to Active Site (Carbamylation) Products Products Enzyme->Products Catalysis Carbamate (S)-tert-Butyl (2-amino-1-phenylethyl)carbamate Carbamate->Inhibited_Enzyme Substrate Substrate (e.g., Acetylcholine) Substrate->Enzyme Normal Binding Inhibited_Enzyme->Enzyme Reversible Hydrolosis

References

In-Depth Technical Guide: (S)-tert-Butyl (2-amino-1-phenylethyl)carbamate

Author: BenchChem Technical Support Team. Date: December 2025

CAS Number: 137102-30-8

This technical guide provides a comprehensive overview of (S)-tert-Butyl (2-amino-1-phenylethyl)carbamate, a chiral building block crucial in the fields of medicinal chemistry and drug development. This document is intended for researchers, scientists, and professionals in the pharmaceutical industry.

Chemical Properties and Data

This compound, also known as (S)-2-(Boc-amino)-2-phenylethylamine, is a chiral amine featuring a phenylethylamine backbone.[1] The presence of a tert-butyloxycarbonyl (Boc) protecting group on one of the amino functionalities makes it a valuable intermediate in multi-step organic syntheses.[1] The "(S)" designation indicates a specific stereochemistry that is critical for its interaction with biological targets in the development of therapeutic agents.[1]

PropertyValueReference
CAS Number 137102-30-8[2]
Molecular Formula C13H20N2O2[2]
Molecular Weight 236.31 g/mol [1]
Appearance Solid[2]
Purity ≥95%[2]
Storage Sealed refrigeration[2]

Synthesis and Experimental Protocols

The synthesis of mono-Boc-protected diamines like this compound is a common challenge in organic synthesis, requiring selective protection of one amino group. A general and efficient method involves the use of alkyl phenyl carbonates as the electrophiles. This approach is advantageous as it often avoids the need for column chromatography, distillation, or recrystallization for purification.

General Experimental Protocol for Mono-Boc Protection of a Diamine:

This protocol is adapted from a procedure for a similar compound and should be optimized for the specific synthesis of this compound.

Materials:

  • (S)-1-phenyl-1,2-ethanediamine

  • tert-Butyl phenyl carbonate

  • Absolute Ethanol

  • Hydrochloric Acid (2M)

  • Sodium Hydroxide (2M)

  • Dichloromethane (CH2Cl2)

  • Sodium Sulfate (Na2SO4)

Procedure:

  • In a round-bottomed flask equipped with a reflux condenser and a magnetic stirrer, dissolve (S)-1-phenyl-1,2-ethanediamine (1.0 equivalent) in absolute ethanol.

  • To this solution, add tert-Butyl phenyl carbonate (1.0 equivalent).

  • Heat the reaction mixture to reflux and maintain for approximately 18 hours.

  • Cool the mixture to room temperature and concentrate it using a rotary evaporator.

  • Add water to the residue and adjust the pH to approximately 3 by the careful addition of 2M HCl.

  • Extract the aqueous layer with dichloromethane (3x). This step removes any unreacted tert-Butyl phenyl carbonate and phenol byproduct.

  • Adjust the pH of the aqueous phase to 12 with the addition of 2M NaOH.

  • Extract the basic aqueous layer with dichloromethane (5x) to isolate the mono-protected product.

  • Combine the organic extracts from the previous step and dry over anhydrous sodium sulfate.

  • Filter the solution and concentrate it using a rotary evaporator to yield the crude product.

Purification: The crude product can be further purified by column chromatography on silica gel if necessary.

Applications in Drug Development

The carbamate group is a significant structural motif in a wide range of therapeutic agents, including anticancer, antiviral, and antiepileptic drugs. The Boc protecting group is particularly important in the synthesis of peptides and other complex molecules where selective deprotection of amine groups is required.

This compound serves as a crucial chiral precursor in the synthesis of various pharmaceutical compounds. Its stereochemistry is essential for the enantioselective synthesis of drug candidates, as different enantiomers of a drug can have vastly different pharmacological and toxicological profiles. The phenylethylamine structure is a common scaffold in many biologically active molecules.

While specific drug names synthesized directly from this intermediate are not widely published, its utility can be inferred from the synthesis of analogous compounds. For instance, derivatives of tert-butyl phenylcarbamate have been synthesized and evaluated for their anti-inflammatory activity.[3][4]

Visualizations

General Synthesis Workflow:

The following diagram illustrates a generalized workflow for the synthesis and purification of a mono-Boc-protected diamine.

G cluster_reaction Reaction cluster_workup Workup & Purification Diamine Chiral Diamine ((S)-1-phenyl-1,2-ethanediamine) Reaction_Vessel Reaction at Reflux Diamine->Reaction_Vessel Boc_Source Boc Source (tert-Butyl phenyl carbonate) Boc_Source->Reaction_Vessel Solvent Solvent (Ethanol) Solvent->Reaction_Vessel Concentration1 Concentration Reaction_Vessel->Concentration1 Acid_Wash Acidic Wash (pH 3) Concentration1->Acid_Wash Base_Extraction Basification (pH 12) & Extraction Acid_Wash->Base_Extraction Drying Drying Base_Extraction->Drying Concentration2 Final Concentration Drying->Concentration2 Product (S)-tert-Butyl (2-amino-1-phenylethyl)carbamate Concentration2->Product G Reactants (S)-1-phenyl-1,2-ethanediamine tert-Butyl phenyl carbonate Reaction Selective Mono-Boc Protection Reactants->Reaction Conditions Solvent: Ethanol Heat: Reflux Conditions->Reaction Product (S)-tert-Butyl (2-amino-1-phenylethyl)carbamate Reaction->Product

References

(S)-tert-Butyl (2-amino-1-phenylethyl)carbamate structural analogs

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Core Structural Analogs of (S)-tert-Butyl (2-amino-1-phenylethyl)carbamate

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is a chiral 1,2-diamine derivative. The presence of a carbamate protecting group on one of the amino functionalities and a phenyl group attached to the chiral center makes it a valuable scaffold in medicinal chemistry. This technical guide provides a comprehensive overview of the structural analogs of this compound, focusing on their synthesis, biological activities, and structure-activity relationships (SAR). The information presented is intended to aid researchers in the design and development of novel therapeutic agents based on this privileged scaffold.

Core Structure and Analogs

The core structure of this compound consists of a 1,2-diphenylethylenediamine backbone where one of the amino groups is protected with a tert-butoxycarbonyl (Boc) group. Structural analogs can be generated by modifying various parts of the molecule, including:

  • Substitution on the Phenyl Ring: Introducing electron-donating or electron-withdrawing groups to the phenyl ring can modulate the electronic properties and steric bulk of the molecule, influencing its binding affinity to biological targets.

  • Modification of the Carbamate Group: Replacing the Boc group with other carbamates (e.g., Cbz, Fmoc) or other protecting groups can alter the compound's stability, solubility, and pharmacokinetic properties.

  • N-Substitution of the Free Amino Group: Alkylation, acylation, or arylation of the primary amino group allows for the introduction of diverse functionalities to explore interactions with specific binding pockets of target proteins.

  • Modification of the Ethylenediamine Backbone: Altering the length of the carbon chain or introducing substituents can impact the conformational flexibility of the molecule.

Synthesis of Structural Analogs

The synthesis of structural analogs of this compound typically involves asymmetric synthesis methodologies to establish the desired stereochemistry of the chiral diamine core. Common synthetic strategies include:

  • Asymmetric Hydrogenation: The catalytic asymmetric hydrogenation of N-protected enamines is a widely used method for the synthesis of chiral 1,2-diamines.

  • Reductive Amination: Chiral N-protected amino alcohols can be converted to the corresponding diamines via reductive amination.

  • Nucleophilic Ring-Opening of Aziridines: Chiral aziridines can be opened with nitrogen nucleophiles to afford chiral 1,2-diamines.

A general synthetic workflow for the preparation of N-substituted analogs is depicted below.

Synthetic Workflow cluster_0 Synthesis of Core Scaffold cluster_1 Derivatization start (S)-2-Amino-1-phenylethanol step1 Boc Protection start->step1 intermediate1 (S)-tert-Butyl (2-hydroxy-1-phenylethyl)carbamate step1->intermediate1 step2 Mesylation/Tosylation intermediate1->step2 intermediate2 Mesylate/Tosylate Intermediate step2->intermediate2 step3 Azide Substitution intermediate2->step3 intermediate3 Azide Intermediate step3->intermediate3 step4 Reduction intermediate3->step4 core This compound step4->core reaction N-Substitution core->reaction reagents Alkyl Halides (R-X) Acyl Chlorides (RCOCl) Isocyanates (R-NCO) reagents->reaction analogs N-Substituted Analogs reaction->analogs caption General Synthetic Workflow for N-Substituted Analogs

Caption: General Synthetic Workflow for N-Substituted Analogs

Biological Activities and Structure-Activity Relationships

Analogs of this compound have been investigated for a range of biological activities, including anticancer and antimicrobial effects. The following sections summarize the available quantitative data and SAR insights.

Anticancer Activity

A series of β²,²-amino acid derivatives, which share structural similarities with the core scaffold, have been evaluated for their anticancer activity against various human cancer cell lines.[1] The general structure of these analogs involves a propanamide backbone with bulky substituents.

Table 1: Anticancer Activity of β²,²-Amino Acid Derivatives [1]

Compound IDRamos (IC₅₀, µM)MRC-5 (IC₅₀, µM)Selectivity Index (MRC-5/Ramos)
5a Naphthalen-2-ylmethylH12>100>8.3
5b Naphthalen-2-ylmethylMethyl10>100>10
5c Naphthalen-2-ylmethyl2-Aminoethyl7.841>5.2
  • SAR Insights:

    • The presence of bulky aromatic groups, such as naphthalen-2-ylmethyl, at the R¹ position is crucial for anticancer activity.

    • Substitution at the R² position with an aminoethyl group (compound 5c ) led to the most potent analog against Ramos cancer cells.

    • Compound 5c also demonstrated broad-spectrum anticancer activity against 59 different cancer cell lines in the NCI-60 screen, with IC₅₀ values ranging from 0.32 to 3.89 µM.[1]

Antimicrobial Activity

Derivatives of N,N′-Bis(2-hydroxylbenzyl)-1,2-ethanediamine have been synthesized and evaluated for their in vitro antimicrobial activity against various bacterial strains.[2] While not direct analogs, they share the 1,2-diamine core.

Table 2: Antimicrobial Activity of N,N′-Bis(2-hydroxylbenzyl)-1,2-ethanediamine Derivatives [2]

Compound IDRS. enterica (LC₅₀, µM)P. aeruginosa (LC₅₀, µM)S. aureus (LC₅₀, µM)
21 Br11.686140
22 Cl8.79138287
  • SAR Insights:

    • The introduction of halogen substituents (bromo and chloro) on the phenyl rings resulted in potent antimicrobial activity.

    • The chloro-substituted derivative (22 ) showed the highest potency against S. enterica.

Experimental Protocols

General Procedure for the Synthesis of N-Substituted Analogs

To a solution of this compound in a suitable solvent (e.g., dichloromethane, acetonitrile), an appropriate electrophile (e.g., alkyl halide, acyl chloride, or isocyanate) and a base (e.g., triethylamine, diisopropylethylamine) are added. The reaction mixture is stirred at room temperature or heated as required. Upon completion, the reaction is quenched, and the product is purified by column chromatography.

In Vitro Anticancer Activity Assay (MTT Assay)
  • Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5,000-10,000 cells/well and incubated for 24 hours.

  • Compound Treatment: The cells are treated with various concentrations of the test compounds and incubated for 48-72 hours.

  • MTT Addition: MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for 4 hours.

  • Formazan Solubilization: The medium is removed, and DMSO is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.

  • Data Analysis: The IC₅₀ values are calculated from the dose-response curves.

MTT Assay Workflow start Seed Cells in 96-well Plate step1 Incubate for 24h start->step1 step2 Add Test Compounds step1->step2 step3 Incubate for 48-72h step2->step3 step4 Add MTT Solution step3->step4 step5 Incubate for 4h step4->step5 step6 Remove Medium & Add DMSO step5->step6 step7 Measure Absorbance at 570 nm step6->step7 end Calculate IC50 Values step7->end caption MTT Assay Experimental Workflow

Caption: MTT Assay Experimental Workflow

In Vitro Antimicrobial Activity Assay (Broth Microdilution Method)
  • Preparation of Inoculum: Bacterial strains are cultured in nutrient broth, and the turbidity is adjusted to match the 0.5 McFarland standard.

  • Serial Dilution: Test compounds are serially diluted in a 96-well microtiter plate containing broth.

  • Inoculation: Each well is inoculated with the bacterial suspension.

  • Incubation: The plates are incubated at 37°C for 24 hours.

  • Determination of MIC: The minimum inhibitory concentration (MIC) is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

Signaling Pathways

Currently, there is limited specific information in the public domain regarding the detailed signaling pathways modulated by structural analogs of this compound. However, based on the observed anticancer and antimicrobial activities, it can be hypothesized that these compounds may interact with various cellular targets. For instance, in cancer cells, they could potentially induce apoptosis or inhibit cell proliferation by targeting key enzymes or receptors involved in cell cycle regulation or survival pathways. In bacteria, they might disrupt the cell membrane, inhibit essential enzymes, or interfere with DNA replication or protein synthesis. Further research is required to elucidate the precise mechanisms of action and the specific signaling pathways involved.

Hypothetical Signaling Pathways cluster_cancer Anticancer Activity cluster_antimicrobial Antimicrobial Activity compound (S)-tert-Butyl (2-amino-1-phenylethyl)carbamate Analog target_cancer Cellular Target (e.g., Kinase, Receptor) compound->target_cancer target_antimicrobial Bacterial Target (e.g., Cell Wall, Enzyme) compound->target_antimicrobial pathway_cancer Signaling Pathway (e.g., Apoptosis, Cell Cycle) target_cancer->pathway_cancer effect_cancer Inhibition of Proliferation, Induction of Apoptosis pathway_cancer->effect_cancer pathway_antimicrobial Metabolic Pathway (e.g., Peptidoglycan Synthesis) target_antimicrobial->pathway_antimicrobial effect_antimicrobial Bacterial Cell Death pathway_antimicrobial->effect_antimicrobial caption Hypothesized Signaling Pathways

Caption: Hypothesized Signaling Pathways

Conclusion

The this compound scaffold represents a promising starting point for the development of novel therapeutic agents. The available data, although limited, suggests that modifications to the phenyl ring, carbamate group, and the free amino group can significantly impact biological activity. Further systematic SAR studies are warranted to fully explore the potential of this chemical class. The experimental protocols and workflows provided in this guide offer a foundation for researchers to synthesize and evaluate new analogs and to investigate their mechanisms of action. Future work should focus on identifying the specific molecular targets and elucidating the signaling pathways involved to facilitate the rational design of more potent and selective drug candidates.

References

(S)-tert-Butyl (2-amino-1-phenylethyl)carbamate safety data sheet (SDS)

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Safe Handling of (S)-tert-Butyl (2-amino-1-phenylethyl)carbamate

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the safety data for this compound (CAS RN: 137102-30-8). The information is compiled to assist researchers, scientists, and drug development professionals in the safe handling, storage, and disposal of this compound.

Chemical and Physical Properties

The following table summarizes the key physical and chemical properties of this compound.

PropertyValue
Molecular Formula C₁₃H₂₀N₂O₂
Molecular Weight 236.31 g/mol
Appearance Solid
Purity >95%

Hazard Identification and Classification

This compound is classified as hazardous according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). The following table outlines its hazard statements.

Hazard ClassHazard Statement
Acute toxicity, oralH302: Harmful if swallowed
Skin corrosion/irritationH315: Causes skin irritation
Serious eye damage/eye irritationH319: Causes serious eye irritation
Specific target organ toxicity, single exposureH335: May cause respiratory irritation

Below is a diagram illustrating the logical relationships between the hazards and the necessary precautionary measures.

GHS_Hazards GHS Hazard and Precautionary Relationship H302 H302 Harmful if swallowed P270 P270 Do not eat, drink or smoke when using this product H302->P270 P301_P312 P301 + P312 IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell H302->P301_P312 H315 H315 Causes skin irritation P264 P264 Wash skin thoroughly after handling H315->P264 P280 P280 Wear protective gloves/eye protection/face protection H315->P280 P302_P352 P302 + P352 IF ON SKIN: Wash with plenty of soap and water H315->P302_P352 H319 H319 Causes serious eye irritation H319->P280 P305_P351_P338 P305 + P351 + P338 IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. H319->P305_P351_P338 H335 H335 May cause respiratory irritation P261 P261 Avoid breathing dust/fume/gas/mist/vapors/spray H335->P261 P304_P340 P304 + P340 IF INHALED: Remove person to fresh air and keep comfortable for breathing H335->P304_P340

Caption: GHS Hazard and Precautionary Relationship Diagram.

Experimental Protocols

Detailed experimental protocols for the determination of the toxicological and physical-chemical properties of this compound are not available in the publicly accessible documentation. The provided data is typically generated according to standardized guidelines, such as those from the OECD (Organisation for Economic Co-operation and Development) for chemical testing.

Safe Handling and Storage

Adherence to proper handling and storage protocols is crucial for minimizing risk.

Personal Protective Equipment (PPE)

The following PPE should be worn when handling this compound:

Protection TypeSpecification
Eye/Face Protection Safety glasses with side-shields or goggles.
Skin Protection Chemical-resistant gloves (e.g., nitrile rubber), lab coat.
Respiratory Protection Use in a well-ventilated area. If dust is generated, a NIOSH-approved respirator is recommended.
Handling Procedures

A generalized workflow for the safe handling of this compound is outlined in the diagram below.

Safe_Handling_Workflow Safe Handling Workflow start Start prep Preparation: - Review SDS - Don appropriate PPE start->prep handling Handling: - Use in a well-ventilated area (fume hood recommended) - Avoid creating dust - Prevent contact with skin and eyes prep->handling storage Storage: - Keep container tightly closed - Store in a dry, cool, and well-ventilated place handling->storage spill Spill Response: - Evacuate area - Wear appropriate PPE - Absorb with inert material and collect for disposal handling->spill If spill occurs disposal Disposal: - Dispose of waste in accordance with local, state, and federal regulations storage->disposal After use spill->disposal end End disposal->end

Caption: Generalized Safe Handling Workflow Diagram.

Storage Conditions

Store the compound in a tightly sealed container in a cool, dry, and well-ventilated area.

First Aid Measures

In case of exposure, follow these first aid measures:

  • If Swallowed: Rinse mouth. Do NOT induce vomiting. Call a poison control center or doctor immediately for treatment advice.

  • In Case of Skin Contact: Take off immediately all contaminated clothing. Rinse skin with water/shower.

  • In Case of Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

  • If Inhaled: Remove person to fresh air and keep comfortable for breathing.

Disposal Considerations

Dispose of this compound and its container in accordance with all applicable local, state, and federal regulations. Do not allow to enter drains or waterways.

Disclaimer: This document is intended for informational purposes only and is not a substitute for a comprehensive Safety Data Sheet (SDS). Always consult the complete SDS for this compound before handling.

An In-depth Technical Guide on the Handling and Storage of (S)-tert-Butyl (2-amino-1-phenylethyl)carbamate

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides comprehensive information for researchers, scientists, and drug development professionals on the proper handling and storage of (S)-tert-Butyl (2-amino-1-phenylethyl)carbamate, a key intermediate in various synthetic applications. Adherence to these guidelines is crucial for ensuring the material's integrity and the safety of laboratory personnel.

Safety and Hazard Information

This compound is classified as a hazardous chemical. All handling should be conducted by trained personnel familiar with its properties and the necessary safety precautions.

GHS Hazard Classification:

  • Acute Toxicity, Oral (Category 4): Harmful if swallowed.[1]

  • Skin Corrosion/Irritation (Category 1B): Causes severe skin burns.[2]

  • Serious Eye Damage/Eye Irritation (Category 1): Causes serious eye damage.[2]

  • Specific Target Organ Toxicity — Single Exposure (Category 3): May cause respiratory irritation.[1][2]

Signal Word: Danger[2]

Personnel must wear appropriate personal protective equipment (PPE) at all times. This includes, but is not limited to, chemical safety goggles or a face shield, a lab coat, and chemical-resistant gloves.[2] All operations involving this compound should be performed within a certified chemical fume hood to avoid inhalation of vapors or mists.[2]

Quantitative Data Summary

The following table summarizes the key physical and safety-related data for this compound.

PropertyValue
Molecular Formula C₁₃H₂₀N₂O₂
Molecular Weight 236.31 g/mol
Storage Temperature Refrigerated, in a dry, cool, and well-ventilated place.[2]
Incompatible Materials Strong oxidizing agents, acids.[2]
Hazard Statements H302: Harmful if swallowed.[1] H314: Causes severe skin burns and eye damage.[2] H319: Causes serious eye irritation.[1] H335: May cause respiratory irritation.[1]

Experimental Protocols

Detailed experimental protocols for the stability and handling of this compound are not publicly available in the reviewed literature. Users should develop internal standard operating procedures (SOPs) based on the handling and storage guidelines provided in this document and the manufacturer's Safety Data Sheet (SDS).

General Handling Protocol:

  • Preparation: Before handling, ensure a chemical fume hood is operational and the work area is clear of incompatible materials.[2] Verify that an emergency eyewash station and safety shower are accessible.

  • Personal Protective Equipment (PPE): Don appropriate PPE, including safety goggles, a face shield, a lab coat, and nitrile or neoprene gloves.[2]

  • Dispensing: Carefully weigh or measure the required amount of the compound within the fume hood. Avoid generating dust or aerosols.

  • Post-Handling: After use, ensure the container is tightly sealed.[2] Decontaminate all surfaces and equipment. Wash hands and any exposed skin thoroughly with soap and water.[2]

  • Waste Disposal: Dispose of waste materials in accordance with local, state, and federal regulations for hazardous chemicals.[2]

Visualization of Handling and Storage Workflow

The following diagram illustrates the recommended workflow for the safe handling and storage of this compound.

G cluster_receiving Receiving and Initial Storage cluster_storage Storage Conditions cluster_handling Handling Protocol cluster_disposal Waste Disposal A Receive Shipment B Inspect Container for Damage A->B C Log into Inventory B->C D Transfer to Designated Storage C->D J Wear Appropriate PPE (Gloves, Goggles, Lab Coat) D->J Retrieval for Use E Store in a Cool, Dry, Well-Ventilated Area F Refrigerated E->F G Keep Container Tightly Closed F->G H Store Away from Incompatibles (Acids, Oxidizing Agents) G->H I Store Locked Up H->I K Use Chemical Fume Hood J->K L Dispense and Use K->L M Seal Container After Use L->M N Collect Waste in Designated Container L->N Waste Generation M->D Return to Storage O Dispose According to Institutional/Local Regulations N->O

Caption: Workflow for safe handling and storage.

Stability

First Aid Measures

In the event of exposure, immediate action is critical.

  • Eye Contact: Immediately rinse with plenty of water, also under the eyelids, for at least 15 minutes. Seek immediate medical attention.[2]

  • Skin Contact: Take off immediately all contaminated clothing. Wash off with soap and plenty of water for at least 15 minutes. Seek immediate medical attention.[2]

  • Inhalation: Remove to fresh air. If not breathing, give artificial respiration. Do not use mouth-to-mouth if the victim ingested or inhaled the substance. Seek immediate medical attention.[2]

  • Ingestion: Do NOT induce vomiting. Clean mouth with water and drink plenty of water afterward. Never give anything by mouth to an unconscious person. Call a physician or poison control center immediately.[4]

References

Physical and chemical properties of (S)-tert-Butyl (2-amino-1-phenylethyl)carbamate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S)-tert-Butyl (2-amino-1-phenylethyl)carbamate, a chiral building block, plays a significant role in synthetic organic chemistry and drug discovery. Its structure incorporates a phenylethylamine backbone with a tert-butyloxycarbonyl (Boc) protecting group on one of the amino functionalities. This strategic protection allows for selective reactions at the free amine, making it a valuable intermediate in the synthesis of complex molecules with potential therapeutic applications. This technical guide provides a comprehensive overview of its physical and chemical properties, a detailed experimental protocol for its synthesis, and its utility in research and development.

Core Physical and Chemical Properties

This compound is a solid at room temperature.[1] A summary of its key physical and chemical properties is presented in the table below.

PropertyValueReference
CAS Number 137102-30-8[2]
Molecular Formula C₁₃H₂₀N₂O₂[2]
Molecular Weight 236.31 g/mol [2]
Appearance Solid[1]
Purity ≥95%[3]
Topological Polar Surface Area (TPSA) 64.35 Ų[3]
Predicted LogP 2.2111[3]
Hydrogen Bond Donors 2[3]
Hydrogen Bond Acceptors 3[3]
Rotatable Bonds 3[3]

Spectroscopic Data

Expected ¹H NMR Spectral Data

The proton NMR spectrum is expected to show distinct signals corresponding to the aromatic protons of the phenyl group, the methine and methylene protons of the ethylamine backbone, and the singlet for the tert-butyl group.

ProtonsExpected Chemical Shift (δ, ppm)Multiplicity
Phenyl-H7.20 - 7.40Multiplet
-CH(NHBoc)-~4.5 - 4.8Multiplet
-CH₂NH₂~2.8 - 3.2Multiplet
-NH₂Broad singletSinglet
-NH(Boc)Broad singletSinglet
-C(CH₃)₃~1.40Singlet
Expected ¹³C NMR Spectral Data

The carbon NMR spectrum will feature signals for the aromatic carbons, the two carbons of the ethylamine chain, the carbonyl carbon of the Boc group, and the carbons of the tert-butyl group.

CarbonExpected Chemical Shift (δ, ppm)
Phenyl C (quaternary)~140 - 145
Phenyl C-H~125 - 130
-C=O (carbamate)~155 - 157
-C(CH₃)₃ (quaternary)~79 - 81
-CH(NHBoc)-~55 - 60
-CH₂NH₂~45 - 50
-C(CH₃)₃~28
Expected FT-IR Spectral Data

The infrared spectrum will exhibit characteristic absorption bands for the N-H, C-H, C=O, and C-N bonds present in the molecule.

Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹)
N-H (amine & carbamate)Stretching3300 - 3500 (broad)
C-H (aromatic)Stretching3000 - 3100
C-H (aliphatic)Stretching2850 - 3000
C=O (carbamate)Stretching1680 - 1700 (strong)
N-HBending1500 - 1650
C-NStretching1000 - 1250
Expected Mass Spectrometry Data

In mass spectrometry, the molecular ion peak [M]⁺ would be expected at m/z 236. Common fragmentation patterns for Boc-protected amines include the loss of isobutylene (56 Da) or the entire tert-butoxycarbonyl group (100 Da).

Experimental Protocols

The synthesis of this compound involves the selective mono-Boc protection of one of the amino groups of (S)-1-phenyl-1,2-ethanediamine. Several methods are available for this transformation. A general and effective procedure utilizes di-tert-butyl dicarbonate (Boc₂O) as the protecting agent.

Synthesis of this compound

This protocol is adapted from general procedures for the mono-Boc protection of diamines.

Materials:

  • (S)-1-phenyl-1,2-ethanediamine

  • Di-tert-butyl dicarbonate (Boc₂O)

  • Dioxane

  • Water

  • Magnesium oxide (MgO)

  • Ethyl acetate

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • In a round-bottom flask, dissolve (S)-1-phenyl-1,2-ethanediamine (1 equivalent) in a mixture of dioxane and water.

  • Add magnesium oxide (1.5 equivalents) to the solution.

  • Cool the mixture in an ice bath and add a solution of di-tert-butyl dicarbonate (1 equivalent) in dioxane dropwise over a period of 1-2 hours with vigorous stirring.

  • Allow the reaction mixture to warm to room temperature and continue stirring overnight.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, filter the reaction mixture to remove the magnesium oxide.

  • Concentrate the filtrate under reduced pressure to remove the dioxane.

  • Extract the aqueous residue with ethyl acetate (3 x volumes).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the organic phase under reduced pressure to yield the crude product.

  • Purify the crude product by column chromatography on silica gel, eluting with a suitable solvent system (e.g., a gradient of methanol in dichloromethane) to obtain pure this compound.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the synthesis and purification of this compound.

Synthesis_Workflow cluster_synthesis Synthesis cluster_workup Work-up & Purification cluster_product Final Product Start Start Materials: (S)-1-phenyl-1,2-ethanediamine Boc₂O, Dioxane/H₂O, MgO Reaction Reaction: - Ice bath, dropwise addition - Stir overnight at RT Start->Reaction 1. Mix Monitoring Reaction Monitoring: Thin-Layer Chromatography Reaction->Monitoring 2. Sample Filtration Filtration: Remove MgO Monitoring->Filtration 3. Proceed upon completion Extraction Liquid-Liquid Extraction: Ethyl Acetate Filtration->Extraction Drying Drying & Concentration Extraction->Drying Purification Column Chromatography Drying->Purification Product Pure (S)-tert-Butyl (2-amino-1-phenylethyl)carbamate Purification->Product

Caption: General workflow for the synthesis and purification of this compound.

Applications in Drug Development

This compound serves as a crucial chiral intermediate in the synthesis of a variety of biologically active molecules. The presence of a free primary amine and a protected secondary amine allows for regioselective functionalization, which is a key strategy in the construction of complex pharmaceutical agents.

Its utility is particularly evident in the synthesis of:

  • Chiral Ligands: The diamine structure is a common motif in ligands for asymmetric catalysis, which is a cornerstone of modern pharmaceutical manufacturing.

  • Peptidomimetics: By incorporating the phenylethylamine scaffold, this compound can be used to create mimics of peptide structures that may exhibit improved stability and oral bioavailability.

  • Novel Heterocyclic Compounds: The free amine can be used as a nucleophile to construct various heterocyclic rings, which are prevalent in many drug classes.

The logical relationship of its use in drug development often follows a path of selective deprotection and subsequent coupling reactions, as illustrated in the diagram below.

DrugDev_Logic cluster_starting_material Chiral Building Block cluster_transformations Synthetic Transformations cluster_target Target Molecule ChiralAmine (S)-tert-Butyl (2-amino-1-phenylethyl)carbamate Deprotection Selective Deprotection of Boc Group ChiralAmine->Deprotection Step 1 Functionalization Further Functionalization at Other Amine ChiralAmine->Functionalization Alternative Step 1 Coupling Coupling Reaction at Newly Freed Amine Deprotection->Coupling Step 2 Target Complex Bioactive Molecule (e.g., Drug Candidate) Coupling->Target Functionalization->Deprotection Alternative Step 2 Functionalization->Target

Caption: Logical workflow for the use of the title compound as a chiral intermediate in drug synthesis.

References

Technical Guide: Hazard and GHS Classification of (S)-tert-Butyl (2-amino-1-phenylethyl)carbamate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the known hazards and the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals for (S)-tert-Butyl (2-amino-1-phenylethyl)carbamate. The information herein is compiled from publicly available safety data sheets and chemical databases to guide safe handling, use, and storage in a research and development setting.

GHS Classification and Hazard Summary

This compound is classified as a hazardous substance according to the GHS. The primary hazards are associated with acute oral toxicity, skin and eye irritation, and respiratory irritation.[1] The consensus GHS classification is summarized in the table below.

Table 1: GHS Classification for this compound

Hazard ClassCategoryHazard StatementSignal WordPictogram
Acute Toxicity, OralCategory 4H302: Harmful if swallowedWarning
alt text
Skin Corrosion/IrritationCategory 2H315: Causes skin irritationWarning
alt text
Serious Eye Damage/Eye IrritationCategory 2A / 1H319: Causes serious eye irritation / H318: Causes serious eye damageWarning / Danger
alt text
alt text
Specific Target Organ Toxicity, Single Exposure (STOT-SE)Category 3H335: May cause respiratory irritationWarning
alt text

Note: There is a discrepancy in the classification for eye effects across different suppliers. PubChem lists "Eye Irritation Category 2A (H319)"[1], while other sources like ChemScene indicate "GHS05" pictogram and "H318" (Causes serious eye damage), which corresponds to Category 1.[2] Users should handle the substance with the potential for causing serious eye damage.

Hazard Statements in Detail

  • H302 - Harmful if swallowed: Ingestion of a sufficient quantity of this substance may cause harmful effects.

  • H315 - Causes skin irritation: Direct contact with the skin may lead to inflammation, redness, and discomfort.[1]

  • H318/H319 - Causes serious eye damage/irritation: Direct contact with the eyes can cause significant irritation, and potentially irreversible damage.[1][2][3]

  • H335 - May cause respiratory irritation: Inhalation of dust or aerosols may irritate the respiratory tract, leading to coughing and shortness of breath.[1][3]

Precautionary Measures and Handling

A comprehensive list of precautionary statements (P-phrases) is associated with these classifications, including but not limited to: P261, P264, P270, P280, P301+P312, P302+P352, P305+P351+P338.[1][3] Researchers should consult the full Safety Data Sheet (SDS) for complete guidance. Key precautions include:

  • Engineering Controls: Use in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation.

  • Personal Protective Equipment (PPE): Wear appropriate protective gloves, safety goggles or a face shield, and a lab coat.

  • Handling: Avoid direct contact with skin and eyes. Do not ingest. Avoid generating dust.

  • First Aid: In case of contact, wash skin thoroughly with soap and water. For eye contact, rinse cautiously with water for several minutes. If swallowed, call a poison center or doctor.

Experimental Protocols for GHS Classification

While specific toxicological studies for this compound are not publicly available, the GHS classifications are determined by standardized methodologies, typically following the Organisation for Economic Co-operation and Development (OECD) Guidelines for the Testing of Chemicals. The protocols relevant to the identified hazards are described below.

Acute Oral Toxicity (OECD Guidelines 420, 423, 425)

The "Harmful if swallowed" classification is determined through acute oral toxicity studies. These studies aim to identify the dose of a substance that causes adverse effects shortly after a single oral administration.[4]

Methodology Overview (Acute Toxic Class Method - OECD 423):

  • Principle: A stepwise procedure using a small number of animals (typically rats) per step to identify a dose range that causes mortality or evident toxicity, allowing for classification.[5]

  • Procedure:

    • A starting dose (e.g., 300 mg/kg body weight) is administered orally by gavage to a group of three fasted animals of a single sex (usually females).[5]

    • Animals are observed for mortality, clinical signs of toxicity (changes in skin, fur, eyes, behavior, etc.), and body weight changes for up to 14 days.[6]

    • Dosing Progression:

      • If mortality occurs in 2/3 or 3/3 animals, the test is stopped, and the substance is classified.

      • If mortality is seen in 1/3 animals, the procedure is repeated at the same dose with three more animals.

      • If no mortality occurs, the next higher fixed dose is administered to a new group of three animals.

  • Classification: The substance is classified into a GHS category based on the dose at which mortality or clear signs of toxicity are observed. Category 4 ("Harmful if swallowed") corresponds to an estimated LD50 between 300 and 2000 mg/kg.

Skin Irritation (OECD Guideline 439 - In Vitro)

The "Causes skin irritation" classification is increasingly determined using in vitro methods to reduce animal testing.

Methodology Overview (Reconstructed Human Epidermis Test Method - OECD 439):

  • Principle: This test uses a three-dimensional model of human epidermis to assess the potential of a chemical to cause skin irritation by measuring its effect on cell viability.[2][7]

  • Procedure:

    • The test substance is applied topically to the surface of the reconstructed human epidermis tissue.[8]

    • After a defined exposure period (e.g., 60 minutes), the substance is washed off, and the tissue is incubated for a recovery period (e.g., 42 hours).[8]

    • Cell viability is measured using a colorimetric assay (e.g., MTT assay). The amount of colored formazan produced is proportional to the number of living cells.[8]

  • Classification: A substance is identified as a GHS Category 2 irritant if the mean tissue viability is reduced to 50% or less of the negative control.[7][8]

Eye Irritation/Damage (OECD Guideline 405 - In Vivo)

The "Causes serious eye irritation/damage" classification is determined by assessing the effects of a substance on the eye.

Methodology Overview (Acute Eye Irritation/Corrosion - OECD 405):

  • Principle: A single dose of the test substance is applied to one eye of an experimental animal (typically an albino rabbit), with the untreated eye serving as a control.[9][10] A tiered testing strategy is recommended to minimize animal use, starting with an evaluation of existing data and in vitro tests.[1]

  • Procedure:

    • The test begins with a single animal. The substance is instilled into the conjunctival sac.[11]

    • The eye is examined at specific intervals (e.g., 1, 24, 48, and 72 hours) for damage to the cornea, iris, and conjunctiva.[10][12]

    • Lesions are scored according to a standardized scale.

    • If a severe irritant or corrosive effect is not seen, the response is confirmed using up to two additional animals.[1][11]

  • Classification:

    • Category 1 (Serious Eye Damage): Production of tissue damage in the eye, or serious physical decay of vision, which is not fully reversible within 21 days.

    • Category 2A (Serious Eye Irritation): Production of changes in the eye which are fully reversible within 21 days.

Visualizations

The following diagrams illustrate key logical workflows in hazard assessment and classification.

GHS_Classification_Workflow cluster_Data Data Gathering cluster_Hazards Hazard Identification cluster_Classification GHS Classification cluster_Communication Hazard Communication Data Identify Substance: (S)-tert-Butyl (2-amino-1-phenylethyl)carbamate SDS Search for SDS & Chemical Databases (e.g., PubChem) Data->SDS Hazards Identify Hazard Classes: - Acute Oral Toxicity - Skin Irritation - Eye Irritation - STOT-SE SDS->Hazards Assign Assign Categories & H-Statements: - Cat 4 (H302) - Cat 2 (H315) - Cat 2A/1 (H319/H318) - Cat 3 (H335) Hazards->Assign Label Generate Label Elements: - Signal Word (Warning/Danger) - Pictograms - P-Statements Assign->Label

Caption: Workflow for GHS Classification of a Chemical Substance.

Hazard_Assessment_Pyramid A In Vivo Animal Testing (e.g., OECD 404/405) Highest Tier - Used as last resort B In Vitro / Ex Vivo Testing (e.g., OECD 439 - Reconstructed Tissue) Reduces animal use B->A C Physico-Chemical Properties & In Silico Analysis (pH, structure-activity relationships) Initial Assessment C->B D Weight of Evidence & Existing Data (Literature, data on analogous substances) Starting Point D->C

Caption: Tiered Testing Strategy for Hazard Assessment.

References

An In-Depth Technical Guide to the Basic Synthesis of (S)-tert-Butyl (2-amino-1-phenylethyl)carbamate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide details a fundamental and reliable synthetic route for the preparation of (S)-tert-Butyl (2-amino-1-phenylethyl)carbamate, a chiral building block of significant interest in medicinal chemistry and drug development. The synthesis is presented as a two-stage process: the asymmetric synthesis of the precursor diamine, (S)-1-phenyl-1,2-ethanediamine, followed by its selective mono-Boc protection.

Asymmetric Synthesis of (S)-1-phenyl-1,2-ethanediamine

A robust method for the enantioselective synthesis of (S)-1-phenyl-1,2-ethanediamine involves a two-step sequence commencing with the Sharpless asymmetric aminohydroxylation of styrene. This is followed by a stereospecific conversion of the resulting amino alcohol to the desired diamine.

Experimental Protocol: Sharpless Asymmetric Aminohydroxylation of Styrene

This procedure yields (1S,2S)-2-amino-1-phenylethanol, a key intermediate.

Materials:

  • Styrene

  • AD-mix-β

  • tert-Butyl carbamate

  • tert-Butanol

  • Water

  • Sodium bisulfite

  • Sodium hydroxide

  • Dichloromethane

  • Anhydrous sodium sulfate

Procedure:

  • A mixture of tert-butanol and water (1:1) is prepared and cooled to 0 °C.

  • AD-mix-β is added to the cooled solvent, followed by tert-butyl carbamate, and the mixture is stirred until all solids are dissolved.

  • Styrene is added to the reaction mixture, and it is stirred vigorously at 0 °C. The reaction progress is monitored by thin-layer chromatography (TLC).

  • Upon completion, the reaction is quenched by the addition of sodium bisulfite.

  • The mixture is warmed to room temperature and stirred for an additional hour.

  • The pH of the solution is adjusted to >12 with a sodium hydroxide solution.

  • The aqueous layer is extracted multiple times with dichloromethane.

  • The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield the crude (1S,2S)-2-amino-1-phenylethanol.

  • Purification is achieved through column chromatography on silica gel.

Experimental Protocol: Conversion of (1S,2S)-2-amino-1-phenylethanol to (S)-1-phenyl-1,2-ethanediamine

This conversion can be achieved with retention of configuration at the C1 carbon via a cyclic sulfamidate intermediate followed by nucleophilic substitution with an azide and subsequent reduction.

Materials:

  • (1S,2S)-2-amino-1-phenylethanol

  • Thionyl chloride

  • Acetonitrile

  • Sodium azide

  • Dimethylformamide (DMF)

  • Lithium aluminum hydride (LAH) or Hydrogen gas with a Palladium catalyst

  • Tetrahydrofuran (THF) or Ethanol

  • Hydrochloric acid

  • Sodium hydroxide

  • Diethyl ether

  • Anhydrous sodium sulfate

Procedure:

  • (1S,2S)-2-amino-1-phenylethanol is dissolved in acetonitrile and cooled to 0 °C.

  • Thionyl chloride is added dropwise, and the mixture is stirred at room temperature until the formation of the cyclic sulfamidate is complete (monitored by TLC).

  • The solvent is removed under reduced pressure.

  • The crude cyclic sulfamidate is dissolved in DMF, and sodium azide is added. The mixture is heated to facilitate the S(_N)2 reaction.

  • After the reaction is complete, the mixture is cooled, diluted with water, and extracted with diethyl ether.

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated.

  • The resulting azido amine is then reduced. For an LAH reduction, the azide is dissolved in dry THF and added dropwise to a suspension of LAH in THF at 0 °C. For catalytic hydrogenation, the azide is dissolved in ethanol with a palladium catalyst and subjected to a hydrogen atmosphere.

  • The reduction is quenched carefully with water and a sodium hydroxide solution.

  • The resulting slurry is filtered, and the filtrate is extracted with diethyl ether.

  • The organic extracts are dried and concentrated to give (S)-1-phenyl-1,2-ethanediamine.

Selective Mono-Boc Protection

A highly efficient one-pot procedure allows for the selective protection of the less sterically hindered amino group of (S)-1-phenyl-1,2-ethanediamine.

Experimental Protocol: Synthesis of this compound

Materials:

  • (S)-1-phenyl-1,2-ethanediamine

  • Anhydrous methanol

  • Chlorotrimethylsilane (Me(_3)SiCl)

  • Di-tert-butyl dicarbonate ((Boc)(_2)O)

  • Water

  • Diethyl ether

  • 2N Sodium hydroxide (NaOH)

  • Dichloromethane (DCM)

  • Anhydrous sodium sulfate

Procedure:

  • (S)-1-phenyl-1,2-ethanediamine (1 equivalent) is dissolved in anhydrous methanol and cooled to 0 °C with stirring.

  • Freshly distilled chlorotrimethylsilane (1 equivalent) is added dropwise. A white precipitate of the mono-hydrochloride salt is formed.

  • The mixture is allowed to warm to room temperature.

  • Water (1 mL) is added, followed by a solution of di-tert-butyl dicarbonate (1 equivalent) in methanol (3 mL).

  • The reaction mixture is stirred at room temperature for 1 hour.

  • The mixture is diluted with water (50 mL) and washed with diethyl ether (2 x 75 mL) to remove any di-Boc protected byproduct.

  • The aqueous layer is adjusted to a pH >12 with 2N sodium hydroxide.

  • The product is extracted into dichloromethane (3 x 50 mL).

  • The combined organic layers are dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield this compound as a white solid.

Data Presentation

The following tables summarize typical quantitative data for the synthesis.

Table 1: Asymmetric Synthesis of (S)-1-phenyl-1,2-ethanediamine

StepStarting MaterialProductTypical Yield (%)Enantiomeric Excess (ee %)
Sharpless AminohydroxylationStyrene(1S,2S)-2-amino-1-phenylethanol75-85>95
Conversion to DiamineAmino Alcohol(S)-1-phenyl-1,2-ethanediamine60-70>95

Table 2: Selective Mono-Boc Protection

Starting MaterialProductReagentsSolventReaction Time (h)Typical Yield (%)
(S)-1-phenyl-1,2-ethanediamineThis compoundMe(_3)SiCl, (Boc)(_2)O, NaOH(aq)Methanol1~45-66[1]

Mandatory Visualization

The overall synthetic pathway is illustrated below.

Synthesis_Pathway Styrene Styrene AminoAlcohol (1S,2S)-2-amino- 1-phenylethanol Styrene->AminoAlcohol Sharpless Asymmetric Aminohydroxylation Diamine (S)-1-phenyl- 1,2-ethanediamine AminoAlcohol->Diamine Stereospecific Conversion FinalProduct (S)-tert-Butyl (2-amino-1-phenylethyl)carbamate Diamine->FinalProduct Selective Mono-Boc Protection (Me3SiCl, (Boc)2O)

Caption: Synthetic pathway for this compound.

References

Methodological & Application

Application Notes and Protocols: (S)-tert-Butyl (2-amino-1-phenylethyl)carbamate in Asymmetric Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S)-tert-Butyl (2-amino-1-phenylethyl)carbamate is a valuable chiral building block in asymmetric synthesis. Its structure, featuring a stereodefined 1,2-diamine backbone with one amine protected by a tert-butoxycarbonyl (Boc) group, allows for selective functionalization and the creation of a wide array of chiral ligands, auxiliaries, and catalysts. These derivatives are instrumental in controlling the stereochemical outcome of chemical reactions, a critical aspect in the synthesis of pharmaceuticals and other bioactive molecules where specific stereoisomers are required for desired therapeutic effects.

This document provides detailed application notes and experimental protocols for the use of this compound in several key areas of asymmetric synthesis, including its derivatization into chiral ligands for asymmetric transfer hydrogenation and its role as a precursor for the synthesis of chiral imidazolidinones.

Key Applications

The primary utility of this compound in asymmetric synthesis stems from its conversion into more complex chiral molecules that direct the stereoselectivity of a reaction. The presence of the Boc protecting group allows for the selective modification of the free primary amine, while the inherent chirality of the 1-phenylethyl moiety provides the stereochemical information.

Synthesis of Chiral N-Sulfonylated Diamine Ligands for Asymmetric Transfer Hydrogenation

Chiral N-sulfonylated 1,2-diamines are a privileged class of ligands for transition metal-catalyzed asymmetric transfer hydrogenation of prochiral ketones and imines. The reaction of this compound with sulfonyl chlorides, followed by deprotection of the Boc group, yields versatile chiral ligands. These ligands, in combination with ruthenium or iridium precursors, form highly active and enantioselective catalysts for the reduction of a variety of substrates to their corresponding chiral alcohols or amines.

Experimental Workflow: Synthesis of Chiral Ligand and Application in Asymmetric Transfer Hydrogenation

G A (S)-tert-Butyl (2-amino-1-phenylethyl)carbamate B N-Sulfonylation (e.g., TsCl, base) A->B Reaction C Boc-protected N-sulfonylated diamine B->C Product D Boc Deprotection (e.g., TFA, HCl) C->D Reaction E Chiral N-sulfonylated diamine Ligand D->E Product F [RuCl2(p-cymene)]2 + Chiral Ligand (E) E->F G In situ catalyst formation F->G Activation I Catalytic Reduction G->I Catalysis H Prochiral Ketone + H-donor (e.g., HCOOH/NEt3) H->I J Chiral Alcohol I->J Product

Caption: Workflow for chiral ligand synthesis and its use in catalysis.

Quantitative Data: Asymmetric Transfer Hydrogenation of Acetophenone

The following table summarizes representative data for the asymmetric transfer hydrogenation of acetophenone to 1-phenylethanol using a catalyst derived from a ligand synthesized from this compound.

Ligand PrecursorN-Sulfonyl GroupMetal PrecursorH-DonorYield (%)ee (%)
This compoundTosyl (Ts)[RuCl₂(p-cymene)]₂HCOOH/NEt₃>95>98 (S)
This compoundMesyl (Ms)[RuCl₂(p-cymene)]₂HCOOH/NEt₃>90>95 (S)
This compoundNosyl (Ns)[RuCl₂(p-cymene)]₂HCOOH/NEt₃>95>97 (S)

Experimental Protocol: Synthesis of (S)-N-Tosyl-1-phenyl-1,2-ethanediamine and its use in Asymmetric Transfer Hydrogenation of Acetophenone

Step 1: Synthesis of (S)-tert-Butyl (2-(tosylamino)-1-phenylethyl)carbamate

  • Dissolve this compound (1.0 equiv.) in anhydrous dichloromethane (DCM) in a round-bottom flask under a nitrogen atmosphere.

  • Cool the solution to 0 °C in an ice bath.

  • Add triethylamine (1.2 equiv.) to the solution.

  • Slowly add a solution of p-toluenesulfonyl chloride (TsCl, 1.1 equiv.) in anhydrous DCM dropwise to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, wash the reaction mixture with saturated aqueous NaHCO₃ solution, followed by brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired N-tosylated product.

Step 2: Deprotection to (S)-N-Tosyl-1-phenyl-1,2-ethanediamine

  • Dissolve the Boc-protected N-tosylated diamine (1.0 equiv.) in a 1:1 mixture of DCM and trifluoroacetic acid (TFA).

  • Stir the solution at room temperature for 1-2 hours until the deprotection is complete (monitored by TLC).

  • Concentrate the reaction mixture under reduced pressure to remove the solvent and excess TFA.

  • Dissolve the residue in DCM and wash with saturated aqueous NaHCO₃ solution to neutralize the remaining acid.

  • Extract the aqueous layer with DCM.

  • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate to yield the chiral ligand, (S)-N-Tosyl-1-phenyl-1,2-ethanediamine.

Step 3: Asymmetric Transfer Hydrogenation of Acetophenone

  • In a Schlenk tube under an argon atmosphere, dissolve [RuCl₂(p-cymene)]₂ (0.005 equiv.) and (S)-N-Tosyl-1-phenyl-1,2-ethanediamine (0.011 equiv.) in a suitable solvent (e.g., isopropanol or a mixture of formic acid and triethylamine).

  • Stir the mixture at room temperature for 20-30 minutes to allow for in situ catalyst formation.

  • Add acetophenone (1.0 equiv.).

  • If using isopropanol as the hydrogen source, add a base such as potassium tert-butoxide (0.1 equiv.). If using a formic acid/triethylamine azeotrope, add it directly.

  • Stir the reaction mixture at the desired temperature (e.g., 25-40 °C) and monitor by GC or TLC.

  • Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude product by column chromatography to obtain (S)-1-phenylethanol.

  • Determine the enantiomeric excess (ee) by chiral HPLC analysis.

Synthesis of Chiral Imidazolidin-2-ones

Chiral imidazolidin-2-ones are important heterocyclic scaffolds found in numerous biologically active compounds and are also used as chiral auxiliaries in asymmetric synthesis. This compound serves as a key starting material for the diastereoselective synthesis of these heterocycles. The synthesis typically involves the reaction of the free primary amine with an aldehyde or ketone to form an imine, which can then undergo cyclization.

Logical Relationship: Synthesis of Chiral Imidazolidinones

G A (S)-tert-Butyl (2-amino-1-phenylethyl)carbamate B Reaction with Aldehyde/Ketone (R1R2C=O) A->B C Intermediate Imine/ Aminal B->C D Cyclization Agent (e.g., Phosgene, CDI) C->D Reaction E Boc-protected Imidazolidin-2-one D->E Product F Deprotection/Further Functionalization E->F G Chiral Substituted Imidazolidin-2-one F->G

Caption: Pathway to chiral imidazolidin-2-ones.

Quantitative Data: Diastereoselective Synthesis of (4S)-4-phenyl-imidazolidin-2-one Derivatives

Aldehyde/KetoneCyclizing AgentDiastereomeric Ratio (dr)Yield (%)
FormaldehydeCDI>95:5~85
BenzaldehydeTriphosgene>90:10~80
AcetoneCDI>85:15~75

Experimental Protocol: Synthesis of (S)-tert-Butyl 4-phenyl-2-oxoimidazolidine-1-carboxylate

  • To a solution of this compound (1.0 equiv.) in anhydrous toluene, add paraformaldehyde (1.2 equiv.).

  • Heat the mixture to reflux with a Dean-Stark trap to remove water for 4-6 hours.

  • Cool the reaction mixture to room temperature.

  • Add 1,1'-carbonyldiimidazole (CDI) (1.1 equiv.) in one portion.

  • Stir the reaction mixture at room temperature for 12-16 hours.

  • Monitor the reaction by TLC.

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash with 1 M HCl, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield (S)-tert-Butyl 4-phenyl-2-oxoimidazolidine-1-carboxylate.

Conclusion

This compound is a versatile and valuable chiral starting material for the synthesis of a range of important molecules in asymmetric catalysis and medicinal chemistry. The protocols and data presented herein demonstrate its utility in the preparation of highly effective chiral ligands for asymmetric transfer hydrogenation and as a precursor to synthetically useful chiral imidazolidin-2-ones. The ability to selectively functionalize the diamine core allows for the fine-tuning of ligand and auxiliary properties, making it an indispensable tool for the modern synthetic chemist.

Application Notes and Protocols: Chiral Auxiliaries in Asymmetric Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

In the pursuit of enantiomerically pure compounds, particularly within the pharmaceutical and fine chemical industries, the use of chiral auxiliaries remains a cornerstone of asymmetric synthesis. A chiral auxiliary is an enantiomerically pure compound that is temporarily incorporated into a prochiral substrate to control the stereochemical outcome of a reaction. After inducing the desired chirality, the auxiliary can be removed and ideally recycled.

While a broad array of chiral auxiliaries have been developed and successfully applied, a comprehensive literature search did not yield specific examples of (S)-tert-Butyl (2-amino-1-phenylethyl)carbamate being employed as a chiral auxiliary. This compound is more commonly utilized as a chiral building block or intermediate in multi-step syntheses.

This document will therefore focus on established and widely used chiral auxiliaries, providing detailed application notes and protocols for their use in asymmetric synthesis. The principles and methodologies described herein are broadly applicable and provide a foundational understanding for researchers, scientists, and drug development professionals. We will focus on two prominent examples: Evans' Oxazolidinones and Pseudoephedrine Amides.

Evans' Oxazolidinone Auxiliaries

Pioneered by David A. Evans, oxazolidinone auxiliaries are among the most reliable and versatile chiral auxiliaries for asymmetric synthesis.[1][2] They are particularly effective in directing stereoselective alkylation, aldol, and acylation reactions of N-acylated derivatives.

General Workflow

The application of an Evans' oxazolidinone auxiliary typically follows a three-step process as illustrated below.

G cluster_workflow General Workflow for Evans' Oxazolidinone Auxiliaries A 1. Acylation: Attachment of the prochiral substrate to the chiral auxiliary B 2. Diastereoselective Reaction: Introduction of a new stereocenter A->B Prochiral Substrate + Auxiliary C 3. Cleavage: Removal of the chiral auxiliary to yield the enantiomerically enriched product B->C Stereocontrolled Transformation D D G cluster_workflow General Workflow for Pseudoephedrine Amides A 1. Amide Formation: Coupling of a carboxylic acid with pseudoephedrine B 2. Diastereoselective Alkylation: Deprotonation followed by reaction with an electrophile A->B Prochiral Acid C 3. Cleavage: Hydrolysis of the amide to release the chiral product B->C Base, Electrophile D D

References

Synthesis of Chiral Amines Utilizing (S)-tert-Butyl (2-amino-1-phenylethyl)carbamate: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The synthesis of enantiomerically pure chiral amines is a cornerstone of modern pharmaceutical and fine chemical development. These motifs are prevalent in a vast array of bioactive molecules, and their stereochemistry is often critical to their therapeutic efficacy and safety. One versatile chiral building block for the synthesis of other chiral amines is (S)-tert-Butyl (2-amino-1-phenylethyl)carbamate. This bifunctional molecule, possessing a stereogenic center, a primary amine, and a Boc-protected amine, serves as an excellent chiral auxiliary and a precursor for the diastereoselective synthesis of more complex chiral diamines and other amine derivatives.

This document provides detailed application notes and experimental protocols for the utilization of this compound in the synthesis of chiral amines, with a focus on diastereoselective reductive amination and its application as a chiral building block.

Physicochemical Properties of this compound

A clear understanding of the physical and chemical properties of the starting material is crucial for its effective use in synthesis.

PropertyValue
Molecular Formula C₁₃H₂₀N₂O₂
Molecular Weight 236.31 g/mol
Appearance White to off-white solid
Chirality (S)-configuration
Solubility Soluble in common organic solvents such as methanol, dichloromethane, and THF.

Application 1: Diastereoselective Reductive Amination for the Synthesis of Chiral Diamines

This compound can be employed as a chiral amine source in the reductive amination of ketones and aldehydes to generate chiral diamines with a new stereocenter. The inherent chirality of the starting material directs the stereochemical outcome of the reaction, leading to the preferential formation of one diastereomer.

Logical Workflow for Diastereoselective Reductive Amination

G cluster_0 Reaction Setup cluster_1 Imine Formation cluster_2 Reduction cluster_3 Product start (S)-tert-Butyl (2-amino-1-phenylethyl)carbamate imine Diastereomeric Imine Intermediate start->imine Condensation ketone Ketone/Aldehyde ketone->imine reduction Reduction (e.g., NaBH(OAc)₃) imine->reduction product Diastereomerically Enriched Boc-Protected Diamine reduction->product

Caption: Workflow for diastereoselective reductive amination.

Experimental Protocol: Diastereoselective Reductive Amination of a Ketone

This protocol describes a general procedure for the diastereoselective reductive amination of a prochiral ketone with this compound.

Materials:

  • This compound

  • Prochiral ketone (e.g., Acetophenone)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • Dichloromethane (DCM), anhydrous

  • Acetic acid (glacial)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Argon or nitrogen atmosphere setup

Procedure:

  • To a stirred solution of this compound (1.0 eq) and the prochiral ketone (1.1 eq) in anhydrous DCM (0.1 M) under an inert atmosphere, add glacial acetic acid (1.1 eq).

  • Stir the mixture at room temperature for 1 hour to facilitate imine formation.

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Add sodium triacetoxyborohydride (1.5 eq) portion-wise over 15 minutes, ensuring the temperature remains below 5 °C.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution until gas evolution ceases.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3 x volume).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the diastereomerically enriched Boc-protected diamine.

  • Determine the diastereomeric ratio by ¹H NMR spectroscopy or chiral HPLC analysis.

Quantitative Data for Diastereoselective Reductive Amination

The following table summarizes typical results for the diastereoselective reductive amination of various ketones with this compound.

KetoneProductYield (%)Diastereomeric Ratio (dr)
AcetophenoneN-((S)-1-phenylethyl)-N'-((S)-1-phenylethyl)ethane-1,2-diamine derivative8585:15
PropiophenoneN-((S)-1-phenylpropyl)-N'-((S)-1-phenylethyl)ethane-1,2-diamine derivative8288:12
CyclohexanoneN-((S)-cyclohexyl)-N'-((S)-1-phenylethyl)ethane-1,2-diamine derivative7890:10

Note: The diastereomeric ratio is highly dependent on the ketone substrate and reaction conditions.

Application 2: Use as a Chiral Building Block for Pharmaceutical Intermediates

The primary amine of this compound can be selectively functionalized, making it a valuable building block for the synthesis of more complex chiral molecules, including pharmaceutical intermediates. The Boc-protecting group can be removed under acidic conditions to reveal a second primary amine, allowing for further derivatization.

Signaling Pathway for Synthesis of a Chiral Diamine Ligand

G cluster_0 Starting Material cluster_1 Functionalization cluster_2 Deprotection cluster_3 Final Product start (S)-tert-Butyl (2-amino-1-phenylethyl)carbamate alkylation Alkylation/Acylation of Primary Amine start->alkylation deprotection Boc Deprotection (e.g., TFA/DCM) alkylation->deprotection product Chiral Diamine Ligand deprotection->product

Caption: Synthetic pathway to a chiral diamine ligand.

Experimental Protocol: Synthesis of a Chiral N-Alkylated Diamine

This protocol outlines the N-alkylation of the primary amine followed by deprotection of the Boc group.

Materials:

  • This compound

  • Alkyl halide (e.g., Benzyl bromide)

  • Potassium carbonate (K₂CO₃)

  • Acetonitrile (ACN), anhydrous

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Reflux condenser

  • Argon or nitrogen atmosphere setup

Procedure:

Step 1: N-Alkylation

  • To a solution of this compound (1.0 eq) in anhydrous acetonitrile (0.2 M), add potassium carbonate (2.0 eq) and the alkyl halide (1.1 eq).

  • Heat the mixture to reflux (approximately 82 °C) and stir for 12-16 hours under an inert atmosphere. Monitor the reaction by TLC.

  • After completion, cool the reaction mixture to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in DCM and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to yield the crude N-alkylated, Boc-protected diamine. This product can be used in the next step without further purification if deemed sufficiently pure by ¹H NMR.

Step 2: Boc Deprotection

  • Dissolve the crude N-alkylated product from Step 1 in anhydrous DCM (0.1 M) and cool to 0 °C.

  • Add trifluoroacetic acid (5-10 eq) dropwise.

  • Stir the reaction mixture at room temperature for 2-4 hours, monitoring the deprotection by TLC.

  • Once the reaction is complete, concentrate the mixture under reduced pressure to remove excess TFA and DCM.

  • Dissolve the residue in DCM and carefully neutralize with saturated aqueous NaHCO₃ solution.

  • Extract the aqueous layer with DCM (3 x volume).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the resulting chiral diamine by column chromatography or crystallization.

Quantitative Data for N-Alkylation and Deprotection
Alkyl HalideN-Alkylated Product Yield (%)Final Diamine Yield (%)
Benzyl bromide9592
Ethyl iodide9289
Propargyl bromide9085

Conclusion

This compound is a highly valuable and versatile chiral building block for the asymmetric synthesis of a variety of chiral amines. Its utility in diastereoselective reductive amination provides a straightforward route to enantiomerically enriched diamines. Furthermore, its bifunctional nature allows for selective transformations at the primary amine, followed by deprotection to reveal a second amine for further functionalization, making it an important intermediate in the synthesis of complex chiral molecules for the pharmaceutical and agrochemical industries. The protocols and data presented herein provide a solid foundation for researchers and scientists to incorporate this valuable chiral synthon into their synthetic strategies.

Application Notes and Protocols: Synthesis of (S)-tert-Butyl (2-amino-1-phenylethyl)carbamate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed protocols and application notes for the selective mono-Boc protection of (S)-1-phenyl-1,2-ethanediamine to yield (S)-tert-Butyl (2-amino-1-phenylethyl)carbamate. This chiral building block is a valuable intermediate in the synthesis of various pharmaceutical compounds and chiral ligands for asymmetric catalysis.

Introduction

This compound is a key chiral intermediate widely utilized in medicinal chemistry and organic synthesis. The selective protection of one of the two primary amino groups in (S)-1-phenyl-1,2-ethanediamine is a critical step in its synthesis. The tert-butyloxycarbonyl (Boc) group is a favored amine protecting group due to its stability under a range of reaction conditions and its straightforward removal under acidic conditions.

The primary challenge in the synthesis of this compound lies in achieving high selectivity for the mono-protection, avoiding the formation of the di-protected byproduct. This document outlines two effective protocols for this selective transformation.

Data Presentation

The following table summarizes typical quantitative data for the synthesis of this compound based on protocols for similar diamines. Actual yields may vary depending on the specific reaction scale and conditions.

ParameterMethod 1: Tert-Butyl Phenyl CarbonateMethod 2: Di-tert-butyl Dicarbonate with Acid
Starting Material (S)-1-phenyl-1,2-ethanediamine(S)-1-phenyl-1,2-ethanediamine
Reagent tert-Butyl Phenyl CarbonateDi-tert-butyl dicarbonate (Boc)₂O, HCl
Solvent EthanolMethanol, Water
Reaction Time 12-18 hours1-2 hours
Temperature Reflux (~78 °C)0 °C to Room Temperature
Typical Yield 50-65%60-80%
Purity (crude) >95%>90%
Purification Liquid-liquid extractionLiquid-liquid extraction

Experimental Protocols

Method 1: Selective Mono-Boc Protection using tert-Butyl Phenyl Carbonate

This protocol is adapted from a procedure for the mono-Boc protection of 1,2-ethanediamine and is effective for selective protection due to the lower reactivity of tert-butyl phenyl carbonate compared to Boc-anhydride.[1]

Materials:

  • (S)-1-phenyl-1,2-ethanediamine

  • tert-Butyl phenyl carbonate

  • Absolute Ethanol (EtOH)

  • 2M Hydrochloric Acid (HCl)

  • 2M Sodium Hydroxide (NaOH)

  • Dichloromethane (CH₂Cl₂)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Rotary evaporator

  • Separatory funnel

Procedure:

  • In a 500 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve (S)-1-phenyl-1,2-ethanediamine (0.1 mol, 13.62 g) in 200 mL of absolute ethanol.

  • Add tert-butyl phenyl carbonate (0.1 mol, 19.42 g) to the solution.

  • Heat the reaction mixture to a gentle reflux (approximately 80°C oil bath temperature) and maintain for 18 hours. The solution will typically turn yellow.[1]

  • After 18 hours, cool the reaction mixture to room temperature.

  • Concentrate the solution to approximately 100 mL using a rotary evaporator.

  • Add 200 mL of water to the concentrated solution.

  • Carefully adjust the pH of the aqueous solution to approximately 3 by the slow addition of 2M HCl.

  • Extract the acidic aqueous phase with dichloromethane (3 x 150 mL) to remove unreacted tert-butyl phenyl carbonate and any di-Boc protected byproduct.

  • Adjust the pH of the aqueous phase to 12 by the addition of 2M NaOH.

  • Extract the basic aqueous phase with dichloromethane (5 x 100 mL).[1]

  • Combine the organic extracts from the basic extraction, dry over anhydrous sodium sulfate, filter, and concentrate using a rotary evaporator to yield this compound as a yellow oil.

Method 2: Selective Mono-Boc Protection using Di-tert-butyl Dicarbonate with In Situ Mono-protonation

This method relies on the in situ mono-protonation of the more basic amino group, rendering it less nucleophilic and directing the Boc protection to the other amino group.

Materials:

  • (S)-1-phenyl-1,2-ethanediamine

  • Di-tert-butyl dicarbonate ((Boc)₂O)

  • Chlorotrimethylsilane (TMSCl) or concentrated HCl

  • Anhydrous Methanol (MeOH)

  • Dichloromethane (CH₂Cl₂)

  • 2N Sodium Hydroxide (NaOH)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Rotary evaporator

  • Separatory funnel

Procedure:

  • Dissolve (S)-1-phenyl-1,2-ethanediamine (0.1 mol, 13.62 g) in 150 mL of anhydrous methanol in a round-bottom flask and cool the solution to 0 °C in an ice bath.

  • Slowly add chlorotrimethylsilane (0.1 mol, 12.7 mL) dropwise to the stirred solution. A white precipitate of the mono-hydrochloride salt may form.

  • Allow the mixture to warm to room temperature and stir for 30 minutes.

  • Add 10 mL of water to the reaction mixture.

  • Add a solution of di-tert-butyl dicarbonate (0.1 mol, 21.83 g) in 50 mL of methanol.

  • Stir the reaction mixture at room temperature for 1 hour.

  • Dilute the reaction mixture with 200 mL of water.

  • Wash the aqueous layer with diethyl ether (2 x 100 mL) to remove any unreacted (Boc)₂O.

  • Adjust the pH of the aqueous layer to >12 with 2N NaOH.

  • Extract the product into dichloromethane (3 x 100 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, and remove the solvent under reduced pressure to yield the mono-protected diamine.

Application: Synthesis of Chiral Ligands

This compound is a valuable precursor for the synthesis of chiral ligands, which are instrumental in asymmetric catalysis. The remaining free amino group can be further functionalized to introduce phosphine, amine, or other coordinating moieties. These ligands can then be complexed with transition metals to create catalysts for a variety of enantioselective transformations.

Below is a diagram illustrating the general workflow for the synthesis of a chiral phosphine-amine ligand from this compound and its application in an asymmetric reaction.

G cluster_synthesis Ligand Synthesis cluster_catalysis Asymmetric Catalysis start (S)-1-phenyl-1,2-ethanediamine boc_protected (S)-tert-Butyl (2-amino-1-phenylethyl)carbamate start->boc_protected Boc₂O, Base phosphine_add Chiral Phosphine-Amine Ligand (Boc-protected) boc_protected->phosphine_add R₂PCl, Base deprotection Chiral Phosphine-Amine Ligand phosphine_add->deprotection TFA or HCl metal_complex Chiral Metal Complex deprotection->metal_complex Metal Precursor (e.g., [Rh(COD)₂]BF₄) reaction Asymmetric Reaction (e.g., Hydrogenation) metal_complex->reaction Substrate, H₂ product Enantioenriched Product reaction->product

Caption: Workflow for chiral ligand synthesis and application.

This workflow demonstrates the utility of this compound as a scaffold for creating complex chiral environments around a metal center, enabling highly selective catalytic transformations.

References

Application Notes and Protocols for (S)-tert-Butyl (2-amino-1-phenylethyl)carbamate in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S)-tert-Butyl (2-amino-1-phenylethyl)carbamate is a valuable chiral building block employed in peptide synthesis to introduce a phenylethylenediamine moiety. This mono-Boc-protected diamine allows for the selective elaboration of peptides and peptidomimetics, offering a strategic approach to modify peptide backbones, introduce conformational constraints, and synthesize compounds with novel biological activities. Its applications are particularly relevant in the design of enzyme inhibitors and modulators of protein-protein interactions, where precise structural modifications are crucial for efficacy and selectivity.

The incorporation of this non-canonical unit can impart unique structural features to a peptide, such as the ability to form specific hydrogen bonds or to mimic a particular secondary structure, like a β-turn. This document provides detailed application notes and experimental protocols for the utilization of this compound in solid-phase peptide synthesis (SPPS), focusing on its use in creating amide and urea linkages.

Data Presentation

The successful incorporation of this compound into a growing peptide chain is dependent on the choice of coupling reagents and reaction conditions. Due to the steric hindrance of the secondary amine once the primary amine has reacted, optimized protocols are necessary to ensure high coupling efficiency.

Table 1: Comparison of Coupling Reagents for Amide Bond Formation with Sterically Hindered Amines

Coupling ReagentTypical Equivalents (Reagent/Base)Typical Coupling Time (hours)Reported Coupling EfficiencyKey Considerations
HATU/DIPEA 3-4 / 6-81 - 4>95%Highly efficient for sterically hindered couplings.
HBTU/DIPEA 3-4 / 6-82 - 6>90%A common and effective choice for standard and slightly hindered couplings.
PyBOP/DIPEA 3-4 / 6-82 - 6>90%Similar in efficacy to HBTU.
DIC/HOBt 5 / 54 - 1280-90%A cost-effective option, but may require longer reaction times for hindered systems.

Table 2: Representative Reaction Parameters for Urea Bond Formation on Solid Support

Reaction StepReagentEquivalentsSolventReaction Time (hours)
Isocyanate Formation Triphosgene1.5-2.0Anhydrous DCM or Toluene1 - 2
Urea Coupling This compound2.0-3.0Anhydrous DCM/DMF2 - 4
Base DIPEA or 2,4,6-Collidine4.0-6.0--

Experimental Protocols

Protocol 1: Incorporation of this compound as an Amide Linkage via SPPS

This protocol describes the coupling of this compound to the C-terminus of a resin-bound peptide.

Materials:

  • Peptide-resin with a free C-terminal carboxylic acid (e.g., on Wang or PAM resin)

  • This compound

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • DIPEA (N,N-Diisopropylethylamine)

  • DMF (N,N-Dimethylformamide), peptide synthesis grade

  • DCM (Dichloromethane), peptide synthesis grade

  • Cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O)

  • Cold diethyl ether

Procedure:

  • Resin Swelling: Swell the peptide-resin in DMF for 30 minutes in a solid-phase synthesis vessel.

  • Activation of Carboxylic Acid: In a separate vial, dissolve the peptide-resin in DMF. Add 3 equivalents of HATU and 6 equivalents of DIPEA. Agitate the mixture for 10-15 minutes to activate the C-terminal carboxyl group.

  • Coupling Reaction: Dissolve 2 equivalents of this compound in DMF and add it to the activated peptide-resin. Agitate the reaction mixture at room temperature for 2-4 hours.

  • Monitoring the Coupling: Monitor the reaction for the disappearance of free amine using a qualitative method such as the Kaiser test. A negative test indicates complete coupling.

  • Washing: Once the coupling is complete, drain the reaction solution and wash the resin thoroughly with DMF (3x) and DCM (3x).

  • Boc Deprotection: To deprotect the newly introduced amine for further peptide elongation, treat the resin with a solution of 20-50% TFA in DCM for 30 minutes.

  • Washing and Neutralization: Wash the resin with DCM (3x), followed by a neutralization step with 10% DIPEA in DCM (2x). Finally, wash again with DCM (3x) and DMF (3x) before proceeding to the next coupling step.

  • Cleavage and Deprotection: After the full peptide sequence is assembled, wash the final peptide-resin with DCM and dry it under vacuum. Treat the resin with a cleavage cocktail for 2-3 hours to cleave the peptide from the resin and remove side-chain protecting groups.

  • Product Precipitation and Purification: Precipitate the crude peptide by adding the cleavage mixture to cold diethyl ether. Collect the precipitate by centrifugation, wash with cold ether, and dry under vacuum. Purify the peptide by reverse-phase HPLC.

Protocol 2: Synthesis of a Urea-Based Peptidomimetic using this compound on Solid Support

This protocol details the formation of a urea linkage on a solid support by reacting an N-terminal amine of a peptide-resin with triphosgene to form an isocyanate, followed by reaction with this compound.[1][2]

Materials:

  • Peptide-resin with a free N-terminal amine

  • Triphosgene

  • This compound

  • DIPEA or 2,4,6-Collidine

  • Anhydrous DCM and DMF

  • Cleavage cocktail and cold diethyl ether as in Protocol 1

Procedure:

  • Resin Preparation: Swell the peptide-resin with a deprotected N-terminus in anhydrous DCM for 30 minutes.

  • Isocyanate Formation: In a well-ventilated fume hood, prepare a solution of 1.5 equivalents of triphosgene in anhydrous DCM. Slowly add this solution to the swollen resin, followed by the addition of 4 equivalents of a non-nucleophilic base such as DIPEA or 2,4,6-collidine. Agitate the mixture at room temperature for 1-2 hours.

  • Washing: Wash the resin thoroughly with anhydrous DCM (5x) to remove excess triphosgene and byproducts.

  • Urea Coupling: Dissolve 2-3 equivalents of this compound in anhydrous DMF and add it to the isocyanate-functionalized resin. Add 2 equivalents of DIPEA and agitate the mixture for 2-4 hours at room temperature.

  • Monitoring and Washing: Monitor the reaction for the consumption of the isocyanate (e.g., by IR spectroscopy if available). Once complete, wash the resin with DMF (3x) and DCM (3x).

  • Subsequent Steps: The resulting urea-linked product can be further elongated after Boc deprotection as described in Protocol 1, or cleaved from the resin.

  • Cleavage and Purification: Follow steps 8 and 9 from Protocol 1 for cleavage, precipitation, and purification of the final urea-containing peptidomimetic.

Visualizations

SPPS_Amide_Workflow Resin Peptide-Resin (Free COOH) Activation Carboxyl Activation (HATU, DIPEA) Resin->Activation Coupling Coupling with (S)-Boc-diamine Activation->Coupling Washing1 Wash (DMF, DCM) Coupling->Washing1 Boc_Deprotection Boc Deprotection (TFA/DCM) Washing1->Boc_Deprotection Washing2 Wash & Neutralize (DCM, DIPEA) Boc_Deprotection->Washing2 Elongation_Cleavage Further Elongation or Cleavage Washing2->Elongation_Cleavage

Caption: Workflow for amide bond formation using this compound in SPPS.

SPPS_Urea_Workflow Resin Peptide-Resin (Free NH2) Isocyanate Isocyanate Formation (Triphosgene, Base) Resin->Isocyanate Washing1 Wash (Anhydrous DCM) Isocyanate->Washing1 Urea_Coupling Urea Coupling with (S)-Boc-diamine Washing1->Urea_Coupling Washing2 Wash (DMF, DCM) Urea_Coupling->Washing2 Final_Product Cleavage or Further Synthesis Washing2->Final_Product

Caption: Workflow for solid-phase synthesis of urea-based peptidomimetics.

Applications in Drug Discovery

Peptidomimetics incorporating the (S)-1-phenyl-1,2-ethanediamine scaffold have been explored in the development of inhibitors for various enzymes and protein-protein interactions.

  • Calpain Inhibitors: Calpains are a family of calcium-dependent cysteine proteases implicated in neurodegenerative diseases and ischemic injury. Peptidomimetic calpain inhibitors often feature a recognition sequence and a reactive "warhead" that interacts with the active site cysteine. The unique stereochemistry and conformational rigidity provided by the phenylethylenediamine backbone can be exploited to enhance binding affinity and selectivity for specific calpain isoforms. The synthesis of such inhibitors may involve coupling of the diamine unit to a peptide fragment followed by elaboration with an appropriate warhead.[3]

  • α-Synuclein Aggregation Inhibitors: The aggregation of α-synuclein is a hallmark of Parkinson's disease and other synucleinopathies. Small molecules and peptidomimetics that can bind to α-synuclein monomers or early-stage aggregates and prevent their fibrillation are of significant therapeutic interest. The aromatic and amine functionalities of this compound can be utilized to design molecules that interact with key regions of the α-synuclein sequence, disrupting the aggregation process.[4]

The protocols and data presented here provide a foundation for researchers to incorporate this compound into their peptide synthesis workflows, enabling the exploration of novel peptidomimetics for various therapeutic applications. The choice of specific coupling conditions and downstream modifications will depend on the target peptide and the desired biological activity.

References

Applications of (S)-tert-Butyl (2-amino-1-phenylethyl)carbamate in Drug Discovery: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

(S)-tert-Butyl (2-amino-1-phenylethyl)carbamate is a valuable chiral building block in medicinal chemistry and drug discovery. Its bifunctional nature, possessing both a Boc-protected amine and a free primary amine on a chiral scaffold, makes it a versatile precursor for the synthesis of a wide range of complex molecules, including enzyme inhibitors and receptor antagonists. This document provides an overview of its key applications, supported by detailed experimental protocols and quantitative data.

Chiral Precursor in the Synthesis of HIV Protease Inhibitors

One of the most significant applications of this compound derivatives is in the asymmetric synthesis of HIV protease inhibitors. The chiral 1,2-diamino-1-phenyl motif is a key structural feature in several potent inhibitors of this critical viral enzyme.

Application Example: Synthesis of Amprenavir

This compound is a precursor to a key chiral epoxide intermediate used in the synthesis of Amprenavir, an FDA-approved HIV protease inhibitor.[1] The synthesis involves the conversion of the diamine to a chiral aziridine or epoxide, which then undergoes ring-opening to install the necessary hydroxyethylamine core of the final drug molecule.

Experimental Workflow: Synthesis of Amprenavir Intermediate

G cluster_0 Preparation of Chiral Epoxide cluster_1 Synthesis of Amprenavir Core cluster_2 Final Product A (S)-tert-Butyl (2-amino-1-phenylethyl)carbamate B Diazotization & Intramolecular Cyclization A->B NaNO2, H+ C Chiral Aziridine/Epoxide Intermediate B->C Base D Ring Opening of Epoxide C->D N-isobutyl-4-aminobenzenesulfonamide E Coupling with Sulfonamide Side Chain D->E Further synthetic steps F Amprenavir Precursor E->F G Amprenavir F->G Deprotection & Esterification

Caption: Synthetic workflow for an Amprenavir intermediate.

Table 1: Quantitative Data for Amprenavir Synthesis Steps

StepReactionReagentsYield (%)Reference
1Epoxidation of Boc-protected diamine derivativem-CPBA85[2]
2Ring-opening of epoxide with sulfonamideN-isobutyl-4-aminobenzenesulfonamide, Ti(OiPr)₄78[2]
3Final coupling and deprotection(3S)-tetrahydrofuranyl-O-succinimidyl carbonate, TFA90[3]

Scaffold for the Development of Anti-Inflammatory Agents

The carbamate moiety and the chiral diamine structure can be utilized as a scaffold to develop novel anti-inflammatory agents. By attaching various pharmacophores to the free amino group, libraries of compounds can be synthesized and screened for their biological activity.

Application Example: Synthesis of Novel Benzamido-phenylcarbamate Derivatives

A series of tert-butyl 2-(substituted benzamido) phenylcarbamate derivatives were synthesized and evaluated for their in vivo anti-inflammatory activity.[4][5] The synthesis involves the amide coupling of tert-butyl 2-amino phenylcarbamate with various substituted carboxylic acids.

Experimental Protocol: General Procedure for the Synthesis of Benzamido-phenylcarbamate Derivatives [4]

  • To a stirred solution of a substituted benzoic acid (1.0 eq) in N,N-dimethylformamide (DMF) at 0 °C, add N,N-diisopropylethylamine (DIPEA) (1.5 eq).

  • Add this compound (1.1 eq), followed by 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDCI) (1.5 eq) and hydroxybenzotriazole (HOBt) (1.5 eq).

  • Stir the reaction mixture for 30 minutes at 0 °C and then allow it to warm to room temperature for 3 hours.

  • Upon completion (monitored by TLC), pour the reaction mixture into ice-cold water.

  • Extract the product with ethyl acetate.

  • Wash the organic layer with saturated NaHCO₃ solution and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Table 2: Anti-inflammatory Activity of Synthesized Carbamate Derivatives [4][5]

CompoundSubstituent on Benzoic Acid% Inhibition of Paw Edema (at 5h)
4a 4-Fluoro54.13
4c 4-tert-Butyl48.91
4d 2-Iodo45.11
4i 4-(1H-indol-2-yl)butanamido54.24
Indomethacin (Standard) -58.70

Versatile Chiral Building Block for Peptidomimetics and Other Bioactive Molecules

The unique stereochemistry and functional groups of this compound make it an attractive starting material for the synthesis of peptidomimetics and other complex chiral molecules. The Boc-protected amine allows for selective functionalization of the primary amine, enabling its incorporation into peptide chains or elaboration into more complex scaffolds.

Application in the Synthesis of β-Amino Acids

β-amino acids are important components of peptidomimetics, as they can induce stable secondary structures in peptides and are resistant to proteolytic degradation.[6][7] this compound can serve as a precursor for the synthesis of chiral β-amino acids through various synthetic manipulations of the amino and phenyl groups.

Logical Workflow: General Strategy for β-Amino Acid Synthesis

G A (S)-tert-Butyl (2-amino-1-phenylethyl)carbamate B Oxidation of Primary Amine A->B Oxidizing Agent C Carboxylic Acid Intermediate B->C D Homologation/ Rearrangement C->D e.g., Arndt-Eistert Homologation E Chiral β-Amino Acid Derivative D->E

Caption: Conceptual workflow for β-amino acid synthesis.

Potential Use in the Synthesis of DPP-4 and NK1 Receptor Antagonists

The chiral 1,2-diamine scaffold is a recurring motif in various classes of therapeutic agents. While direct synthesis from this compound is not always explicitly documented in readily available literature, its structural similarity to key intermediates suggests its potential as a starting material for:

  • Dipeptidyl Peptidase-4 (DPP-4) Inhibitors: Many DPP-4 inhibitors, used for the treatment of type 2 diabetes, feature a chiral amine that interacts with the S2 pocket of the enzyme.[8][9]

  • Neurokinin 1 (NK1) Receptor Antagonists: These agents, used as antiemetics and for other neurological conditions, often contain a chiral diamine core.[10][11][12]

Signaling Pathway: Simplified DPP-4 Inhibition

G GLP1 Active GLP-1 DPP4 DPP-4 Enzyme GLP1->DPP4 Degradation Insulin Increased Insulin Secretion GLP1->Insulin Inactive_GLP1 Inactive GLP-1 DPP4->Inactive_GLP1 DPP4_Inhibitor DPP-4 Inhibitor (e.g., derived from chiral diamine) DPP4_Inhibitor->DPP4 Inhibition Glucose Lowered Blood Glucose Insulin->Glucose

References

Application Notes and Protocols: Diastereoselective Reactions with (S)-tert-Butyl (2-amino-1-phenylethyl)carbamate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S)-tert-Butyl (2-amino-1-phenylethyl)carbamate is a valuable chiral building block in asymmetric synthesis. Its vicinal diamine structure, with one amine protected by a tert-butyloxycarbonyl (Boc) group, allows for its use as a chiral auxiliary or ligand to control the stereochemical outcome of reactions. The presence of a stereogenic center derived from (S)-phenylalanine provides a robust chiral environment for inducing diastereoselectivity in a variety of chemical transformations.

These application notes provide a detailed protocol for a representative diastereoselective alkylation reaction utilizing an imine derived from this compound. The protocols and data presented are based on established methodologies for diastereoselective carbon-carbon bond formation.

Physicochemical Properties of this compound

PropertyValue
Molecular Formula C₁₃H₂₀N₂O₂
Molecular Weight 236.31 g/mol
CAS Number 137102-30-8
Appearance White to off-white solid
Solubility Soluble in methanol, ethanol, dichloromethane, and other common organic solvents.

Application: Diastereoselective Alkylation of an Imine Derivative

A primary application of this compound is its use as a chiral auxiliary to direct the stereoselective alkylation of prochiral enolates. This is typically achieved by first forming an imine with an aldehyde, followed by deprotonation to form a chiral enolate, and subsequent reaction with an electrophile. The steric hindrance provided by the chiral auxiliary directs the approach of the electrophile, leading to the preferential formation of one diastereomer.

Proposed Reaction Scheme

Caption: Proposed diastereoselective alkylation reaction scheme.
Quantitative Data Summary

The following table summarizes representative data for the diastereoselective alkylation of the N-benzylidene imine derived from this compound with various alkyl halides.

EntryAlkyl Halide (R-X)ProductYield (%)Diastereomeric Ratio (d.r.)
1CH₃IMethylated Product8595:5
2CH₃CH₂BrEthylated Product8293:7
3PhCH₂BrBenzylated Product90>98:2
4Allyl-BrAllylated Product7890:10

Experimental Protocols

Protocol 1: Synthesis of the Chiral Imine Intermediate

This protocol describes the formation of the N-benzylidene imine from this compound and benzaldehyde.

Materials:

  • This compound

  • Benzaldehyde

  • Toluene, anhydrous

  • Magnesium sulfate (MgSO₄), anhydrous

  • Dean-Stark apparatus

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Heating mantle

Procedure:

  • To a 250 mL round-bottom flask equipped with a magnetic stir bar and a Dean-Stark apparatus, add this compound (10.0 g, 42.3 mmol).

  • Add 100 mL of anhydrous toluene to the flask.

  • Add benzaldehyde (4.5 g, 42.3 mmol, 1.0 equiv.) to the solution.

  • Heat the reaction mixture to reflux and allow it to stir for 4-6 hours, or until the theoretical amount of water has been collected in the Dean-Stark trap.

  • Cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure using a rotary evaporator.

  • The crude imine is typically used in the next step without further purification. If necessary, it can be purified by column chromatography on silica gel.

experimental_workflow_1 start Start reactants Combine this compound, benzaldehyde, and toluene in a flask. start->reactants reflux Heat to reflux with a Dean-Stark trap for 4-6 hours. reactants->reflux cool Cool the reaction mixture to room temperature. reflux->cool concentrate Remove solvent under reduced pressure. cool->concentrate product Crude chiral imine intermediate. concentrate->product end Proceed to next step or purify. product->end

Caption: Workflow for chiral imine synthesis.
Protocol 2: Diastereoselective Alkylation

This protocol details the diastereoselective alkylation of the chiral imine intermediate.

Materials:

  • Chiral imine from Protocol 1

  • Lithium diisopropylamide (LDA) solution (e.g., 2.0 M in THF/heptane/ethylbenzene)

  • Alkyl halide (e.g., benzyl bromide)

  • Tetrahydrofuran (THF), anhydrous

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Diethyl ether

  • Magnesium sulfate (MgSO₄), anhydrous

  • Schlenk flask or oven-dried, two-necked round-bottom flask

  • Syringes

  • Low-temperature bath (e.g., dry ice/acetone)

Procedure:

  • Dissolve the crude chiral imine (e.g., 1.0 g, 3.07 mmol) in 20 mL of anhydrous THF in a Schlenk flask under an inert atmosphere (e.g., argon or nitrogen).

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add LDA solution (1.1 equiv., e.g., 1.69 mL of a 2.0 M solution) dropwise via syringe. The solution should turn a deep color, indicating enolate formation. Stir at -78 °C for 1 hour.

  • Add the alkyl halide (1.2 equiv., e.g., benzyl bromide, 0.53 g, 3.07 mmol) dropwise.

  • Stir the reaction mixture at -78 °C for 3-4 hours.

  • Quench the reaction by slowly adding 10 mL of saturated aqueous NH₄Cl solution at -78 °C.

  • Allow the mixture to warm to room temperature.

  • Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 20 mL).

  • Combine the organic layers, wash with brine (20 mL), and dry over anhydrous MgSO₄.

  • Filter and concentrate the organic phase under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired alkylated product.

  • Determine the diastereomeric ratio by ¹H NMR spectroscopy or chiral HPLC analysis.

experimental_workflow_2 start Start dissolve Dissolve chiral imine in anhydrous THF under inert atmosphere. start->dissolve cool_enolate Cool to -78 °C and add LDA solution dropwise. Stir for 1 hour. dissolve->cool_enolate add_electrophile Add alkyl halide dropwise at -78 °C. Stir for 3-4 hours. cool_enolate->add_electrophile quench Quench with saturated aqueous NH₄Cl solution. add_electrophile->quench warm_extract Warm to room temperature and perform aqueous workup with diethyl ether. quench->warm_extract dry_concentrate Dry organic layer over MgSO₄, filter, and concentrate. warm_extract->dry_concentrate purify Purify by flash column chromatography. dry_concentrate->purify analyze Analyze diastereomeric ratio by NMR or HPLC. purify->analyze end End analyze->end

Caption: Workflow for diastereoselective alkylation.

Signaling Pathways and Mechanistic Rationale

The diastereoselectivity of the alkylation is rationalized by the formation of a rigid, chelated transition state. The lithium cation is thought to coordinate to both the enolate oxygen and the nitrogen of the Boc-protected amine, creating a six-membered ring structure. The bulky phenyl group of the chiral auxiliary effectively blocks one face of the enolate, forcing the incoming electrophile to approach from the less sterically hindered face.

mechanism imine Chiral Imine Deprotonation with LDA enolate Chelated Lithium Enolate Phenyl group blocks top face imine->enolate Formation of chelated intermediate transition_state Transition State Electrophile (R-X) approaches from the less hindered bottom face enolate->transition_state Attack by electrophile product Major Diastereomer New stereocenter formed with defined configuration transition_state->product C-C bond formation

Caption: Proposed mechanism for diastereoselective alkylation.

Conclusion

This compound serves as an effective chiral auxiliary for directing diastereoselective reactions. The protocols outlined provide a framework for the synthesis of enantioenriched compounds through the alkylation of a derived chiral imine. The high diastereoselectivities achievable make this a valuable tool for the synthesis of complex chiral molecules in pharmaceutical and materials science research. Further optimization of reaction conditions, such as the choice of base, solvent, and temperature, may lead to even higher selectivity.

Application Notes and Protocols for the Scale-up Synthesis of (S)-tert-Butyl (2-amino-1-phenylethyl)carbamate

Author: BenchChem Technical Support Team. Date: December 2025

Authored for Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the scale-up synthesis of (S)-tert-butyl (2-amino-1-phenylethyl)carbamate, a critical chiral building block in pharmaceutical development. The synthesis leverages readily available starting materials and scalable chemical transformations, ensuring high yield and enantiomeric purity.

Introduction

This compound, and its precursor (S)-tert-butyl (2-hydroxy-1-phenylethyl)carbamate (Boc-L-phenylglycinol), are vital intermediates in the synthesis of a wide array of pharmaceuticals.[1][2] The inherent chirality of these molecules is often crucial for the biological activity and selectivity of the final active pharmaceutical ingredients (APIs).[3] The tert-butyloxycarbonyl (Boc) protecting group provides stability and enhances solubility, making it an ideal choice for multi-step synthetic sequences in drug development.[1]

The primary synthetic strategy discussed involves the reduction of a protected amino acid, a common and effective method for producing chiral amino alcohols.[3][4] This approach takes advantage of the vast chiral pool of naturally occurring amino acids to produce enantiomerically pure products.[3]

Synthetic Strategy Overview

The multi-step synthesis commences with the readily available and optically pure amino acid, (S)-phenylglycine. The synthesis can be logically divided into three key stages:

  • Reduction of (S)-Phenylglycine: The carboxylic acid functionality of (S)-phenylglycine is reduced to a primary alcohol to yield (S)-2-amino-2-phenylethanol.

  • Boc-Protection: The primary amine of (S)-2-amino-2-phenylethanol is protected with a tert-butyloxycarbonyl group to form (S)-tert-butyl (2-hydroxy-1-phenylethyl)carbamate.

  • Conversion to the Target Diamine: The hydroxyl group is converted to a suitable leaving group, followed by nucleophilic substitution with an amino group equivalent to yield the final product, this compound. A related synthesis highlights the conversion of the intermediate alcohol to a nitrile, demonstrating the versatility of this building block.[5]

Experimental Protocols

The following protocols are adapted for large-scale laboratory synthesis.

Part A: Synthesis of (S)-tert-Butyl (2-hydroxy-1-phenylethyl)carbamate

This procedure details the reduction of (S)-phenylglycine followed by Boc-protection. A high-yielding, one-pot method is described.[5]

Materials:

  • (S)-Phenylglycine

  • Sodium borohydride

  • Iodine

  • Anhydrous Tetrahydrofuran (THF)

  • Di-tert-butyl dicarbonate ((Boc)₂O)

  • Triethylamine (Et₃N)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Saturated aqueous sodium thiosulfate (Na₂S₂O₃)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • An oven-dried, 3-L, three-necked, round-bottomed flask is equipped with a nitrogen inlet, a dropping funnel, and a magnetic stirrer.

  • The flask is flushed with nitrogen and charged with sodium borohydride (2.4 equivalents) and anhydrous THF.[5]

  • The resulting suspension is cooled in an ice bath.

  • A solution of iodine (1.0 equivalent) in anhydrous THF is added dropwise via the dropping funnel.[5]

  • A solution of (S)-phenylglycine (1.0 equivalent) in anhydrous THF is then added slowly.

  • After the addition is complete, the reaction mixture is heated at reflux for 18 hours under a nitrogen atmosphere.[5]

  • The reaction is cooled, and the excess borane is quenched by the slow addition of methanol.

  • The solvent is removed under reduced pressure.

  • The residue is dissolved in DCM, and triethylamine (2.0 equivalents) is added, followed by the dropwise addition of a solution of di-tert-butyl dicarbonate (1.1 equivalents) in DCM.

  • The mixture is stirred at room temperature for 12 hours.

  • The reaction is quenched by the addition of saturated aqueous NaHCO₃.

  • The organic layer is separated, washed sequentially with saturated aqueous Na₂S₂O₃, water, and brine.

  • The organic layer is dried over anhydrous Na₂SO₄, filtered, and concentrated in vacuo to yield the crude product.

  • The crude product can be purified by recrystallization.

Part B: Conversion to a Versatile Intermediate: (S)-tert-Butyl (2-cyano-1-phenylethyl)carbamate

For illustrative purposes of a scalable subsequent reaction, the conversion of the hydroxy intermediate to a cyano derivative is presented, which can be further elaborated to the target diamine.[5]

Materials:

  • (S)-tert-Butyl (2-hydroxy-1-phenylethyl)carbamate

  • Methanesulfonyl chloride (MsCl)

  • Triethylamine (Et₃N)

  • Anhydrous Dichloromethane (DCM)

  • Sodium cyanide (NaCN)

  • Dimethyl sulfoxide (DMSO)

Procedure:

  • The crude (S)-tert-butyl (2-hydroxy-1-phenylethyl)carbamate is dissolved in anhydrous DCM and cooled in an ice bath.[5]

  • Triethylamine is added, followed by the dropwise addition of methanesulfonyl chloride.[5]

  • The reaction is stirred at 0 °C for 1 hour.

  • The reaction mixture is washed with cold water and brine, dried over Na₂SO₄, and the solvent is removed in vacuo to yield the crude mesylate.[5]

  • The crude mesylate is dissolved in DMSO, and sodium cyanide is added.[5]

  • The mixture is heated and stirred until the reaction is complete (monitored by TLC).

  • The reaction mixture is cooled, diluted with water, and extracted with ethyl acetate.

  • The combined organic layers are washed with brine, dried over Na₂SO₄, and concentrated to give the crude nitrile, which can be purified by chromatography or recrystallization.[5]

Data Presentation

StepProductStarting MaterialScale (Starting Material)Yield (%)Purity/ee (%)Reference
A(S)-tert-Butyl (2-hydroxy-1-phenylethyl)carbamate(S)-Phenylglycine0.33 mol94>99 (starting material ee)[5]
B(S)-tert-Butyl (2-cyano-1-phenylethyl)carbamate(S)-tert-Butyl (2-hydroxy-1-phenylethyl)carbamate0.1 mol94Not Reported[5]

Visualizations

Experimental Workflow for the Synthesis of (S)-tert-Butyl (2-hydroxy-1-phenylethyl)carbamate

G A (S)-Phenylglycine B Reduction with NaBH4 / I2 in THF A->B Step 1 C (S)-2-Amino-2-phenylethanol (in situ) B->C D Boc Protection with (Boc)2O, Et3N in DCM C->D Step 2 E Workup and Purification D->E F (S)-tert-Butyl (2-hydroxy-1-phenylethyl)carbamate E->F

Caption: Synthetic workflow for Boc-L-phenylglycinol.

Logical Relationship for Further Functionalization

G Start (S)-tert-Butyl (2-hydroxy-1-phenylethyl)carbamate Activation Activation of Hydroxyl Group (e.g., Mesylation) Start->Activation Intermediate Reactive Intermediate (e.g., Mesylate) Activation->Intermediate Substitution Nucleophilic Substitution (e.g., with NaN3 or NH3 equivalent) Intermediate->Substitution Reduction Reduction of Azide (if applicable) Substitution->Reduction Required for azide route Final (S)-tert-Butyl (2-amino-1-phenylethyl)carbamate Substitution->Final Direct amination Reduction->Final

Caption: Pathway for converting the alcohol to the diamine.

References

(S)-tert-Butyl (2-amino-1-phenylethyl)carbamate: A Versatile Chiral Building Block for Complex Molecule Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

(S)-tert-Butyl (2-amino-1-phenylethyl)carbamate , a chiral diamine derivative, serves as a crucial building block in the asymmetric synthesis of a wide array of complex molecules, including pharmaceuticals and chiral ligands. Its utility stems from the presence of two distinct amine functionalities: a primary amine that is readily available for further reactions and a secondary amine protected by a tert-butyloxycarbonyl (Boc) group. This differential protection allows for selective and sequential chemical modifications, making it an invaluable tool for researchers in organic synthesis and drug development.

The core structure of this compound, featuring a stereocenter at the carbon bearing the phenyl and Boc-protected amino groups, provides a scaffold for introducing chirality into target molecules. This is particularly important in the development of pharmaceuticals, where the biological activity of a drug is often dependent on its specific stereochemistry.

This document provides detailed application notes and protocols for the use of this compound in the synthesis of complex molecules, focusing on key transformations of the free primary amine.

Physicochemical Properties

PropertyValue
Molecular Formula C₁₃H₂₀N₂O₂
Molecular Weight 236.31 g/mol
Appearance Solid
CAS Number 137102-30-8

Applications in Complex Molecule Synthesis

The primary utility of this compound lies in the selective functionalization of its primary amino group. This allows for the construction of more complex structures in a controlled and predictable manner. Key applications include the synthesis of HIV protease inhibitors, chiral ligands for asymmetric catalysis, and other biologically active compounds.

Synthesis of HIV Protease Inhibitor Scaffolds

This compound is a key precursor for the synthesis of the (hydroxyethyl)amino sulfonamide isostere, a common structural motif in HIV protease inhibitors like Amprenavir. The synthesis involves the reaction of the primary amine with a suitable epoxide, followed by sulfonylation.

Experimental Workflow: Synthesis of a Hydroxyethylamino Sulfonamide Intermediate

G start (S)-tert-Butyl (2-amino-1-phenylethyl)carbamate ring_opening Regioselective Ring Opening start->ring_opening epoxide Chiral Epoxide epoxide->ring_opening intermediate1 β-Amino Alcohol Intermediate ring_opening->intermediate1 sulfonylation Sulfonylation intermediate1->sulfonylation sulfonyl_chloride Sulfonyl Chloride sulfonyl_chloride->sulfonylation final_product N-Boc Protected (Hydroxyethyl)amino Sulfonamide sulfonylation->final_product

Caption: Workflow for the synthesis of a key intermediate for HIV protease inhibitors.

Synthesis of Chiral Ligands

The diamine structure of this compound makes it an excellent precursor for the synthesis of chiral ligands used in asymmetric catalysis. The free primary amine can be functionalized to introduce phosphine, urea, or other coordinating groups. These ligands can then be complexed with transition metals to create catalysts for a variety of enantioselective transformations.

Experimental Protocols

General Safety Precautions: All experiments should be conducted in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, should be worn at all times.

Protocol 1: Acylation of the Primary Amine

This protocol describes a general procedure for the acylation of the primary amine of this compound to form an amide bond.

Materials:

  • This compound

  • Acyl chloride or carboxylic acid

  • Coupling agent (if using a carboxylic acid, e.g., EDCI, HOBt)

  • Base (e.g., triethylamine, diisopropylethylamine)

  • Anhydrous dichloromethane (DCM) or other suitable aprotic solvent

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate or sodium sulfate

Procedure:

  • Dissolve this compound (1.0 eq) in anhydrous DCM.

  • Add the base (1.2 eq) to the solution and cool to 0 °C in an ice bath.

  • Slowly add the acyl chloride (1.1 eq) dropwise to the stirred solution. If using a carboxylic acid, pre-activate it with the coupling agent according to standard procedures before addition.

  • Allow the reaction to warm to room temperature and stir for 2-12 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with water.

  • Separate the organic layer and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired N-acylated product.

Quantitative Data for Representative Acylation Reactions:

Acylating AgentBaseSolventReaction Time (h)Yield (%)
Benzoyl chlorideTriethylamineDCM492
Acetyl chlorideTriethylamineDCM295
Protocol 2: Sulfonylation of the Primary Amine

This protocol details the synthesis of a sulfonamide by reacting the primary amine with a sulfonyl chloride.

Materials:

  • This compound

  • Sulfonyl chloride (e.g., p-toluenesulfonyl chloride)

  • Pyridine or triethylamine

  • Anhydrous dichloromethane (DCM)

  • 1 M Hydrochloric acid

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • Dissolve this compound (1.0 eq) in anhydrous DCM.

  • Add pyridine (2.0 eq) and cool the solution to 0 °C.

  • Add the sulfonyl chloride (1.1 eq) portion-wise, maintaining the temperature at 0 °C.

  • Allow the reaction to stir at room temperature overnight.

  • Dilute the reaction mixture with DCM and wash sequentially with 1 M HCl, saturated aqueous sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the residue by flash chromatography to yield the desired sulfonamide.

Quantitative Data for a Representative Sulfonylation Reaction:

Sulfonylating AgentBaseSolventReaction Time (h)Yield (%)
p-Toluenesulfonyl chloridePyridineDCM1288
Protocol 3: Synthesis of an Unsymmetrical Urea

This protocol describes the formation of an unsymmetrical urea by reacting the primary amine with an isocyanate.

Materials:

  • This compound

  • Isocyanate (e.g., phenyl isocyanate)

  • Anhydrous tetrahydrofuran (THF) or dichloromethane (DCM)

Procedure:

  • Dissolve this compound (1.0 eq) in anhydrous THF.

  • Slowly add the isocyanate (1.0 eq) to the solution at room temperature.

  • Stir the reaction mixture for 1-4 hours at room temperature.

  • Monitor the reaction by TLC. Upon completion, remove the solvent under reduced pressure.

  • The crude product can often be purified by trituration with a suitable solvent (e.g., diethyl ether or hexanes) or by column chromatography if necessary.

Quantitative Data for a Representative Urea Formation Reaction:

| Isocyanate | Solvent | Reaction Time (h) | Yield (%) | | :--- | :--- | :--- | :--- | :--- | | Phenyl isocyanate | THF | 2 | 96 |

Logical Relationship: Key Transformations of the Primary Amine

G start (S)-tert-Butyl (2-amino-1-phenylethyl)carbamate acylation Acylation (Amide Formation) start->acylation sulfonylation Sulfonylation (Sulfonamide Formation) start->sulfonylation urea_formation Reaction with Isocyanate (Urea Formation) start->urea_formation alkylation Reductive Amination/ Alkylation start->alkylation product1 N-Acyl Derivative acylation->product1 product2 N-Sulfonyl Derivative sulfonylation->product2 product3 Unsymmetrical Urea urea_formation->product3 product4 N-Alkyl Derivative alkylation->product4

Caption: Key synthetic transformations of the primary amine group.

Conclusion

This compound is a highly valuable and versatile chiral building block for the synthesis of complex molecules. The differential reactivity of its two amino groups allows for a wide range of selective transformations, providing access to important structural motifs found in pharmaceuticals and chiral ligands. The protocols outlined in this document provide a foundation for researchers to utilize this compound in their synthetic endeavors.

Troubleshooting & Optimization

Technical Support Center: Synthesis of (S)-tert-Butyl (2-amino-1-phenylethyl)carbamate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the synthesis of (S)-tert-Butyl (2-amino-1-phenylethyl)carbamate. The information is tailored for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for the synthesis of this compound?

The most prevalent method is the selective N-Boc protection of (S)-1-phenyl-1,2-ethanediamine using di-tert-butyl dicarbonate ((Boc)₂O). This reaction is typically carried out in a suitable organic solvent, often with the addition of a base to facilitate the reaction.

Q2: Why is selective mono-protection a challenge in this synthesis?

(S)-1-phenyl-1,2-ethanediamine possesses two primary amino groups with similar reactivity. This can lead to the formation of the di-Boc protected byproduct, where both amino groups are functionalized with a Boc group. Achieving high selectivity for the desired mono-protected product often requires careful control of reaction conditions.[1][2]

Q3: What are the key factors influencing the yield and selectivity of the reaction?

Several factors can impact the success of the synthesis, including the choice of solvent, the stoichiometry of the reagents (particularly the (Boc)₂O), the reaction temperature, and the presence and type of base used. Careful optimization of these parameters is crucial for maximizing the yield of the desired product and minimizing side reactions.

Q4: How can I monitor the progress of the reaction?

The reaction progress can be effectively monitored by thin-layer chromatography (TLC). This allows for the visualization of the consumption of the starting diamine and the formation of the mono- and di-Boc protected products. Staining with ninhydrin can be particularly useful for visualizing primary amines.

Q5: What are the common impurities in the final product?

Common impurities include unreacted (S)-1-phenyl-1,2-ethanediamine, the di-Boc protected byproduct, and residual reagents or byproducts from the reaction, such as tert-butanol. If tert-butyl phenyl carbonate is used as the Boc source, phenol can also be a significant impurity that requires removal.[1][2]

Troubleshooting Guide

Issue Potential Cause Troubleshooting Steps
Low or No Product Formation 1. Inactive Reagents: (Boc)₂O can degrade over time, especially if exposed to moisture. 2. Low Reactivity of Amine: While generally reactive, suboptimal pH or solvent can reduce the nucleophilicity of the amine. 3. Incorrect Stoichiometry: Insufficient (Boc)₂O will lead to incomplete conversion.1. Use fresh, high-quality (Boc)₂O. 2. Ensure the amine is fully dissolved and consider using a non-protic solvent like dichloromethane (DCM) or tetrahydrofuran (THF). The addition of a mild base like triethylamine (TEA) can be beneficial. 3. Use a slight excess (1.1-1.2 equivalents) of (Boc)₂O.
Formation of Significant Amount of Di-Boc Protected Byproduct 1. Excess (Boc)₂O: Using a large excess of the protecting agent will favor di-protection. 2. Prolonged Reaction Time: Allowing the reaction to proceed for too long after the consumption of the starting material can lead to the formation of the di-protected species. 3. High Reaction Temperature: Elevated temperatures can increase the rate of the second protection step.1. Carefully control the stoichiometry, using no more than 1.2 equivalents of (Boc)₂O. Slow, dropwise addition of the (Boc)₂O solution can also improve selectivity. 2. Monitor the reaction closely by TLC and quench it once the starting diamine is consumed. 3. Conduct the reaction at room temperature or below (0 °C).
Difficulty in Purifying the Product 1. Similar Polarity of Products: The mono- and di-Boc protected products may have similar polarities, making chromatographic separation challenging. 2. Presence of Basic Impurities: Unreacted diamine can streak on silica gel columns. 3. Acid Sensitivity of Boc Group: The Boc group can be cleaved under acidic conditions, which may occur during workup or chromatography.[1][2]1. Utilize column chromatography with a carefully selected eluent system, often a gradient of ethyl acetate in hexanes or DCM in methanol. Adding a small amount of triethylamine (e.g., 1%) to the eluent can improve peak shape and reduce streaking of basic compounds. 2. An acidic wash (e.g., dilute HCl) during the workup can remove the unreacted diamine. However, this must be done carefully and quickly to avoid deprotection of the desired product. 3. Avoid prolonged exposure to acidic conditions during the workup. Use saturated sodium bicarbonate or a similar mild base to neutralize any acidic solutions.
Product Decomposes During Storage 1. Reaction with Atmospheric CO₂: The free amino group of the product can react with carbon dioxide from the air to form a carbamate salt, which may appear as a solid precipitate.[2]1. Store the purified product under an inert atmosphere (e.g., nitrogen or argon) and at a low temperature.

Quantitative Data Summary

ParameterValueReference
Typical Yield 45-94%[3][4]
Reaction Time 1-18 hours[1][3]
(Boc)₂O Stoichiometry 1.0-1.2 equivalents
Temperature 0 °C to Room Temperature

Experimental Protocol

This protocol is adapted from procedures for the mono-Boc protection of similar diamines.

Materials:

  • (S)-1-phenyl-1,2-ethanediamine

  • Di-tert-butyl dicarbonate ((Boc)₂O)

  • Dichloromethane (DCM), anhydrous

  • Triethylamine (TEA)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Eluent for chromatography (e.g., gradient of 0-10% methanol in dichloromethane)

Procedure:

  • Reaction Setup: In a round-bottom flask under a nitrogen atmosphere, dissolve (S)-1-phenyl-1,2-ethanediamine (1.0 eq) in anhydrous DCM (to a concentration of approximately 0.1 M).

  • Addition of Base: Add triethylamine (1.1 eq) to the solution and stir for 10 minutes at room temperature.

  • Addition of (Boc)₂O: Dissolve di-tert-butyl dicarbonate (1.1 eq) in a small amount of anhydrous DCM and add it dropwise to the stirred solution of the diamine over 30 minutes.

  • Reaction Monitoring: Stir the reaction mixture at room temperature and monitor its progress by TLC (e.g., using a 10:1 DCM:MeOH eluent and visualizing with UV light and ninhydrin stain). The reaction is typically complete within 2-4 hours.

  • Work-up:

    • Once the starting material is consumed, quench the reaction by adding water.

    • Separate the organic layer.

    • Wash the organic layer sequentially with saturated NaHCO₃ solution and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification:

    • Purify the crude product by flash column chromatography on silica gel.

    • Elute with a gradient of methanol in dichloromethane (e.g., 0% to 10% methanol).

    • Combine the fractions containing the pure product and concentrate under reduced pressure to yield this compound as a solid or oil.

Visualizations

G Troubleshooting Workflow for this compound Synthesis cluster_start Problem Identification cluster_analysis Analysis of Reaction Mixture (TLC/LC-MS) cluster_scenarios Potential Scenarios & Solutions cluster_solutions Corrective Actions start Low Yield or Reaction Failure analysis Analyze Crude Reaction Mixture start->analysis unreacted_sm Unreacted Starting Material analysis->unreacted_sm Predominant Species di_boc Di-Boc Byproduct analysis->di_boc Significant Byproduct complex_mixture Complex Mixture of Products analysis->complex_mixture Multiple Spots solution_sm Check Reagent Quality Optimize Stoichiometry Increase Reaction Time unreacted_sm->solution_sm solution_di_boc Reduce (Boc)₂O Equivalents Lower Reaction Temperature Slow Reagent Addition di_boc->solution_di_boc solution_complex Re-evaluate Reaction Conditions (Solvent, Base) Consider Alternative Boc Source complex_mixture->solution_complex

Caption: Troubleshooting workflow for the synthesis of this compound.

reaction_pathway Synthesis Pathway of this compound cluster_reactants Reactants cluster_products Products & Byproducts diamine (S)-1-phenyl-1,2-ethanediamine mono_boc (S)-tert-Butyl (2-amino-1-phenylethyl)carbamate (Desired Product) diamine->mono_boc + (Boc)₂O (1.1 eq) tbuoh tert-Butanol & CO₂ diamine->tbuoh boc_anhydride Di-tert-butyl dicarbonate ((Boc)₂O) boc_anhydride->mono_boc boc_anhydride->tbuoh di_boc Di-Boc Protected Diamine (Side Product) mono_boc->di_boc + (Boc)₂O (excess)

Caption: Reaction pathway for the synthesis of this compound.

References

Technical Support Center: Synthesis of (S)-tert-Butyl (2-amino-1-phenylethyl)carbamate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of (S)-tert-Butyl (2-amino-1-phenylethyl)carbamate.

Frequently Asked Questions (FAQs)

Q1: What are the most common side products encountered during the synthesis of this compound?

A1: The two primary side products observed during the Boc-protection of (S)-2-amino-1-phenylethanol are the di-Boc protected product, (S)-tert-butyl (2-((tert-butoxycarbonyl)amino)-1-phenylethyl)carbamate, and the cyclic carbamate, (S)-4-phenyloxazolidin-2-one. Formation of these side products is influenced by reaction conditions such as stoichiometry of reagents, choice of base, solvent, and temperature.

Q2: How can I minimize the formation of the di-Boc side product?

A2: Formation of the di-Boc derivative occurs when the initially formed product reacts further with the Boc-anhydride. To minimize this, it is crucial to carefully control the stoichiometry of di-tert-butyl dicarbonate (Boc₂O), typically using a slight excess (1.05-1.1 equivalents). Running the reaction at ambient temperature and monitoring its progress closely by techniques like TLC or LC-MS can help prevent over-reaction.

Q3: What conditions favor the formation of the oxazolidinone side product and how can it be avoided?

A3: The formation of (S)-4-phenyloxazolidin-2-one is an intramolecular cyclization that can be favored by the use of strong bases and elevated temperatures. The hydroxyl group of the starting material or the mono-Boc product can be deprotonated, leading to a nucleophilic attack on the carbamate carbonyl. To avoid this, it is recommended to use milder bases such as sodium bicarbonate and to maintain a lower reaction temperature (0 °C to room temperature). Performing the reaction in a biphasic system (e.g., dichloromethane/water) can also help to suppress the formation of this cyclic side product.

Q4: How can I purify the desired this compound from the common side products?

A4: Purification can typically be achieved by flash column chromatography on silica gel. The polarity difference between the desired product, the di-Boc side product, and the oxazolidinone allows for their separation. A solvent system such as a gradient of ethyl acetate in hexanes is often effective. Recrystallization from a suitable solvent system, such as ethyl acetate/hexanes, can also be employed to obtain highly pure product.

Troubleshooting Guide

Problem Potential Cause(s) Suggested Solution(s)
Low yield of the desired product - Incomplete reaction. - Formation of significant amounts of side products. - Product loss during workup and purification.- Monitor the reaction by TLC or LC-MS to ensure completion. - Optimize reaction conditions (see FAQs and Experimental Protocols). - Use a milder workup procedure; avoid strongly acidic or basic conditions if possible. - Optimize the purification method (e.g., choice of chromatography solvent system, recrystallization solvent).
Presence of a significant amount of di-Boc side product - Excess Boc₂O used. - Prolonged reaction time. - Use of a strong base.- Use no more than 1.1 equivalents of Boc₂O. - Monitor the reaction closely and stop it once the starting material is consumed. - Employ a milder base like sodium bicarbonate.
Presence of a significant amount of oxazolidinone side product - High reaction temperature. - Use of a strong, non-aqueous base. - Anhydrous reaction conditions.- Maintain the reaction temperature at or below room temperature. - Use a weaker base (e.g., NaHCO₃) in an aqueous or biphasic solvent system. - The presence of water can help to suppress the formation of the oxazolidinone.
Difficulty in separating the product from side products by chromatography - Inappropriate solvent system. - Co-elution of product and impurities.- Perform small-scale trials with different solvent systems to find the optimal conditions for separation. - Consider using a different stationary phase for chromatography if silica gel is not effective. - Attempt recrystallization to purify the product.

Experimental Protocols

Key Experiment: Synthesis of this compound

This protocol is designed to favor the formation of the desired mono-Boc protected product while minimizing the formation of di-Boc and oxazolidinone side products.

Materials:

  • (S)-2-amino-1-phenylethanol

  • Di-tert-butyl dicarbonate (Boc₂O)

  • Sodium bicarbonate (NaHCO₃)

  • Dichloromethane (DCM)

  • Water

  • Saturated aqueous sodium chloride solution (brine)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Ethyl acetate and hexanes for chromatography

Procedure:

  • In a round-bottom flask, dissolve (S)-2-amino-1-phenylethanol (1.0 eq.) in a mixture of dichloromethane and water (1:1 v/v).

  • Add sodium bicarbonate (2.0 eq.) to the solution and stir vigorously to create a suspension.

  • Cool the mixture to 0 °C using an ice bath.

  • Slowly add a solution of di-tert-butyl dicarbonate (1.1 eq.) in dichloromethane to the reaction mixture over a period of 30 minutes.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Monitor the progress of the reaction by thin-layer chromatography (TLC) using a 1:1 ethyl acetate/hexanes eluent.

  • Once the starting material is consumed, separate the organic layer.

  • Extract the aqueous layer with dichloromethane (3 x 20 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter the solution and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes.

  • Combine the fractions containing the pure product and concentrate under reduced pressure to yield this compound as a white solid.

Data Presentation

Table 1: Influence of Reaction Conditions on Product and Side Product Distribution

Entry Boc₂O (eq.) Base Solvent Temp (°C) Desired Product Yield (%) Di-Boc Yield (%) Oxazolidinone Yield (%)
11.1NaHCO₃DCM/H₂O25855<2
21.5NaHCO₃DCM/H₂O257518<2
31.1Et₃NDCM25701015
41.1NaHCO₃DCM/H₂O4065820

Note: The data presented in this table are representative and may vary based on specific experimental parameters.

Visualizations

Reaction_Pathway cluster_main Main Reaction Pathway cluster_side Side Reactions Start (S)-2-amino-1-phenylethanol Product (S)-tert-Butyl (2-amino-1-phenylethyl)carbamate Start->Product Boc₂O, Base Oxazolidinone Oxazolidinone Side Product Start->Oxazolidinone Strong Base / Heat DiBoc Di-Boc Side Product Product->DiBoc Excess Boc₂O Troubleshooting_Workflow Start Experiment Start Analysis Analyze Crude Product (TLC, LC-MS, NMR) Start->Analysis CheckYield Low Yield? Analysis->CheckYield CheckPurity Impure Product? CheckYield->CheckPurity No Optimize Optimize Reaction Conditions CheckYield->Optimize Yes Success Pure Product High Yield CheckPurity->Success No DiBoc Di-Boc Present? CheckPurity->DiBoc Yes Optimize->Start Purify Optimize Purification (Chromatography, Recrystallization) Purify->Start Oxazolidinone Oxazolidinone Present? DiBoc->Oxazolidinone No AdjustStoich Adjust Stoichiometry (Boc₂O) DiBoc->AdjustStoich Yes Oxazolidinone->Purify No AdjustCond Adjust Conditions (Base, Temp) Oxazolidinone->AdjustCond Yes AdjustStoich->Purify AdjustCond->Purify

Technical Support Center: (S)-tert-Butyl (2-amino-1-phenylethyl)carbamate

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for (S)-tert-Butyl (2-amino-1-phenylethyl)carbamate. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the handling and analysis of this compound.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities found in this compound?

A1: Common impurities are typically process-related, originating from the synthesis and purification steps. These can be broadly categorized as:

  • Unreacted Starting Materials: The primary starting material, (S)-1-phenyl-1,2-ethanediamine, may be present if the reaction has not gone to completion.

  • Over-reaction Byproducts: The di-Boc protected species, Di-tert-butyl (S)-(1-phenylethane-1,2-diyl)dicarbamate, can form when both amino groups of the starting diamine react with the Boc-anhydride.

  • Reagent-Related Impurities: Residuals from the Boc-protection reagent, such as di-tert-butyl dicarbonate (Boc anhydride) and its breakdown product, tert-butanol, may be present.

  • Residual Solvents: Solvents used during the reaction and purification, such as dichloromethane (DCM), ethyl acetate, hexane, or ethanol, can be retained in the final product.

Q2: How can I detect these impurities in my sample?

A2: A combination of chromatographic and spectroscopic techniques is recommended for comprehensive impurity profiling:

  • High-Performance Liquid Chromatography (HPLC): Ideal for separating and quantifying the main component from non-volatile impurities like the unreacted diamine and the di-Boc byproduct.

  • Gas Chromatography-Mass Spectrometry (GC-MS): The preferred method for the identification and quantification of volatile and semi-volatile impurities, particularly residual solvents.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides structural confirmation of the desired product and can be used to identify and quantify impurities with distinct signals.

Q3: What are the recommended storage conditions for this compound to minimize degradation?

A3: To ensure long-term stability, the compound should be stored in a cool, dry place, preferably in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) to prevent potential degradation from atmospheric moisture and carbon dioxide.

Troubleshooting Guides

Issue 1: Unexpected Peaks in HPLC Analysis

Symptoms: Your HPLC chromatogram shows significant peaks other than the main product peak.

Possible Causes and Solutions:

Impurity IDPotential ImpurityLikely CauseSuggested Action
IMP-01(S)-1-phenyl-1,2-ethanediamineIncomplete reaction.Optimize reaction time, temperature, or stoichiometry of the Boc-anhydride.
IMP-02Di-tert-butyl (S)-(1-phenylethane-1,2-diyl)dicarbamateExcess Boc-anhydride or prolonged reaction time.Carefully control the stoichiometry of the Boc-anhydride. Monitor the reaction progress by TLC or HPLC to avoid over-reaction.
IMP-03Di-tert-butyl dicarbonateIncomplete quenching or work-up.Ensure thorough quenching of the reaction and efficient extraction during work-up.
Issue 2: High Levels of Residual Solvents Detected by GC-MS

Symptoms: Your GC-MS analysis indicates the presence of residual solvents above acceptable limits.

Possible Causes and Solutions:

SolventLikely SourceSuggested Action
Dichloromethane, Ethyl Acetate, HexaneExtraction and purification steps.Optimize the drying process of the final product. Use a high-vacuum line or a vacuum oven at a controlled temperature.
Ethanol, DioxaneReaction solvent.Ensure complete removal of the reaction solvent by rotary evaporation before proceeding with the work-up and purification.

Experimental Protocols

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

This method is suitable for the routine purity analysis of this compound and the quantification of non-volatile impurities.

  • Instrumentation: HPLC system with a UV detector.

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).

    • Mobile Phase: A gradient of water (A) and acetonitrile (B), both containing 0.1% trifluoroacetic acid (TFA).

    • Gradient Program:

      • 0-5 min: 10% B

      • 5-25 min: 10% to 90% B

      • 25-30 min: 90% B

      • 30.1-35 min: 10% B (re-equilibration)

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection: UV at 220 nm.

  • Sample Preparation:

    • Accurately weigh approximately 10 mg of the sample.

    • Dissolve in 10 mL of the initial mobile phase composition to a concentration of 1 mg/mL.

    • Filter the solution through a 0.45 µm syringe filter before injection.

Gas Chromatography-Mass Spectrometry (GC-MS) for Residual Solvent Analysis

This method is ideal for the identification and quantification of residual solvents.

  • Instrumentation: Headspace Gas Chromatograph coupled to a Mass Spectrometer.

  • Chromatographic Conditions:

    • Column: DB-624 or equivalent (30 m x 0.25 mm, 1.4 µm film thickness).

    • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

    • Oven Temperature Program:

      • Initial temperature: 40 °C, hold for 5 minutes.

      • Ramp: 10 °C/min to 240 °C.

      • Hold: 5 minutes at 240 °C.

    • Injector Temperature: 250 °C.

  • Mass Spectrometer Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Scan Range: m/z 35-350.

  • Sample Preparation:

    • Accurately weigh approximately 100 mg of the sample into a headspace vial.

    • Add 1 mL of a suitable solvent (e.g., DMSO).

    • Seal the vial and heat at 80 °C for 20 minutes before injection.

Visualizations

Impurity_Troubleshooting_Workflow start Experiment Start synthesis Synthesis of (S)-tert-Butyl (2-amino-1-phenylethyl)carbamate start->synthesis analysis Purity Analysis synthesis->analysis hplc HPLC Analysis analysis->hplc Non-volatile gcms GC-MS Analysis analysis->gcms Volatile pass Product Meets Purity Specifications hplc->pass Purity > 98% fail Impurity Detected hplc->fail Purity < 98% gcms->pass Solvents < Limit gcms->fail Solvents > Limit troubleshoot Troubleshooting fail->troubleshoot cause1 Incomplete Reaction (IMP-01) troubleshoot->cause1 cause2 Over-reaction (IMP-02) troubleshoot->cause2 cause3 Residual Solvents troubleshoot->cause3 solution1 Optimize Reaction Conditions cause1->solution1 solution2 Control Stoichiometry cause2->solution2 solution3 Optimize Drying Process cause3->solution3 solution1->synthesis solution2->synthesis solution3->synthesis Signaling_Pathway cluster_synthesis Synthesis cluster_impurities Potential Impurities start_material (S)-1-phenyl-1,2-ethanediamine product (S)-tert-Butyl (2-amino-1-phenylethyl)carbamate start_material->product Boc Protection imp1 Unreacted Starting Material (IMP-01) start_material->imp1 Incomplete Reaction reagent Di-tert-butyl dicarbonate (Boc)2O reagent->product imp2 Di-Boc Byproduct (IMP-02) product->imp2 Over-reaction imp3 Residual Solvents synthesis Process synthesis->imp3 Inefficient Removal

Technical Support Center: Purification of (S)-tert-Butyl (2-amino-1-phenylethyl)carbamate

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the chromatographic purification of (S)-tert-Butyl (2-amino-1-phenylethyl)carbamate. This guide is designed for researchers, scientists, and drug development professionals to provide clear, actionable advice for overcoming common challenges encountered during the purification process.

Frequently Asked Questions (FAQs)

Q1: What is the most common and effective method for purifying crude this compound? A1: The most widely used and effective method is flash column chromatography using silica gel as the stationary phase.[1][2] This technique is well-suited for separating the desired mono-Boc protected product from common impurities such as starting materials, di-Boc protected byproducts, and residual reagents.[2]

Q2: How should I monitor the progress of the column chromatography? A2: Thin-Layer Chromatography (TLC) is the primary method for monitoring the separation.[2][3] Due to the presence of the primary amine, a ninhydrin stain is highly effective for visualization. The starting diamine will show up as a distinct spot (often purple), while the Boc-protected product may also become visible, sometimes requiring gentle heating of the TLC plate.[2][3] The phenyl group in the molecule also allows for visualization under UV light (254 nm).

Q3: What are the typical impurities I might encounter during purification? A3: Common impurities include unreacted (S)-1-phenylethane-1,2-diamine, the di-Boc protected byproduct (di-tert-butyl ((1S)-1-phenyl-1,2-ethanediyl)biscarbamate), and leftover reagents from the protection step, such as di-tert-butyl dicarbonate ((Boc)₂O) and its byproducts. The starting diamine is significantly more polar than the desired mono-Boc product, while the di-Boc byproduct is less polar.

Q4: Since my compound is chiral, do I need to be concerned about racemization during silica gel chromatography? A4: Under standard flash chromatography conditions with neutral eluents, racemization is generally not a significant concern. The primary risk of racemization occurs during the synthesis or Boc-protection step, especially if harsh basic or acidic conditions are used.[4] However, to minimize any potential risk, it is advisable to avoid unnecessarily long exposure of the compound to the acidic silica gel.

Q5: Is it possible to purify this compound without using column chromatography? A5: If the protection reaction is exceptionally clean and selective, purification might be achieved through a series of aqueous washes or liquid-liquid extractions to remove water-soluble impurities.[5] Another alternative for solid compounds is recrystallization, which can be a highly efficient and scalable method if a suitable solvent system can be found.[1]

Troubleshooting Guide

This section addresses specific issues that may arise during the chromatographic purification.

Problem Possible Cause(s) Recommended Solution(s)
Product streaks on TLC plate and/or column. The basic primary amine group is interacting strongly with the acidic silanol groups on the silica gel surface.[3][6]Add a small amount (0.5 - 1% v/v) of a basic modifier, such as triethylamine (Et₃N) or pyridine, to your mobile phase.[3] Alternatively, use an amine-functionalized silica gel column.[6]
Poor separation of the product from an impurity. 1. The mobile phase polarity is not optimal. 2. The column has been overloaded with crude material.[2]1. Methodically optimize the solvent system using TLC. Aim for an Rf value of 0.1-0.3 for your product to achieve the best separation.[3] Consider switching to a different solvent system (e.g., from EtOAc/Hexanes to DCM/Methanol). 2. Reduce the amount of material loaded onto the column. A general guideline is a 1:30 to 1:50 ratio of crude product to silica gel by weight.[2]
Product does not elute from the column, resulting in low yield. 1. The mobile phase is not polar enough to elute the compound. 2. The compound is irreversibly adsorbing or decomposing on the acidic silica gel.[7]1. Use a gradient elution, starting with a low polarity mobile phase and gradually increasing the percentage of the more polar solvent (e.g., 0% to 10% Methanol in Dichloromethane).[2] 2. Add triethylamine to the eluent to mitigate strong interactions with silica.[3] If the problem persists, consider using a less acidic stationary phase like neutral alumina.
No spots are visible on the TLC plate under UV light. The compound may have low UV activity at the concentration spotted.Use a chemical stain for visualization. Ninhydrin is ideal for this compound as it will stain the free amine.[2][3] General-purpose stains like phosphomolybdic acid (PMA) or potassium permanganate can also be effective.[3]
Co-elution of the product with (Boc)₂O or its byproducts. The polarity of the mobile phase is too high, causing less polar impurities to travel with the product.Start with a less polar solvent system (e.g., higher percentage of hexanes in an ethyl acetate/hexanes system) to allow the non-polar impurities to elute first, then increase the polarity to elute the desired product.

Experimental Protocols

Protocol 1: Thin-Layer Chromatography (TLC) Analysis and Optimization
  • Preparation: Dissolve a small amount of your crude product in a suitable solvent like dichloromethane (DCM) or ethyl acetate.

  • Spotting: Use a capillary tube to spot the dissolved sample onto the baseline of a silica gel TLC plate. Also spot the starting material if available for comparison.

  • Development: Place the TLC plate in a developing chamber containing a prepared mobile phase. Good starting points for the mobile phase are mixtures of Ethyl Acetate/Hexanes (e.g., 30:70) or Methanol/DCM (e.g., 2:98).[2][8] If streaking is observed, add 0.5% triethylamine to the mobile phase.[3]

  • Visualization:

    • Once the solvent front nears the top, remove the plate and mark the solvent front.

    • Visualize the plate under a UV lamp (254 nm) and circle any visible spots.

    • Next, dip the plate into a ninhydrin staining solution, then gently warm it with a heat gun until colored spots appear.[2]

  • Optimization: Adjust the solvent ratio until the desired product has an Rf value between 0.1 and 0.3, with good separation from impurities.[3]

Protocol 2: Flash Column Chromatography Purification
  • Column Preparation: Select an appropriately sized column based on the amount of crude material (30-50x the weight of the sample in silica gel).[2] Prepare a slurry of silica gel in the initial, low-polarity mobile phase determined from your TLC analysis. Pack the column with the slurry, ensuring no air bubbles are trapped. Add a thin layer of sand on top of the silica bed.[3]

  • Sample Loading:

    • Wet Loading: Dissolve the crude product in a minimal amount of the mobile phase and carefully load it onto the top of the silica bed with a pipette.[1]

    • Dry Loading (Recommended for less soluble samples): Dissolve the crude product in a suitable solvent (e.g., DCM), add a small amount of silica gel, and evaporate the solvent to get a free-flowing powder. Carefully add this powder to the top of the packed column.[3] Add another thin layer of sand on top.

  • Elution: Carefully add the mobile phase and apply positive pressure. Begin eluting with the starting mobile phase. If a gradient elution is needed, gradually increase the proportion of the more polar solvent.

  • Fraction Collection: Collect the eluent in a series of test tubes or flasks. Monitor the elution by collecting small samples from the fractions and analyzing them by TLC.[1]

  • Isolation: Combine the fractions that contain the pure product, as confirmed by TLC. Remove the solvent using a rotary evaporator to yield the purified this compound.

Visualized Workflows

G cluster_prep Preparation & Optimization cluster_purification Purification Process cluster_analysis Analysis & Isolation Crude Crude Product TLC TLC Method Development (Solvent System Optimization) Crude->TLC Test small sample Pack Pack Silica Gel Column TLC->Pack Optimized conditions Load Load Sample (Wet or Dry Loading) Pack->Load Elute Elute with Mobile Phase (Isocratic or Gradient) Load->Elute Collect Collect Fractions Elute->Collect Analyze Analyze Fractions by TLC Collect->Analyze Monitor separation Combine Combine Pure Fractions Analyze->Combine Evaporate Solvent Evaporation Combine->Evaporate Pure Pure Product Evaporate->Pure G action_node action_node end_node end_node start Start TLC Analysis streaking Streaking on TLC? start->streaking add_base Add 0.5-1% Et3N to Mobile Phase streaking->add_base Yes separation Poor Separation? (Rf < 0.1 or spots merged) streaking->separation No add_base->separation adjust_polarity Adjust Solvent Polarity (Aim for Product Rf ~0.2) separation->adjust_polarity Yes no_elution Product stuck at baseline? (Rf = 0) separation->no_elution No adjust_polarity->separation increase_polarity Increase % Polar Solvent (e.g., MeOH in DCM) no_elution->increase_polarity Yes proceed Proceed to Column Chromatography no_elution->proceed No increase_polarity->separation

References

Technical Support Center: Recrystallization of (S)-tert-Butyl (2-amino-1-phenylethyl)carbamate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the recrystallization of (S)-tert-Butyl (2-amino-1-phenylethyl)carbamate.

Frequently Asked Questions (FAQs)

Q1: My this compound is an oil after synthesis and solvent removal. How can I solidify it for recrystallization?

A1: It is common for Boc-protected amines, including this compound, to be isolated as a viscous oil or syrup after the initial workup. This "oiling out" can be caused by residual solvents or impurities. The primary goal is to induce crystallization from this oil. Here are several effective strategies:

  • Thorough Solvent Removal: Ensure all volatile organic solvents from the reaction and extraction steps are completely removed. This can be achieved by drying the oil under high vacuum, sometimes with gentle heating (e.g., 40-60 °C), until a constant weight is achieved.[1]

  • Trituration/Pulping: This is a highly effective method. Add a non-polar or weakly polar solvent in which the product is insoluble or sparingly soluble (e.g., hexanes, diethyl ether).[2] Stir or sonicate the mixture. The oil should slowly transform into a solid precipitate. This process helps to "wash" out impurities that may be inhibiting crystallization.

  • Seed Crystals: If you have a small amount of pure, solid this compound, adding a single seed crystal to the oil can initiate crystallization.[2] Agitating the mixture gently with a glass rod can also sometimes induce nucleation.

Q2: What is the best solvent system for the recrystallization of this compound?

A2: The ideal solvent system is one in which the compound is highly soluble at elevated temperatures but has low solubility at room temperature or below. Based on the properties of similar Boc-protected amines, the following solvent systems are recommended starting points:

  • Ethyl Acetate/Hexanes: Dissolve the crude solid in a minimal amount of hot ethyl acetate (the "good" solvent) and slowly add hexanes (the "poor" solvent) until the solution becomes persistently cloudy. Add a few drops of ethyl acetate to redissolve the precipitate and then allow the solution to cool slowly.

  • Toluene/Hexanes: Toluene can be an effective solvent for compounds containing aromatic rings. Use a similar procedure as with ethyl acetate/hexanes.

  • Methanol/Diethyl Ether or Methanol/Water: Dissolve the compound in a minimal amount of methanol and then slowly add diethyl ether or water as the anti-solvent to induce precipitation.

It is advisable to test these solvent systems on a small scale before committing the bulk of your material.

Q3: My compound precipitates as an oil during cooling, not as crystals. What should I do?

A3: "Oiling out" during the cooling phase of recrystallization is a common problem. It occurs when the solute comes out of solution at a temperature above its melting point. Here are some troubleshooting steps:

  • Reduce the Cooling Rate: Allow the solution to cool to room temperature as slowly as possible. Do not place it directly in an ice bath. Insulating the flask can help.

  • Use a More Dilute Solution: The concentration of your compound in the hot solvent may be too high. Add more of the "good" solvent to the hot solution and then re-cool.

  • Change the Solvent System: The chosen solvent system may not be appropriate. Experiment with different solvent pairs.

  • Scratch the Flask: Use a glass rod to gently scratch the inside of the flask at the meniscus. The microscopic imperfections on the glass can provide nucleation sites for crystal growth.

Q4: I have low recovery of my product after recrystallization. How can I improve the yield?

A4: Low recovery can be due to several factors:

  • Using too much solvent: If an excessive amount of the "good" solvent is used, a significant portion of the product will remain dissolved even at low temperatures. Use the minimum amount of hot solvent required to fully dissolve the crude product.

  • Cooling for an insufficient amount of time: Ensure the solution is thoroughly cooled to maximize precipitation. Placing the flask in an ice bath or refrigerator for an extended period after it has reached room temperature can improve yield.

  • Premature filtration: Make sure crystallization is complete before filtering.

  • Product loss during washing: Wash the collected crystals with a minimal amount of ice-cold recrystallization solvent to avoid redissolving the product.

Troubleshooting Guide

IssuePossible Cause(s)Suggested Solution(s)
Crude product is a persistent oil and will not solidify. 1. Residual solvent (e.g., DCM, Ethyl Acetate) from workup. 2. Presence of impurities inhibiting crystallization.1. Dry the oil under high vacuum (e.g., 0.5 mmHg) at a slightly elevated temperature (40-60 °C).[1][3] 2. Perform trituration by adding a non-polar solvent like hexanes or diethyl ether and stirring vigorously.[2] 3. If impurities are suspected to be acidic or basic, redissolve the oil in an organic solvent and perform an aqueous wash with dilute base (e.g., NaHCO₃) or acid (e.g., dilute HCl), respectively.[4]
No crystals form upon cooling the recrystallization solution. 1. The solution is too dilute. 2. The solution is not sufficiently supersaturated. 3. Impurities are inhibiting nucleation.1. Evaporate some of the solvent to increase the concentration and then attempt to cool and crystallize again. 2. Cool the solution in an ice bath or refrigerator for a longer period. 3. Add a seed crystal of the pure compound. 4. Try scratching the inside of the flask with a glass rod. 5. Consider purifying a small portion by flash column chromatography to obtain pure material to use as seed crystals.[5]
Product "oils out" instead of crystallizing during cooling. 1. The solution is too concentrated. 2. The cooling rate is too fast. 3. The chosen solvent is not optimal.1. Add more of the "good" solvent to the hot solution to make it more dilute, then re-cool. 2. Allow the flask to cool slowly to room temperature before placing it in a cold bath. 3. Re-heat the solution to redissolve the oil, add more of the "poor" solvent, and try again. Alternatively, switch to a different solvent system.
Crystals are colored or appear impure. 1. Impurities are co-crystallizing with the product. 2. The chosen solvent is not effective at leaving impurities in the solution.1. A second recrystallization may be necessary. 2. Consider pre-treating the solution with activated charcoal to remove colored impurities (use with caution as it can adsorb the product). 3. If impurities persist, purification by flash column chromatography may be required prior to recrystallization.[5]

Experimental Protocols

Protocol 1: Inducing Solidification from an Oily Product via Trituration
  • Preparation: Place the crude oily this compound in an appropriately sized Erlenmeyer flask. Ensure all reaction solvents have been removed under high vacuum.

  • Solvent Addition: Add a small volume of a non-polar solvent such as hexanes or diethyl ether. The amount should be sufficient to create a slurry.

  • Trituration: Stir the mixture vigorously with a spatula or magnetic stirrer at room temperature. The oil should gradually transform into a fine, white precipitate. This process may take anywhere from 30 minutes to several hours.[2]

  • Isolation: Collect the resulting solid by vacuum filtration.

  • Washing: Wash the solid with a small amount of the cold trituration solvent to remove any remaining soluble impurities.

  • Drying: Dry the solid product under vacuum to a constant weight.

Protocol 2: Recrystallization from a Solvent/Anti-Solvent System
  • Dissolution: Place the solidified crude this compound in an Erlenmeyer flask. Add a minimal amount of a "good" solvent (e.g., hot ethyl acetate or toluene) to just dissolve the solid with gentle heating and stirring.

  • Anti-Solvent Addition: While the solution is still warm, slowly add a "poor" or "anti-solvent" (e.g., hexanes) dropwise with continuous stirring until the solution becomes persistently cloudy.

  • Clarification: Add a few drops of the "good" solvent back into the solution until it becomes clear again.

  • Cooling: Cover the flask and allow it to cool slowly to room temperature. Crystal formation should be observed.

  • Further Cooling: To maximize yield, place the flask in an ice bath or refrigerator for at least one hour.

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing: Wash the collected crystals with a small amount of the ice-cold solvent mixture.

  • Drying: Dry the purified crystals under vacuum to a constant weight.

Data Presentation

Physical Properties of this compound
PropertyValueSource
Molecular FormulaC₁₃H₂₀N₂O₂PubChem[6]
Molecular Weight236.31 g/mol PubChem[6]
AppearanceTypically a white solid or crystal after purification.General chemical knowledge
Recommended Solvents for Recrystallization
Solvent TypeRecommended SolventsRole
Good Solvents Ethyl Acetate, Toluene, Dichloromethane, MethanolTo dissolve the compound when hot.
Poor/Anti-Solvents Hexanes, Heptane, Diethyl Ether, WaterTo reduce solubility and induce crystallization upon cooling.

Mandatory Visualizations

Recrystallization_Workflow start Crude (S)-tert-Butyl (2-amino-1-phenylethyl)carbamate (Often an Oil) dry Dry under high vacuum (40-60 °C) start->dry triturate Triturate with non-polar solvent (e.g., Hexanes) dry->triturate solid Crude Solid triturate->solid dissolve Dissolve in minimum amount of hot 'good' solvent (e.g., Ethyl Acetate) solid->dissolve add_anti Add 'poor' anti-solvent (e.g., Hexanes) until cloudy dissolve->add_anti clarify Add drop(s) of 'good' solvent to clarify add_anti->clarify cool Slowly cool to room temp, then to 0-5 °C clarify->cool filter Collect crystals by vacuum filtration cool->filter wash Wash with minimal ice-cold solvent filter->wash dry_final Dry crystals under vacuum wash->dry_final end Purified Crystalline Product dry_final->end

Caption: Experimental workflow for the purification of this compound.

Troubleshooting_Logic start Start: Attempting Recrystallization oiling_out Does the product 'oil out' on cooling? start->oiling_out no_crystals Do any crystals form on cooling? oiling_out->no_crystals No slow_cool Re-heat, add more 'good' solvent, cool slower oiling_out->slow_cool Yes concentrate Concentrate solution by evaporating solvent no_crystals->concentrate No success Success: Collect Crystals no_crystals->success Yes slow_cool->oiling_out change_solvent Try a different solvent system add_seed Add a seed crystal and/or scratch flask concentrate->add_seed add_seed->no_crystals

Caption: Troubleshooting decision tree for common recrystallization issues.

References

Technical Support Center: Synthesis of (S)-tert-Butyl (2-amino-1-phenylethyl)carbamate

Author: BenchChem Technical Support Team. Date: December 2025

This guide is intended for researchers, scientists, and drug development professionals to troubleshoot and optimize the synthesis of (S)-tert-Butyl (2-amino-1-phenylethyl)carbamate. The primary synthetic route involves the N-protection of (S)-2-amino-1-phenylethanol using di-tert-butyl dicarbonate (Boc₂O).

Frequently Asked Questions (FAQs)

Q1: What is the most common reason for a low yield or incomplete reaction in the Boc protection of (S)-2-amino-1-phenylethanol?

A low yield or an incomplete reaction is often due to several factors. These can include insufficient activation of the di-tert-butyl dicarbonate (Boc₂O), suboptimal reaction conditions (temperature, solvent), or issues with the starting material's purity and solubility.[1] In some cases, the basicity of the reaction medium is not sufficient to deprotonate the amine, which hinders its nucleophilic attack.[2]

Q2: Can the hydroxyl group of (S)-2-amino-1-phenylethanol react with Boc₂O?

While the amino group is significantly more nucleophilic than the hydroxyl group, O-Boc protection can occur, especially if a catalyst like 4-dimethylaminopyridine (DMAP) is used in excess or at elevated temperatures. However, under standard conditions, N-tert-butoxycarbonylation is highly chemoselective.[3][4]

Q3: What are the common side products in this synthesis?

The most common side product is the N,N-di-Boc protected amine, which can form if an excess of Boc₂O is used or if the reaction is left for too long under forcing conditions.[1][5][6] Another potential side product is the corresponding urea derivative, which can arise from isocyanate impurities in the Boc₂O.[2]

Q4: Is a base always required for this reaction?

A base is not always strictly necessary, as the tert-butoxide generated during the reaction can act as a base.[5] However, the addition of a non-nucleophilic base like triethylamine (TEA) is common practice to neutralize the acidic byproduct and drive the reaction to completion.[7] For amino acids, aqueous bases like sodium hydroxide are also frequently used. Some protocols even describe catalyst-free N-tert-butoxycarbonylation in water.[3]

Q5: How can I effectively monitor the progress of the reaction?

The reaction progress can be conveniently monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[5] A stain such as ninhydrin can be used to visualize the starting amine on the TLC plate; the product will not be ninhydrin-positive.

Troubleshooting Guide

Problem Possible Cause(s) Suggested Solution(s)
Low or No Product Formation 1. Poor quality or hydrolyzed Boc₂O.2. Inactive starting material (e.g., protonated amine).3. Inappropriate solvent leading to poor solubility.4. Insufficient reaction time or temperature.1. Use fresh, high-purity Boc₂O.2. Ensure the amine is not in its salt form. If it is, add an appropriate amount of base to liberate the free amine.3. Use a solvent that dissolves the starting amine, such as THF, dioxane, or a mixture of an organic solvent and water.[7][8][9]4. Increase the reaction time and/or temperature. Monitor by TLC until the starting material is consumed.[2]
Formation of Multiple Products (checked by TLC/LC-MS) 1. Formation of N,N-di-Boc derivative.2. O-protection of the hydroxyl group.3. Formation of urea byproducts.1. Use a stoichiometric amount or only a slight excess (e.g., 1.1 equivalents) of Boc₂O.[2]2. Avoid high temperatures and the use of a strong nucleophilic catalyst like DMAP if O-protection is observed.3. Use high-purity Boc₂O and ensure anhydrous reaction conditions.[2]
Difficult Product Isolation/Purification 1. Emulsion formation during aqueous work-up.2. Product is an oil and difficult to crystallize.3. Product streaks on silica gel column.1. Add brine (saturated NaCl solution) to the aqueous layer to break up emulsions.[5]2. If the product is an oil, try purification by column chromatography. Alternatively, attempt crystallization from a non-polar solvent like hexane or a mixture of ethyl acetate and hexane.3. Deactivate the silica gel with a small amount of triethylamine in the eluent to prevent streaking of the amine-containing product.[2]
Low Yield After Work-up 1. Hydrolysis of Boc₂O during the reaction.2. Loss of product during aqueous extraction due to its partial water solubility.3. Inefficient precipitation if this method is used for isolation.1. Ensure all glassware is dry and use an anhydrous solvent.[2]2. Saturate the aqueous phase with NaCl before extraction to reduce the solubility of the product. Perform multiple extractions with the organic solvent.3. If precipitating the product, ensure the solution is sufficiently concentrated and experiment with different anti-solvents like diethyl ether or hexanes.[2]

Experimental Protocols

Protocol 1: Standard Boc Protection with Triethylamine

This is a general and widely applicable protocol for the Boc protection of primary amines.

  • Dissolution: Dissolve (S)-2-amino-1-phenylethanol (1.0 eq.) in a suitable solvent such as tetrahydrofuran (THF) or dichloromethane (DCM) to a concentration of 0.1-0.5 M.

  • Addition of Base: Add triethylamine (1.1-1.5 eq.) to the solution and stir for 5-10 minutes at room temperature.

  • Addition of Boc₂O: Cool the mixture to 0 °C in an ice bath. Add a solution of di-tert-butyl dicarbonate (Boc₂O) (1.1 eq.) in the same solvent dropwise.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-12 hours. Monitor the reaction progress by TLC until the starting amine is consumed.[7][10]

  • Work-up:

    • Concentrate the reaction mixture under reduced pressure.

    • Redissolve the residue in an organic solvent like ethyl acetate.

    • Wash the organic layer sequentially with a weak acid (e.g., 5% citric acid solution), water, saturated sodium bicarbonate solution, and finally brine.[5]

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.

  • Purification: Purify the crude product by column chromatography on silica gel or by crystallization if it is a solid.

Data Presentation

Table 1: Comparison of Reaction Conditions for Boc Protection of Amines
Conditions Base Solvent Temperature Typical Yield Notes
StandardTriethylamineTHF or DCM0°C to RTGood to ExcellentA widely used and reliable method.[7]
AqueousNaOH or NaHCO₃Dioxane/Water or Acetone/WaterRoom TemperatureGood to ExcellentOften used for amino acids; avoids organic bases.[9]
Catalyst-freeNoneWaterRoom TemperatureGoodEnvironmentally friendly; chemoselective for N-protection.[3]
CatalyticDMAP (catalytic)Acetonitrile0°C to RTExcellentUseful for weakly nucleophilic amines, but may increase side reactions.[11]

Visualizations

Synthesis Pathway

Synthesis_Pathway Synthesis of this compound reactant1 (S)-2-amino-1-phenylethanol product (S)-tert-Butyl (2-amino-1-phenylethyl)carbamate reactant1->product reactant2 Di-tert-butyl dicarbonate (Boc)₂O reactant2->product reagents Base (e.g., TEA) Solvent (e.g., THF) reagents->product

Caption: Reaction scheme for the Boc protection of (S)-2-amino-1-phenylethanol.

Potential Side Reactions

Side_Reactions Common Side Reactions in Boc Protection amine Primary Amine (R-NH₂) desired_product Mono-Boc Product (R-NHBoc) amine->desired_product urea_product Urea Byproduct amine->urea_product Isocyanate Impurity o_boc_product O-Boc Product (for amino alcohols) amine->o_boc_product Reaction at -OH group boc_anhydride (Boc)₂O boc_anhydride->desired_product di_boc_product Di-Boc Product (R-N(Boc)₂) desired_product->di_boc_product Excess (Boc)₂O Troubleshooting_Workflow Troubleshooting Workflow for Low Yield start Low Yield Observed check_sm Check Starting Materials (Purity, Solubility) start->check_sm check_reagents Check Reagents (Fresh Boc₂O) start->check_reagents check_conditions Review Reaction Conditions (Solvent, Base, Temp.) start->check_conditions check_workup Review Work-up Procedure start->check_workup optimize_stoichiometry Optimize Stoichiometry (1.1 eq. Boc₂O) check_conditions->optimize_stoichiometry increase_time_temp Increase Reaction Time / Temperature check_conditions->increase_time_temp change_solvent_base Change Solvent / Base check_conditions->change_solvent_base end Improved Yield optimize_stoichiometry->end increase_time_temp->end change_solvent_base->end

References

Technical Support Center: Optimizing Diastereoselectivity with (S)-tert-Butyl (2-amino-1-phenylethyl)carbamate

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for optimizing diastereoselectivity using (S)-tert-Butyl (2-amino-1-phenylethyl)carbamate. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and frequently asked questions (FAQs) related to the use of this chiral auxiliary in asymmetric synthesis, particularly in the diastereoselective alkylation for the preparation of β-amino acid derivatives.

Frequently Asked Questions (FAQs)

Q1: What is the role of this compound in diastereoselective synthesis?

A1: this compound is a chiral auxiliary. A chiral auxiliary is an enantiomerically pure compound that is temporarily incorporated into a prochiral substrate to control the stereochemical outcome of a subsequent reaction. In this context, it is used to direct the approach of an electrophile to a carbanion (or enolate), leading to the preferential formation of one diastereomer over another. The bulky tert-butoxycarbonyl (Boc) protecting group and the stereogenic center of the phenylethylamine backbone create a sterically hindered environment that influences the trajectory of the incoming reactant. After the desired stereocenter is set, the auxiliary can be cleaved to yield the enantiomerically enriched product.

Q2: In which types of reactions can this chiral auxiliary be used to control diastereoselectivity?

A2: Chiral auxiliaries derived from phenylethylamine are effective in a variety of stereoselective transformations. A primary application is the diastereoselective alkylation of enolates derived from carboxylic acid derivatives. This strategy is particularly useful for the asymmetric synthesis of α-substituted-β-amino acids, which are valuable building blocks in pharmaceutical development.[1][2] Other potential applications include diastereoselective aldol reactions, Michael additions, and Diels-Alder reactions, where the auxiliary can enforce facial selectivity.

Q3: How is the diastereomeric ratio (d.r.) determined after the reaction?

A3: The diastereomeric ratio of the crude product is typically determined using high-resolution analytical techniques. The most common methods include:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H or ¹³C NMR spectroscopy can be used to distinguish between diastereomers. The signals for specific protons or carbons in each diastereomer will appear at slightly different chemical shifts, and the ratio of the integrals of these distinct peaks corresponds to the diastereomeric ratio.

  • High-Performance Liquid Chromatography (HPLC): Chiral HPLC is a powerful technique for separating and quantifying diastereomers. Using a suitable chiral stationary phase, the two diastereomers will have different retention times, allowing for their separation and quantification by integrating the peak areas.

Q4: What are the typical methods for removing the chiral auxiliary after the reaction?

A4: Cleavage of the chiral auxiliary is a critical final step to liberate the desired chiral product. The conditions must be chosen carefully to avoid racemization of the newly formed stereocenter. Common methods for cleaving amide-based auxiliaries include:

  • Acidic or Basic Hydrolysis: Strong acidic (e.g., 4 N HCl) or basic conditions can hydrolyze the amide bond. However, these conditions can sometimes be harsh and may lead to epimerization.[1][2]

  • Reductive Cleavage: Reagents like lithium aluminum hydride (LiAlH₄) can reduce the amide to an amine, which can then be removed. Another common method is catalytic hydrogenolysis (e.g., using palladium hydroxide on carbon), especially if the auxiliary contains a benzyl group, as is the case here.[1][2] This method is often milder and less prone to causing racemization.

Troubleshooting Guide

This guide addresses common issues encountered during the diastereoselective alkylation of an N-acylated derivative of this compound for the synthesis of a β-amino acid precursor.

Problem Potential Cause Troubleshooting Steps Expected Outcome
Low Diastereoselectivity (Poor d.r.) 1. Incomplete Enolate Formation: The presence of unreacted starting material can lead to non-selective side reactions.• Ensure the use of a sufficiently strong and bulky base (e.g., LDA, LHMDS) to drive enolate formation to completion.• Verify the exact concentration of the organolithium reagent used to prepare the base via titration.• Increase the equivalents of base slightly (e.g., from 1.1 to 1.2 eq.).Improved diastereomeric ratio by minimizing pathways involving the unreacted starting material.
2. Suboptimal Reaction Temperature: The energy difference between the transition states leading to the two diastereomers is temperature-dependent. Higher temperatures can lead to lower selectivity.• Maintain a low reaction temperature (typically -78 °C) throughout the enolate formation and alkylation steps.• Ensure the reaction vessel is well-insulated and that the cold bath is maintained at the target temperature.Increased diastereoselectivity as the lower energy transition state is more significantly favored.
3. Incorrect Solvent Choice: The solvent can affect the aggregation state and reactivity of the enolate, influencing the transition state geometry.• Tetrahydrofuran (THF) is a commonly used and effective solvent for stabilizing lithium enolates.• Ensure the use of anhydrous solvent, as water will quench the enolate and reduce stereoselectivity.Optimized enolate structure and reactivity, leading to a higher diastereomeric ratio.
4. Steric Hindrance of Electrophile: The structure of the alkylating agent can impact the facial selectivity.• If possible, use a less sterically demanding electrophile to see if selectivity improves.• For highly bulky electrophiles, screening different Lewis acid additives might help to create a more organized transition state.Improved diastereoselectivity by reducing unfavorable steric interactions in the transition state.
Low Reaction Yield 1. Inactive Base: The organolithium reagent used to prepare the LDA or LHMDS may have degraded due to improper storage.• Use a freshly opened bottle of the organolithium reagent or titrate an older bottle to determine its active concentration.Increased conversion of starting material to product.
2. Water in the Reaction: Trace amounts of water will quench the strong base and the enolate.• Flame-dry all glassware before use.• Use freshly distilled, anhydrous solvents.• Conduct the reaction under an inert atmosphere (e.g., Argon or Nitrogen).Improved yield by preventing the premature quenching of reactive species.
3. Poor Electrophile Reactivity: The alkylating agent may be unreactive under the reaction conditions.• Consider using a more reactive electrophile (e.g., switching from an alkyl chloride to an alkyl iodide).• Allow the reaction to stir for a longer period at -78 °C or slowly warm to a slightly higher temperature (e.g., -40 °C), while monitoring for any decrease in diastereoselectivity.Higher conversion to the desired alkylated product.
Difficulty Removing the Chiral Auxiliary 1. Racemization During Cleavage: Harsh hydrolysis conditions (strong acid/base and high heat) can cause epimerization at the newly formed stereocenter.• Employ milder cleavage conditions, such as catalytic hydrogenolysis (e.g., Pd(OH)₂/C, H₂) if the product is stable to reduction. This is often effective for phenylethylamine-based auxiliaries.[1][2]• If hydrolysis is necessary, use lower temperatures and carefully monitor the reaction progress to minimize exposure time.Successful removal of the auxiliary while preserving the stereochemical integrity of the product.
2. Incomplete Cleavage Reaction: The cleavage reaction may not go to completion, leading to a mixture of product and auxiliary-bound material.• Increase the equivalents of the cleavage reagent or the reaction time.• For hydrogenolysis, ensure the catalyst is active and the system is properly purged with hydrogen.Full conversion to the final, deprotected product, simplifying purification.

Process Visualizations

Below are diagrams illustrating the experimental workflow and a troubleshooting decision tree for optimizing diastereoselectivity.

G cluster_workflow Experimental Workflow for Diastereoselective Alkylation start_end start_end process process decision decision issue issue solution solution A 1. Prepare Chiral Substrate (Couple acid to auxiliary) B 2. Dissolve Substrate in Anhydrous THF (Under Argon at -78°C) A->B C 3. Add Strong Base (e.g., LDA) (Formation of Chiral Enolate) B->C D 4. Add Electrophile (e.g., R-X) (Alkylation Step) C->D E 5. Quench Reaction (e.g., with sat. NH4Cl) D->E F 6. Workup & Purification (Extraction & Chromatography) E->F G 7. Analyze Diastereomeric Ratio (NMR or Chiral HPLC) F->G H 8. Cleave Chiral Auxiliary (e.g., Hydrogenolysis) G->H I 9. Isolate Final Product H->I

Caption: General experimental workflow for diastereoselective alkylation.

G cluster_troubleshooting Troubleshooting Low Diastereoselectivity start_end start_end process process decision decision issue issue solution solution start Start: Low d.r. Observed d1 Is reaction temp. strictly -78°C? start->d1 s1 Action: Ensure rigorous temperature control. d1->s1 No d2 Is the base (LDA) freshly prepared/titrated? d1->d2 Yes end Re-run experiment and analyze d.r. s1->end s2 Action: Use fresh n-BuLi or titrate before use. d2->s2 No d3 Is the solvent (THF) anhydrous? d2->d3 Yes s2->end s3 Action: Use freshly distilled, dry THF. d3->s3 No d3->end Yes (Consider electrophile effects) s3->end

Caption: Decision tree for troubleshooting low diastereoselectivity.

Detailed Experimental Protocol

The following is a representative protocol for the diastereoselective alkylation of an N-acyl derivative using a phenylethylamine-based chiral auxiliary, adapted from methodologies for the synthesis of β-amino acid precursors.[1][2]

Objective: To perform a diastereoselective alkylation to synthesize an α-substituted-β-amino acid derivative.

Materials:

  • N-Acyl chiral substrate (derived from the target carboxylic acid and this compound)

  • Anhydrous Tetrahydrofuran (THF)

  • Diisopropylamine

  • n-Butyllithium (n-BuLi) in hexanes

  • Alkyl halide (Electrophile)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • Preparation of Lithium Diisopropylamide (LDA):

    • To a flame-dried, two-neck round-bottom flask under an argon atmosphere, add anhydrous THF and cool to -78 °C in a dry ice/acetone bath.

    • Add diisopropylamine (1.1 equivalents) via syringe.

    • Slowly add n-BuLi (1.05 equivalents) dropwise via syringe.

    • Stir the solution at -78 °C for 30 minutes to generate the LDA solution.

  • Enolate Formation:

    • In a separate flame-dried flask under argon, dissolve the N-acyl chiral substrate (1.0 equivalent) in anhydrous THF.

    • Cool the solution to -78 °C.

    • Slowly transfer the freshly prepared LDA solution to the substrate solution via cannula.

    • Stir the resulting mixture at -78 °C for 1 hour to ensure complete formation of the lithium enolate.

  • Alkylation:

    • Slowly add the alkyl halide (1.2 equivalents) dropwise to the enolate solution at -78 °C.

    • Stir the reaction mixture at this temperature for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up:

    • Quench the reaction by slowly adding a saturated aqueous solution of NH₄Cl while the flask is still at -78 °C.

    • Allow the mixture to warm to room temperature.

    • Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x volumes).

    • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.

    • Concentrate the solvent under reduced pressure to yield the crude product.

  • Purification and Analysis:

    • Purify the crude product by flash column chromatography on silica gel to separate the major diastereomer.

    • Determine the diastereomeric ratio of the crude and purified material by ¹H NMR spectroscopy or chiral HPLC analysis.

  • Auxiliary Cleavage (Example: Hydrogenolysis):

    • Dissolve the purified, auxiliary-bound product in methanol.

    • Add Palladium hydroxide on carbon (Pd(OH)₂/C, ~10 mol%).

    • Stir the suspension under a hydrogen atmosphere (e.g., using a balloon) at room temperature until the reaction is complete (monitored by TLC).

    • Filter the reaction mixture through a pad of Celite® to remove the catalyst, and wash the pad with methanol.

    • Concentrate the filtrate under reduced pressure to obtain the final chiral product.

References

Technical Support Center: (S)-tert-Butyl (2-amino-1-phenylethyl)carbamate Deprotection

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the deprotection of (S)-tert-Butyl (2-amino-1-phenylethyl)carbamate and related N-Boc protected amines. This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to assist researchers, scientists, and drug development professionals in overcoming common challenges during this critical synthetic step.

Frequently Asked Questions (FAQs)

Q1: What is the most common cause of side reactions during the deprotection of Boc-protected amines?

A1: The primary cause of side product formation is the generation of a reactive tert-butyl cation upon cleavage of the Boc group with a strong acid, such as trifluoroacetic acid (TFA).[1][2][3] This electrophilic carbocation can then alkylate any nucleophilic functional groups present in the molecule, leading to undesired byproducts.[1][3][4]

Q2: My reaction is complete, but I'm having trouble with the workup. The product is an oil and difficult to purify. What could be the issue?

A2: When using Trifluoroacetic Acid (TFA) for deprotection, the resulting product is a trifluoroacetate salt. These salts can sometimes be oily and difficult to crystallize, complicating purification.[5] A common solution is to perform a salt exchange. This can be achieved by dissolving the crude product in a dilute solution of hydrochloric acid (HCl) and then lyophilizing.[6][7][8] This process converts the TFA salt into a hydrochloride salt, which is often a crystalline solid that is easier to handle and purify.[5]

Q3: The deprotection of my this compound is not going to completion. What can I do?

A3: Incomplete deprotection can be due to several factors, including insufficient acid strength or concentration, short reaction times, or steric hindrance at the reaction site.[1] To address this, you can try the following:

  • Increase the concentration of the acid (e.g., from 25% TFA to 50% TFA in Dichloromethane (DCM)).[1]

  • Extend the reaction time, while monitoring the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[1]

  • Ensure that your starting material is fully dissolved in the reaction solvent.[1]

Q4: Are there milder alternatives to strong acids like TFA and HCl for Boc deprotection?

A4: Yes, several milder methods exist for deprotecting Boc-protected amines, which can be beneficial when working with acid-sensitive substrates.[9] These alternatives include thermal deprotection in boiling water or other solvents, catalysis with iron(III) chloride, or using reagents like oxalyl chloride in methanol.[9][10]

Troubleshooting Guide

This section addresses specific issues you may encounter during the deprotection of this compound.

Issue 1: Presence of an unexpected mass peak at +56 Da in the mass spectrum of the product.
  • Symptom: The mass spectrum of your product shows a significant peak corresponding to the desired product's mass plus 56 atomic mass units.

  • Possible Cause: This mass increase is a characteristic sign of tert-butylation, where the tert-butyl cation generated during deprotection has alkylated your product.[1][3]

  • Solution: Incorporate a "scavenger" into your deprotection reaction. Scavengers are nucleophilic compounds that are more reactive towards the tert-butyl cation than your substrate, effectively trapping it.[1][11] Common scavengers include triisopropylsilane (TIS), triethylsilane (TES), or anisole.[1]

Issue 2: Formation of byproducts due to oxidation.
  • Symptom: You observe byproducts corresponding to the oxidation of sensitive residues, such as a +16 Da peak for methionine-containing compounds.

  • Possible Cause: Some functional groups are susceptible to oxidation under acidic deprotection conditions, especially with prolonged exposure to air.

  • Solution: Use scavengers that can also act as reducing agents. For instance, ethanedithiol (EDT) is a common choice when working with cysteine-containing compounds.[1] It is also crucial to handle the workup carefully to minimize exposure to air.

Logical Workflow for Troubleshooting Deprotection

Caption: Troubleshooting workflow for Boc deprotection.

Data Presentation

Table 1: Comparison of Common Boc Deprotection Reagents
ParameterTrifluoroacetic Acid (TFA)Hydrogen Chloride (HCl)
Typical Concentration 20-50% in Dichloromethane (DCM)[5]4M in Dioxane[5][12]
Reaction Time 30 minutes to a few hours at room temperature[5]Can be very rapid (e.g., 30 minutes with 4M HCl in dioxane)[5][12][13]
Yield Typically high to quantitative[5]Typically high to quantitative[5]
Product Purity Generally high, but the resulting TFA salt can be oily[5]Often high, with the hydrochloride salt frequently being a crystalline solid[5]
Side Reactions The tert-butyl cation can lead to alkylation of nucleophilic residues[5]Similar potential for tert-butyl cation side reactions[5]
Table 2: Overview of Alternative Boc Deprotection Methods
Method/ReagentConditionsTimeYield (%)Reference
Thermal (Boiling Water) Water, 100 °C10 min - 2 hQuantitative[9]
Iron(III) Catalysis FeCl₃ (catalytic), DCM, RTNot SpecifiedHigh[9]
Oxalyl Chloride/Methanol (COCl)₂ (3 equiv.), Methanol, RT1 - 4 h>70% (up to 90%)[9][10]

Experimental Protocols

Protocol 1: General Procedure for Boc Deprotection using TFA in DCM

This protocol describes a general method for the removal of a Boc group from an amine using a solution of trifluoroacetic acid in dichloromethane.

Materials:

  • Boc-protected amine (e.g., this compound)

  • Dichloromethane (DCM), anhydrous

  • Trifluoroacetic acid (TFA)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate or magnesium sulfate

Procedure:

  • Dissolve the Boc-protected amine in anhydrous DCM (e.g., at a 0.1 M concentration).

  • Add TFA to the solution to a final concentration of 20-50% (v/v).[5]

  • Stir the reaction mixture at room temperature for 30 minutes to 2 hours. Monitor the progress by TLC or LC-MS.[1]

  • Upon completion, remove the solvent and excess TFA under reduced pressure.[1] To ensure complete removal of residual TFA, the residue can be co-evaporated with DCM several times.[14][15]

  • For isolation of the free amine, dissolve the residue in DCM and wash with saturated aqueous sodium bicarbonate solution, water, and brine.[14]

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the deprotected amine.

Protocol 2: General Procedure for Boc Deprotection using HCl in Dioxane

This protocol is a general method for the removal of a Boc group from an amine using a solution of hydrogen chloride in dioxane.

Materials:

  • Boc-protected amine

  • 4M HCl in 1,4-Dioxane

  • Dry ethyl ether

Procedure:

  • Dissolve the Boc-protected amine in 4M HCl in 1,4-Dioxane at 0°C.

  • Allow the reaction mixture to warm to room temperature and stir for 30 minutes. In most cases, the reaction is complete within 15-30 minutes.[12][13]

  • Monitor the reaction progress by TLC.

  • Once the reaction is complete, concentrate the mixture by rotary evaporation under high vacuum.[12]

  • Wash the resulting residue with dry ethyl ether. If the product is a solid, it can be collected by filtration. For oily products, decantation can be used.[12]

Visualizations

Boc Deprotection Mechanism with TFA

BocDeprotection reactant reactant reagent reagent intermediate intermediate product product side_product side_product Boc_Amine R-NH-Boc Protonated_Boc Protonated Carbamate Boc_Amine->Protonated_Boc Protonation TFA TFA (H+) TFA->Protonated_Boc Amine_Salt Amine Salt (R-NH3+) TFA->Amine_Salt Carbamic_Acid Carbamic Acid (R-NH-COOH) Protonated_Boc->Carbamic_Acid Loss of t-Bu+ tBu_cation tert-Butyl Cation Protonated_Boc->tBu_cation Free_Amine Free Amine (R-NH2) Carbamic_Acid->Free_Amine Decarboxylation CO2 CO2 Carbamic_Acid->CO2 Free_Amine->Amine_Salt Protonation

Caption: Mechanism of TFA-mediated Boc deprotection.[2][15]

References

Preventing racemization with (S)-tert-Butyl (2-amino-1-phenylethyl)carbamate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals to address the critical issue of racemization during chemical synthesis, with a focus on peptide chemistry. We will also clarify the role of chiral building blocks, such as (S)-tert-Butyl (2-amino-1-phenylethyl)carbamate, in stereoselective synthesis.

Frequently Asked Questions (FAQs)

Q1: What is racemization in the context of peptide synthesis?

A1: Racemization is the process where a pure, single enantiomer of a chiral amino acid (typically the naturally occurring L-form) is converted into a mixture of both L- and D-enantiomers during a chemical reaction.[1] This loss of stereochemical integrity at the alpha-carbon is a significant challenge in peptide synthesis. The incorporation of even small amounts of the incorrect D-amino acid can dramatically alter the peptide's three-dimensional structure, leading to reduced biological activity, altered immunogenicity, and potential toxicity. Furthermore, the resulting diastereomeric impurities can be very difficult to separate from the desired peptide product.

Q2: What are the primary mechanisms that cause racemization during peptide coupling?

A2: Racemization during the formation of a peptide bond is primarily a base-catalyzed process that can occur through two main pathways:

  • Oxazolone (Azlactone) Formation: This is the most prevalent mechanism. The carboxyl group of the N-protected amino acid is activated by a coupling reagent, making it susceptible to intramolecular cyclization to form a 5(4H)-oxazolone intermediate. The proton on the chiral alpha-carbon of this oxazolone is highly acidic and can be easily removed by a base present in the reaction mixture. This results in an achiral intermediate. Subsequent attack by the amine of the next amino acid can occur from either face of this planar intermediate, leading to both the desired L-L peptide and the undesired D-L diastereomer.[1]

  • Direct Enolization: This pathway involves the direct removal of the alpha-proton from the activated amino acid by a base, forming an achiral enolate intermediate. While less common than oxazolone formation, it can be a significant contributor to racemization, especially under strongly basic conditions.[1]

Q3: Which amino acids are most susceptible to racemization?

A3: While any chiral amino acid can undergo racemization, some are particularly prone to it under standard peptide coupling conditions. Histidine (His) and Cysteine (Cys) are notoriously susceptible to racemization.[1] Other amino acids that require careful consideration include Phenylalanine (Phe) and Serine (Ser). The nature of the amino acid's side chain and the protecting groups used can also significantly influence the rate of racemization.

Q4: What is the role of this compound in stereoselective synthesis?

A4: this compound is a chiral diamine derivative. While there is no direct evidence in the scientific literature to suggest its use as an additive to prevent racemization during peptide coupling, chiral diamines and their derivatives are fundamental building blocks in asymmetric synthesis. Their primary applications include:

  • Synthesis of Chiral Ligands: They are often used to synthesize chiral ligands for metal-catalyzed asymmetric reactions, such as hydrogenation, hydrosilylation, and carbon-carbon bond-forming reactions. The chiral environment created by the ligand-metal complex influences the stereochemical outcome of the reaction.

  • Chiral Auxiliaries: A chiral auxiliary is a stereogenic group that is temporarily incorporated into a prochiral substrate to direct a subsequent stereoselective transformation. After the desired stereochemistry is set, the auxiliary is removed.

  • Organocatalysis: Chiral amines and their derivatives can act as organocatalysts, directly catalyzing stereoselective reactions without the need for a metal.

  • Resolving Agents: Chiral amines can be used to resolve racemic mixtures of chiral acids. The amine forms diastereomeric salts with the enantiomers of the acid, which can often be separated by crystallization due to their different physical properties.

Troubleshooting Guide: Minimizing Racemization During Peptide Coupling

Issue Potential Cause(s) Suggested Solution(s)
High levels of D-enantiomer detected in the final peptide. Inappropriate Coupling Reagent: Some coupling reagents are more prone to causing racemization than others.- Utilize coupling reagents known for low racemization, such as phosphonium salts (e.g., HBTU, HATU) or uronium salts (e.g., TBTU). - When using carbodiimides like DCC or DIC, it is crucial to use an additive.
Absence or Ineffective Additive: Carbodiimide-mediated couplings without an additive are highly prone to racemization.- Always use an additive such as 1-hydroxybenzotriazole (HOBt), 1-hydroxy-7-azabenzotriazole (HOAt), or ethyl (hydroxyimino)cyanoacetate (OxymaPure) with carbodiimide coupling reagents.[2] - HOAt and OxymaPure are generally more effective at suppressing racemization than HOBt.[1][2]
Strong or Sterically Unhindered Base: The choice and amount of base can significantly impact the rate of racemization.- Use a weaker or more sterically hindered base. N-methylmorpholine (NMM) or 2,4,6-collidine are often preferred over N,N-diisopropylethylamine (DIPEA).[1][2] - Use the minimum amount of base necessary to facilitate the reaction.
Prolonged Reaction Times: Longer exposure to coupling conditions can increase the extent of racemization.- Monitor the reaction progress by a suitable method (e.g., Kaiser test on a resin sample) and stop the reaction once the coupling is complete.
High Reaction Temperature: Increased temperature can accelerate the rate of racemization.- Perform the coupling reaction at room temperature or below if possible.
Racemization of specific amino acids (e.g., His, Cys). Inherent Susceptibility: The side chains of certain amino acids can participate in and accelerate racemization.- For Histidine, consider using a protecting group on the imidazole side chain. - For Cysteine, the choice of side-chain protecting group is critical. The trityl (Trt) group is a common choice. - For particularly sensitive couplings, consider using pre-formed activated amino acid derivatives that are less prone to racemization.
Difficulty in separating diastereomers. Similar Physicochemical Properties: Diastereomers resulting from racemization can have very similar properties, making them challenging to separate by standard purification techniques like reversed-phase HPLC.- Optimize the HPLC purification method. A shallower gradient or a different stationary phase may improve resolution. - The most effective solution is to prevent the formation of the diastereomer in the first place by optimizing the coupling conditions.

Experimental Protocols

General Protocol for Peptide Coupling with Racemization Suppression

This protocol provides a general guideline for coupling an N-Fmoc protected amino acid to a resin-bound amine, incorporating measures to minimize racemization.

  • Resin Preparation:

    • Swell the resin (e.g., Rink Amide resin) in a suitable solvent like N,N-dimethylformamide (DMF) for 30-60 minutes.

    • If the resin is Fmoc-protected, perform Fmoc deprotection using 20% piperidine in DMF (2 x 10 minutes).

    • Wash the resin thoroughly with DMF, then dichloromethane (DCM), and finally DMF.

  • Activation and Coupling:

    • In a separate vessel, dissolve the N-Fmoc-amino acid (3-5 equivalents relative to the resin loading) and a coupling additive such as HOAt or OxymaPure (3-5 equivalents) in DMF.

    • Add the coupling reagent, for example, N,N'-diisopropylcarbodiimide (DIC) (3-5 equivalents), to the amino acid/additive solution.

    • Allow the pre-activation to proceed for 5-10 minutes at room temperature.

    • Add the activated amino acid solution to the washed and deprotected resin.

    • If required, add a nejtralizing base like N-methylmorpholine (NMM) (3-5 equivalents).

    • Agitate the reaction mixture at room temperature for 1-2 hours or until the coupling is complete as indicated by a negative Kaiser test.

  • Washing and Next Cycle:

    • Drain the reaction solution and wash the resin thoroughly with DMF, DCM, and DMF to remove excess reagents and byproducts.

    • The resin is now ready for the next deprotection and coupling cycle.

Data Presentation

Table 1: Physicochemical Properties of this compound
PropertyValue
Molecular Formula C₁₃H₂₀N₂O₂
Molecular Weight 236.31 g/mol
Appearance White to off-white solid
CAS Number 137102-30-8
Chirality (S)-enantiomer

Data sourced from PubChem CID 24256545.[3]

Visualizations

Diagram 1: Mechanisms of Racemization in Peptide Synthesis

Racemization_Mechanisms cluster_oxazolone Oxazolone Formation Pathway cluster_enolization Direct Enolization Pathway L_AA L-Amino Acid (Activated) Oxazolone 5(4H)-Oxazolone (Achiral Intermediate) L_AA->Oxazolone Intramolecular Cyclization Peptide_Mix Mixture of L-L and D-L Peptides Oxazolone->Peptide_Mix Amine Attack L_AA2 L-Amino Acid (Activated) Enolate Enolate (Achiral Intermediate) L_AA2->Enolate Base-mediated α-proton abstraction Racemic_AA Racemic Amino Acid Enolate->Racemic_AA Protonation

Caption: The two primary pathways for racemization during peptide coupling.

Diagram 2: General Workflow for Minimizing Racemization

Racemization_Prevention_Workflow Start Start: N-Protected Amino Acid + Resin-Bound Amine Coupling_Choice Select Coupling Reagent and Additive (e.g., DIC/HOAt) Start->Coupling_Choice Base_Choice Select Base (e.g., NMM) Coupling_Choice->Base_Choice Reaction_Conditions Control Reaction Conditions (Temperature, Time) Base_Choice->Reaction_Conditions Monitoring Monitor Reaction Progress (e.g., Kaiser Test) Reaction_Conditions->Monitoring Workup Wash Resin Thoroughly Monitoring->Workup End End: Peptide with High Enantiomeric Purity Workup->End

Caption: A logical workflow for minimizing racemization during a peptide coupling step.

References

Boc deprotection side reactions and scavengers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the acid-catalyzed deprotection of the tert-butoxycarbonyl (Boc) group.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of side reactions during Boc deprotection?

A1: The primary cause of side product formation during Boc deprotection with strong acids like trifluoroacetic acid (TFA) is the generation of a reactive tert-butyl cation. This carbocation is a potent electrophile that can alkylate nucleophilic residues within the substrate, leading to undesired modifications.

Q2: Which amino acid residues are most susceptible to side reactions?

A2: Amino acid residues with nucleophilic side chains are particularly vulnerable to alkylation by the tert-butyl cation. These include:

  • Tryptophan (Trp): The indole ring is highly nucleophilic and prone to tert-butylation.

  • Methionine (Met): The thioether side chain can be alkylated to form a sulfonium salt. Methionine is also susceptible to oxidation.

  • Cysteine (Cys): The free thiol group is a strong nucleophile and a target for alkylation.

  • Tyrosine (Tyr): The activated phenolic ring can be alkylated.

  • Arginine (Arg): While the guanidinium group itself is protonated and less nucleophilic, protecting groups used for the arginine side chain can generate reactive cations upon cleavage that may alkylate other residues, particularly tryptophan.

Q3: What are scavengers and how do they prevent side reactions?

A3: Scavengers are reagents added to the deprotection reaction mixture to trap the reactive tert-butyl cation and other electrophilic species that may be generated. By reacting with these carbocations at a faster rate than the sensitive residues of the substrate, they prevent unwanted side reactions. Scavengers are typically nucleophilic compounds.

Q4: What are the signs of incomplete Boc deprotection?

A4: Incomplete Boc deprotection can be identified by several means:

  • Chromatographic Analysis (HPLC/LC-MS): The presence of the starting material or deletion sequences in peptides.

  • Mass Spectrometry (MS): Detection of a mass corresponding to the Boc-protected compound.

  • Kaiser Test (for solid-phase peptide synthesis): A negative or weak positive result (no or faint blue color) indicates that the N-terminal amine is still protected.

Q5: Can other side reactions besides t-butylation occur?

A5: Yes, other side reactions can occur, including:

  • Aspartimide Formation: Peptides containing aspartic acid can form a cyclic imide, particularly when the aspartic acid is followed by a glycine, serine, or asparagine residue.

  • Oxidation: Methionine and cysteine residues are susceptible to oxidation.

  • Trifluoroacetylation: The N-terminus of the deprotected amine can be trifluoroacetylated by trifluoroacetic anhydride, an impurity in TFA.

Troubleshooting Guides

Issue 1: Unexpected peaks in HPLC/LC-MS, often with a +56 Da mass shift, are observed after deprotection.

  • Possible Cause: Alkylation of sensitive amino acid residues (Trp, Met, Cys, Tyr) by the tert-butyl cation. A +56 Da mass shift is characteristic of tert-butylation.

  • Solution: Incorporate a scavenger or a scavenger cocktail into the deprotection reagent. The choice of scavenger depends on the specific residues present in your peptide. For tryptophan-containing compounds, scavengers like triisopropylsilane (TIS) or anisole are effective. For methionine, thioanisole can prevent S-alkylation. For cysteine, ethanedithiol (EDT) is commonly used.

Issue 2: The Boc deprotection reaction is incomplete.

  • Possible Cause 1: Insufficient Acid Strength or Concentration. The acidic conditions may not be strong enough to efficiently cleave the Boc group.

    • Solution: Increase the concentration of the acid (e.g., from 20% TFA to 50% TFA in DCM) or use a stronger acid like 4M HCl in dioxane.

  • Possible Cause 2: Insufficient Reaction Time or Temperature. The reaction may not have been allowed to proceed to completion.

    • Solution: Extend the reaction time and monitor the progress by TLC or LC-MS. Gentle warming may also facilitate the reaction, but be aware that this can also increase side product formation.

  • Possible Cause 3: Steric Hindrance. Bulky groups near the Boc-protected amine can slow the reaction rate.

    • Solution: Employ more forcing conditions such as a stronger acid, longer reaction time, and/or gentle warming, in combination with an effective scavenger cocktail.

Issue 3: Oxidation of sensitive residues (e.g., Methionine) is observed.

  • Possible Cause: Exposure to air (oxygen) or impurities in the reagents during the acidic cleavage.

  • Solution:

    • Work under an inert atmosphere (e.g., nitrogen or argon).

    • Use degassed solvents.

    • Add antioxidants or reducing agents to the scavenger cocktail. Thioanisole and dimethyl sulfide (DMS) are effective in suppressing methionine oxidation. Free L-methionine can also act as a sacrificial scavenger.

Data Presentation: Scavenger Efficiency

The following tables summarize the effectiveness of various scavengers in preventing common side reactions during Boc deprotection.

Table 1: Scavenger Cocktails for Preventing Side Reactions

Sensitive Residue Common Scavengers Typical Concentration (% v/v) Notes
Tryptophan (Trp)Triisopropylsilane (TIS), Triethylsilane (TES), Anisole, 1,2-Ethanedithiol (EDT)2.5 - 5TIS and TES are highly effective carbocation scavengers. EDT can also prevent acid-catalyzed oxidation of tryptophan.
Methionine (Met)Thioanisole, Dimethyl Sulfide (DMS)2.5 - 5Thioanisole is effective in preventing S-alkylation. DMS helps to prevent oxidation.
Cysteine (Cys)1,2-Ethanedithiol (EDT), Dithiothreitol (DTT)2.5 - 5EDT is a commonly used scavenger for cysteine.
Tyrosine (Tyr)Phenol, Anisole, m-Cresol2.5 - 5These phenolic compounds act as decoys for the tert-butyl cation.

Table 2: Quantitative Comparison of Scavenger Cocktails for a Cysteine-Containing Peptide

Scavenger Cocktail (v/v/v) % Desired Peptide % S-tert-butylated Peptide
95% TFA / 5% H₂O7525
95% TFA / 2.5% H₂O / 2.5% TIS9010
92.5% TFA / 5% Thioanisole / 2.5% EDT955
Reagent K (TFA/phenol/H₂O/thioanisole/EDT; 82.5:5:5:5:2.5)>98<2
Data is illustrative and based on literature reports.

Experimental Protocols

Protocol 1: Standard Boc Deprotection using TFA in DCM with Scavengers (Solution Phase)

  • Reaction Setup: Dissolve the Boc-protected substrate (1.0 equiv.) in anhydrous dichloromethane (DCM).

  • Cooling: Cool the solution to 0°C using an ice bath.

  • Addition of Reagents: Add the desired scavenger(s) (e.g., triisopropylsilane, 2.5-5% v/v). Then, add trifluoroacetic acid (TFA) to a final concentration of 25-50% (v/v).

  • Reaction Monitoring: Allow the reaction mixture to warm to room temperature and stir for 1-2 hours, monitoring progress by TLC or LC-MS until the starting material is consumed.

  • Work-up:

    • Concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove DCM and excess TFA.

    • To ensure complete removal of residual TFA, co-evaporate the residue with a non-polar solvent like toluene.

  • Neutralization (Optional): If the free amine is required, dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with a saturated aqueous solution of sodium bicarbonate to neutralize the acid. Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

Protocol 2: Boc Deprotection and Cleavage from Resin (Solid-Phase Peptide Synthesis)

  • Resin Preparation: Swell the peptide-resin in DCM for 15-30 minutes.

  • Cleavage Cocktail Preparation: In a well-ventilated fume hood, prepare the cleavage cocktail fresh. A common general-purpose cocktail is TFA/TIS/H₂O (95:2.5:2.5, v/v/v). For peptides with multiple sensitive residues, a more complex cocktail like Reagent K may be used.

  • Cleavage Reaction: Add the cleavage cocktail to the resin and allow the reaction to proceed for 1-3 hours at room temperature with occasional agitation.

  • Peptide Precipitation:

    • Filter the resin and collect the filtrate containing the cleaved peptide.

    • Precipitate the peptide by adding the filtrate to a large volume of cold diethyl ether.

  • Isolation and Washing:

    • Centrifuge the ether suspension to pellet the precipitated peptide.

    • Carefully decant the ether.

    • Wash the peptide pellet with cold ether two more times to remove residual scavengers and TFA.

  • Drying: Dry the crude peptide pellet under a stream of nitrogen or in a vacuum desiccator.

Visualizations

Boc_Deprotection_Mechanism cluster_reaction Boc Deprotection cluster_side_reaction Side Reaction Boc-Protected Amine Boc-Protected Amine Protonated Boc Group Protonated Boc Group Boc-Protected Amine->Protonated Boc Group + H+ (TFA) Carbamic Acid Carbamic Acid Protonated Boc Group->Carbamic Acid - t-Butyl Cation t-Butyl Cation t-Butyl Cation Protonated Boc Group->t-Butyl Cation Free Amine Free Amine Carbamic Acid->Free Amine - CO2 Alkylated Side Product Alkylated Side Product t-Butyl Cation->Alkylated Side Product Nucleophilic Residue (Trp, Met, Cys, Tyr) Nucleophilic Residue (Trp, Met, Cys, Tyr) Nucleophilic Residue (Trp, Met, Cys, Tyr)->Alkylated Side Product

Boc deprotection mechanism and side reaction pathway.

Scavenger_Mechanism t-Butyl Cation t-Butyl Cation Trapped Cation Trapped Cation t-Butyl Cation->Trapped Cation Fast Reaction Alkylated Side Product Alkylated Side Product t-Butyl Cation->Alkylated Side Product Slow/Inhibited Reaction Scavenger (e.g., TIS) Scavenger (e.g., TIS) Scavenger (e.g., TIS)->Trapped Cation Nucleophilic Residue Nucleophilic Residue Nucleophilic Residue->Alkylated Side Product

Mechanism of scavenger action in preventing side reactions.

Troubleshooting_Workflow cluster_incomplete_solutions Troubleshoot Incomplete Reaction cluster_side_product_solutions Troubleshoot Side Products start Boc Deprotection Experiment check_completion Analyze Crude Product (HPLC, LC-MS) start->check_completion incomplete Incomplete Reaction check_completion->incomplete No side_products Side Products Observed check_completion->side_products Yes, but... complete Complete Reaction Minimal Side Products check_completion->complete Yes increase_acid Increase Acid Conc. incomplete->increase_acid increase_time Increase Time/Temp incomplete->increase_time stronger_acid Use Stronger Acid incomplete->stronger_acid add_scavenger Add/Optimize Scavengers side_products->add_scavenger inert_atmosphere Use Inert Atmosphere side_products->inert_atmosphere lower_temp Lower Reaction Temp side_products->lower_temp end Proceed to Purification complete->end increase_acid->start Re-run Experiment increase_time->start Re-run Experiment stronger_acid->start Re-run Experiment add_scavenger->start Re-run Experiment inert_atmosphere->start Re-run Experiment lower_temp->start Re-run Experiment

Validation & Comparative

Comparative NMR Analysis of (S)-tert-Butyl (2-amino-1-phenylethyl)carbamate and Related Chiral Amines

Author: BenchChem Technical Support Team. Date: December 2025

A Guide for Researchers in Synthetic Chemistry and Drug Development

This guide provides a detailed analysis of the Nuclear Magnetic Resonance (NMR) data for (S)-tert-Butyl (2-amino-1-phenylethyl)carbamate, a chiral building block of significant interest in medicinal chemistry. A comparative overview with structurally related amines is presented to aid researchers in spectral interpretation and quality assessment.

Introduction

This compound is a versatile intermediate used in the synthesis of various chiral ligands, catalysts, and pharmaceutically active compounds. Its stereochemical purity is often crucial for the desired biological activity and enantioselectivity of the final product. NMR spectroscopy is an indispensable tool for the structural elucidation and purity determination of such chiral molecules. This guide presents a summary of the ¹H and ¹³C NMR data for the title compound and compares it with relevant analogues.

NMR Data of this compound

The following tables summarize the ¹H and ¹³C NMR spectral data for this compound.

Table 1: ¹H NMR Data for this compound

ProtonsChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
Phenyl-H7.20-7.35m-
NH5.10br s-
CH-Ph4.65m-
CH₂-NH₂2.85-3.00m-
NH₂1.55s-
C(CH₃)₃1.40s-

Solvent: CDCl₃, Spectrometer Frequency: 400 MHz

Table 2: ¹³C NMR Data for this compound

CarbonChemical Shift (δ, ppm)
C=O155.8
Phenyl C (quaternary)142.5
Phenyl CH128.5, 127.2, 126.5
C(CH₃)₃79.5
CH-Ph56.5
CH₂-NH₂46.0
C(CH₃)₃28.4

Solvent: CDCl₃, Spectrometer Frequency: 100 MHz

Interpretation of the Spectra

The ¹H NMR spectrum shows the characteristic signals for the phenyl group in the aromatic region (7.20-7.35 ppm). The broad singlet at 5.10 ppm is assigned to the carbamate proton (NH). The methine proton adjacent to the phenyl group (CH-Ph) appears as a multiplet around 4.65 ppm. The diastereotopic protons of the methylene group (CH₂-NH₂) resonate as a multiplet in the range of 2.85-3.00 ppm. The nine protons of the tert-butyl group give a sharp singlet at 1.40 ppm, a hallmark of the Boc-protecting group. The two protons of the primary amine (NH₂) appear as a singlet at 1.55 ppm.

In the ¹³C NMR spectrum, the carbonyl carbon of the carbamate group is observed at approximately 155.8 ppm. The aromatic carbons resonate in the 126-143 ppm region. The quaternary carbon of the Boc group appears around 79.5 ppm, while the methyl carbons of the Boc group are found at 28.4 ppm. The chiral methine carbon (CH-Ph) and the methylene carbon (CH₂-NH₂) have chemical shifts of approximately 56.5 ppm and 46.0 ppm, respectively.

Comparison with Alternative Compounds

To provide context for the NMR data of this compound, a comparison with structurally related molecules is presented below. This comparison can aid in identifying key spectral features and in the quality control of synthetic intermediates.

Table 3: Comparative ¹H NMR Data of this compound and Related Amines (Chemical Shifts in ppm)

CompoundPhenyl-HCH-Ph / CH-RCH₂-NNHC(CH₃)₃
This compound 7.20-7.354.652.85-3.005.101.40
(R)-tert-Butyl (2-amino-1-phenylethyl)carbamate 7.20-7.354.652.85-3.005.101.40
N-Boc-phenylethylamine 7.15-7.30-3.30-3.40 (CH₂-Ph), 2.75-2.85 (CH₂-N)4.601.45
N-Boc-1,2-diphenylethylenediamine 7.10-7.404.85 (CH-Ph, NHBoc), 4.20 (CH-Ph, NH₂)-5.30 (NHBoc), 2.10 (NH₂)1.35

Table 4: Comparative ¹³C NMR Data of this compound and Related Amines (Chemical Shifts in ppm)

CompoundC=OPhenyl CC(CH₃)₃CH-Ph / CH-RCH₂-NC(CH₃)₃
This compound 155.8142.5, 128.5, 127.2, 126.579.556.546.028.4
(R)-tert-Butyl (2-amino-1-phenylethyl)carbamate 155.8142.5, 128.5, 127.2, 126.579.556.546.028.4
N-Boc-phenylethylamine 155.9139.5, 128.7, 128.4, 126.379.1-42.5 (CH₂-N), 36.2 (CH₂-Ph)28.5
N-Boc-1,2-diphenylethylenediamine 156.2142.1, 140.5, 128.6, 128.4, 127.5, 127.3, 126.9, 126.879.858.5 (CH-Ph, NHBoc), 57.9 (CH-Ph, NH₂)-28.4

As expected, the NMR spectra of the (S) and (R) enantiomers are identical in an achiral solvent. The comparison with N-Boc-phenylethylamine highlights the effect of the additional amino group on the chemical shifts of the adjacent methylene and methine protons and carbons. In N-Boc-1,2-diphenylethylenediamine, the presence of a second phenyl group and the different substitution pattern lead to more complex spectra, with distinct signals for the two non-equivalent phenyl groups and methine protons.

Experimental Protocols

A general protocol for obtaining NMR spectra of small organic molecules is provided below.

Sample Preparation:

  • Weigh 5-10 mg of the purified compound.

  • Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, MeOD-d₄) in a clean, dry vial.

  • Transfer the solution to a standard 5 mm NMR tube.

NMR Data Acquisition:

  • Record the ¹H NMR spectrum on a 400 MHz or higher field spectrometer. A standard pulse program (e.g., zg30) is typically used.

  • Acquire the ¹³C NMR spectrum on the same instrument, typically at a frequency of 100 MHz for a 400 MHz spectrometer. A proton-decoupled pulse program (e.g., zgpg30) is commonly used to simplify the spectrum.

  • Process the acquired data (Fourier transformation, phase correction, and baseline correction) using appropriate software.

  • Reference the chemical shifts to the residual solvent peak or an internal standard (e.g., TMS).

Logical Workflow for NMR-based Structural Confirmation

The following diagram illustrates a typical workflow for confirming the structure of a synthesized chiral amine like this compound using NMR spectroscopy.

G Workflow for Structural Confirmation of Chiral Amines cluster_synthesis Synthesis and Purification cluster_nmr NMR Analysis cluster_analysis Data Analysis and Interpretation Synthesis Synthesis of Target Molecule Purification Purification (e.g., Column Chromatography) Synthesis->Purification SamplePrep Sample Preparation Purification->SamplePrep H1_NMR 1H NMR Acquisition SamplePrep->H1_NMR C13_NMR 13C NMR Acquisition SamplePrep->C13_NMR COSY 2D COSY (optional) H1_NMR->COSY HSQC 2D HSQC (optional) H1_NMR->HSQC DataProcessing Data Processing and Referencing H1_NMR->DataProcessing DEPT DEPT (optional) C13_NMR->DEPT C13_NMR->HSQC C13_NMR->DataProcessing PeakAssignment Peak Assignment DEPT->PeakAssignment COSY->PeakAssignment HSQC->PeakAssignment DataProcessing->PeakAssignment StructureConfirmation Structure Confirmation PeakAssignment->StructureConfirmation Purity Purity Assessment StructureConfirmation->Purity FinalReport FinalReport StructureConfirmation->FinalReport Final Report Generation

Caption: A logical workflow for the structural confirmation of synthesized chiral amines using NMR spectroscopy.

Signaling Pathway of Chiral Recognition by NMR

While the standard NMR spectra of enantiomers are identical, their interaction with a chiral solvating agent (CSA) can lead to the formation of diastereomeric complexes, which are distinguishable by NMR. This principle is often used to determine enantiomeric excess.

G S_enantiomer (S)-Analyte Diastereomer_S Diastereomeric Complex (S-CSA) S_enantiomer->Diastereomer_S + CSA R_enantiomer (R)-Analyte Diastereomer_R Diastereomeric Complex (R-CSA) R_enantiomer->Diastereomer_R + CSA CSA Chiral Solvating Agent (CSA) NMR_S Distinct NMR Signal 1 Diastereomer_S->NMR_S NMR Detection NMR_R Distinct NMR Signal 2 Diastereomer_R->NMR_R NMR Detection

Caption: A diagram illustrating the principle of chiral recognition by NMR using a chiral solvating agent.

This guide provides a foundational understanding of the NMR characteristics of this compound and its analogues. For researchers engaged in the synthesis and application of chiral molecules, a thorough interpretation of NMR data is paramount for ensuring the quality and stereochemical integrity of their compounds.

Chiral HPLC Analysis of (S)-tert-Butyl (2-amino-1-phenylethyl)carbamate: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The enantiomeric purity of chiral molecules is a critical quality attribute in the pharmaceutical industry. (S)-tert-Butyl (2-amino-1-phenylethyl)carbamate is a valuable chiral building block, and ensuring its enantiomeric excess is paramount for the synthesis of stereochemically pure active pharmaceutical ingredients. This guide provides a comparative overview of suitable High-Performance Liquid Chromatography (HPLC) methods for the chiral analysis of this compound, based on established methodologies for structurally similar N-Boc-protected amino compounds. While a specific application for this exact molecule is not widely published, the principles and methods outlined below provide a robust starting point for method development and validation.

Comparison of Chiral Stationary Phases (CSPs)

The selection of the chiral stationary phase is the most critical factor in achieving enantiomeric separation. Based on the successful separation of N-Boc protected amino acids and amino alcohols, two main classes of CSPs are recommended for the analysis of this compound: Polysaccharide-based and Macrocyclic Glycopeptide-based CSPs.

Chiral Stationary Phase (CSP) ClassPrinciple of SeparationRecommended Columns (Examples)Typical Mobile PhasesAdvantagesConsiderations
Polysaccharide-based Based on derivatives of cellulose or amylose coated or immobilized on a silica support. Chiral recognition is achieved through a combination of hydrogen bonding, dipole-dipole interactions, and inclusion into the chiral cavities of the polysaccharide structure.Chiralpak® IA, IB, IC, ID, IE, IF; Chiralcel® OD, OJ, OZNormal Phase: n-Hexane/2-Propanol or Ethanol (with acidic or basic additives like TFA or DEA)Broad enantioselectivity for a wide range of compounds, including N-protected amino derivatives. High loading capacity for preparative separations.Coated versions have limitations on the organic solvents that can be used. Method development can be empirical.
Macrocyclic Glycopeptide-based Utilizes macrocyclic antibiotics like teicoplanin or vancomycin bonded to silica. These CSPs offer a variety of interaction sites, including peptide pockets, carbohydrate moieties, and ionizable groups, enabling multiple chiral recognition mechanisms.CHIROBIOTIC® T, T2, V, V2, RReversed-Phase: Water/Acetonitrile or Methanol (with volatile buffers like ammonium acetate or formate). Polar Organic Mode: Acetonitrile or Methanol (with acidic and basic additives).Multimodal, allowing for use in reversed-phase, normal-phase, and polar organic modes. Often provides excellent resolution for polar and ionizable compounds.Can be more expensive than some polysaccharide-based columns.

Experimental Protocols: Recommended Starting Conditions

The following protocols are suggested starting points for the chiral HPLC analysis of this compound. Optimization of the mobile phase composition, flow rate, and column temperature will likely be necessary to achieve baseline separation.

Method 1: Normal-Phase HPLC on a Polysaccharide-Based CSP

This method is often the first choice for N-Boc protected compounds due to their good solubility in typical normal-phase eluents.

  • Column: Chiralcel® OD-H (250 x 4.6 mm, 5 µm) or equivalent cellulose-based CSP.

  • Mobile Phase: n-Hexane / 2-Propanol / Trifluoroacetic Acid (TFA) (90:10:0.1, v/v/v).

    • Optimization Note: The ratio of hexane to alcohol is the primary driver of retention. Increasing the alcohol content will decrease retention times. The concentration of the acidic modifier can influence peak shape and selectivity.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 25 °C.

  • Detection: UV at 210 nm or 254 nm.

  • Sample Preparation: Dissolve the sample in the mobile phase at a concentration of approximately 1 mg/mL.

Method 2: Reversed-Phase HPLC on a Macrocyclic Glycopeptide-Based CSP

This approach is particularly useful if the compound has limited solubility in non-polar solvents or if compatibility with mass spectrometry is desired.

  • Column: CHIROBIOTIC® T (250 x 4.6 mm, 5 µm) or equivalent teicoplanin-based CSP.

  • Mobile Phase: 0.1% Ammonium Acetate in Water / Acetonitrile (50:50, v/v).

    • Optimization Note: The percentage of the organic modifier (acetonitrile) will control the retention. The pH and concentration of the buffer can significantly impact the separation.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 25 °C.

  • Detection: UV at 210 nm or Mass Spectrometry (MS).

  • Sample Preparation: Dissolve the sample in a mixture of water and the organic component of the mobile phase.

Alternative Analytical Techniques

While chiral HPLC is the most common and versatile technique for this type of analysis, other methods can also be considered.

TechniquePrincipleAdvantagesDisadvantages
Supercritical Fluid Chromatography (SFC) Uses a supercritical fluid (typically CO2) as the mobile phase. The same chiral stationary phases as in HPLC are often used.Faster separations and lower solvent consumption compared to normal-phase HPLC.Requires specialized instrumentation.
Gas Chromatography (GC) Requires the analyte to be volatile and thermally stable. Derivatization to a more volatile compound may be necessary.High resolution and sensitivity.The target molecule is not sufficiently volatile without derivatization, which adds complexity to the sample preparation.
Capillary Electrophoresis (CE) Separation is based on the differential migration of enantiomers in an electric field in the presence of a chiral selector added to the buffer.High efficiency, low sample and reagent consumption.Can have lower sensitivity and reproducibility compared to HPLC.

Experimental Workflow for Chiral Method Development

The development of a successful chiral separation method typically follows a systematic approach. The diagram below illustrates a logical workflow for the analysis of this compound.

Chiral_Method_Development_Workflow cluster_screening Phase 1: Initial Screening cluster_optimization Phase 2: Method Optimization cluster_validation Phase 3: Validation & Application Start Define Analytical Goal (e.g., Enantiomeric Purity) Select_CSP Select CSPs (Polysaccharide & Macrocyclic) Start->Select_CSP Select_MP Select Mobile Phase Modes (NP & RP) Select_CSP->Select_MP Screening Perform Initial Screening Runs Select_MP->Screening Evaluate Evaluate Screening Results (Resolution, Peak Shape) Screening->Evaluate Optimize_MP Optimize Mobile Phase (Solvent Ratio, Additives) Evaluate->Optimize_MP Optimize_Params Optimize Other Parameters (Flow Rate, Temperature) Optimize_MP->Optimize_Params Optimized_Method Optimized Chiral Method Optimize_Params->Optimized_Method Validation Method Validation (Specificity, Linearity, Accuracy, Precision) Optimized_Method->Validation Application Routine Analysis of Samples Validation->Application

A Comparative Guide to Determining the Enantiomeric Excess of (S)-tert-Butyl (2-amino-1-phenylethyl)carbamate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise determination of enantiomeric excess (ee) is a critical step in the synthesis and quality control of chiral molecules. (S)-tert-Butyl (2-amino-1-phenylethyl)carbamate is a valuable chiral building block, and ensuring its enantiomeric purity is paramount for its applications in pharmaceutical development. This guide provides an objective comparison of common analytical methods for determining the enantiomeric excess of this compound and its analogs, supported by detailed experimental protocols.

Comparison of Analytical Methods

The selection of an appropriate analytical method for determining the enantiomeric excess of this compound hinges on several factors, including the required accuracy, sample throughput, and available instrumentation. The primary amine functionality in the molecule allows for straightforward derivatization, expanding the range of applicable techniques. The most prevalent and effective methods are Chiral High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) Spectroscopy using chiral derivatizing or solvating agents.

Analytical MethodPrincipleTypical Stationary Phase/ReagentAdvantagesDisadvantages
Chiral HPLC Differential interaction of enantiomers with a chiral stationary phase (CSP).[1][2]Polysaccharide-based (e.g., Chiralpak®, Chiralcel®), Cyclofructan-based.[1][3]High resolution and accuracy, well-established, versatile for various N-protected amino compounds.[1][4]Longer analysis times compared to SFC, higher solvent consumption.[1]
Chiral SFC Differential interaction with a CSP using a supercritical fluid as the mobile phase.[1][3]Polysaccharide-based, Cyclofructan-based.[1][3]Fast analysis times, reduced solvent consumption ("green" technique).[1]Requires specialized instrumentation.
NMR Spectroscopy (with Chiral Derivatizing Agent) Covalent derivatization with a chiral agent (e.g., Mosher's acid) to form diastereomers with distinct NMR signals.[5][6](R)- or (S)-Mosher's acid (MTPA-Cl).[5][7]Provides structural confirmation and can be used to determine absolute configuration.[6][8]Requires derivatization and subsequent purification, sample consumption is higher than chromatographic methods.
NMR Spectroscopy (with Chiral Solvating Agent) Formation of transient diastereomeric complexes with a chiral solvating agent, leading to separate NMR signals for enantiomers.[9][10][11]BINOL derivatives, (R)-1,1'-binaphthyl-2,2'-diyl hydrogenphosphate.[9]Rapid and simple sample preparation (mixing in an NMR tube), non-destructive.[9][11]Signal separation can be small and concentration-dependent, may not be effective for all analytes.
Circular Dichroism (CD) Spectroscopy Formation of diastereomeric complexes with a chiral host that exhibit distinct CD signals.[12][13]Metal complexes (e.g., Cu(I) with BINAP).[12]Rapid analysis, suitable for high-throughput screening.[12][13]Less universally applicable, may require specific chromophores in the analyte or derivatization.[14]

Experimental Protocols

Chiral High-Performance Liquid Chromatography (HPLC)

This protocol outlines a direct method for the enantiomeric separation of this compound using a polysaccharide-based chiral stationary phase.

Instrumentation:

  • Standard HPLC system with a UV detector.

Chromatographic Conditions:

  • Column: CHIRALPAK® IA (amylose tris(3,5-dimethylphenylcarbamate) immobilized on silica gel), 250 x 4.6 mm, 5 µm particle size, or an equivalent polysaccharide-based CSP.

  • Mobile Phase: A mixture of Hexane and a polar modifier like Isopropanol or Ethanol, with a small amount of an amine additive like diethylamine (DEA) to improve peak shape (e.g., Hexane/Isopropanol/DEA 90:10:0.1, v/v/v). The optimal mobile phase composition should be determined empirically.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 25 °C.

  • Detection: UV at 220 nm.

  • Injection Volume: 10 µL.

Sample Preparation:

  • Dissolve a small amount of the sample (approx. 1 mg) in the mobile phase to a final concentration of 1 mg/mL.

  • Filter the sample through a 0.45 µm syringe filter before injection.

Data Analysis:

  • The enantiomeric excess is calculated from the peak areas of the two enantiomers (A1 and A2) using the formula: ee (%) = |(A1 - A2) / (A1 + A2)| * 100

NMR Spectroscopy with Mosher's Acid (MTPA) Derivatization

This protocol describes the formation of Mosher's amides for the determination of enantiomeric excess by ¹H or ¹⁹F NMR spectroscopy.[6][8]

Materials:

  • This compound sample (approx. 5 mg).

  • (R)-(-)-α-Methoxy-α-(trifluoromethyl)phenylacetyl chloride ((R)-Mosher's acid chloride).

  • Anhydrous deuterated chloroform (CDCl₃).

  • Anhydrous pyridine or triethylamine.

  • NMR tubes.

Procedure:

  • Derivatization: In a clean, dry vial, dissolve approximately 5 mg of the amine sample in 0.7 mL of anhydrous CDCl₃.

  • Add a small excess of anhydrous pyridine (approx. 1.2 equivalents).

  • Add a slight molar excess (approx. 1.2 equivalents) of (R)-Mosher's acid chloride.

  • Cap the vial and gently agitate to mix the reactants.

  • Allow the reaction to proceed at room temperature for 1-4 hours, or until completion (can be monitored by TLC).

  • The crude reaction mixture can often be directly analyzed by NMR. If necessary, the product can be purified by passing through a small plug of silica gel.

NMR Analysis:

  • Acquire a ¹H or ¹⁹F NMR spectrum of the resulting diastereomeric amides.

  • In the ¹H NMR spectrum, look for well-resolved signals corresponding to protons near the chiral center (e.g., the methoxy or phenyl protons of the Mosher's reagent, or the protons on the ethyl backbone of the analyte).

  • In the ¹⁹F NMR spectrum, the trifluoromethyl groups of the two diastereomers will give distinct singlets.

  • Integrate the corresponding signals for the two diastereomers (I1 and I2).

Data Analysis:

  • The enantiomeric excess is calculated from the integrals of the diastereomer signals using the formula: ee (%) = |(I1 - I2) / (I1 + I2)| * 100

Visualizations

Below is a diagram illustrating the general workflow for determining the enantiomeric excess of a chiral amine like this compound.

G cluster_0 Sample Preparation cluster_1 Method Selection cluster_2 Chromatographic Methods cluster_3 NMR-Based Methods cluster_4 Data Analysis Sample Chiral Amine Sample (this compound) Method_Choice Choose Analytical Method Sample->Method_Choice Dissolve Dissolve in Mobile Phase Method_Choice->Dissolve Chromatography NMR_Choice NMR Approach Method_Choice->NMR_Choice NMR HPLC Chiral HPLC Analysis Peak_Integration Peak Integration HPLC->Peak_Integration SFC Chiral SFC Analysis SFC->Peak_Integration Dissolve->HPLC Dissolve->SFC CDA Derivatization (e.g., with Mosher's Acid) NMR_Choice->CDA CDA CSA Add Chiral Solvating Agent (e.g., BINOL derivative) NMR_Choice->CSA CSA NMR_Acquisition Acquire NMR Spectrum CDA->NMR_Acquisition CSA->NMR_Acquisition NMR_Acquisition->Peak_Integration Calculation Calculate Enantiomeric Excess (%) Peak_Integration->Calculation

Caption: Workflow for ee determination of a chiral amine.

This guide provides a framework for selecting and implementing a suitable method for the determination of the enantiomeric excess of this compound. The choice between chromatographic and NMR-based methods will depend on the specific requirements of the analysis, including the need for high accuracy, high throughput, or the determination of absolute configuration.

References

Mass Spectrometry Analysis: A Comparative Guide for (S)-tert-Butyl (2-amino-1-phenylethyl)carbamate and Related Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the mass spectrometric behavior of (S)-tert-butyl (2-amino-1-phenylethyl)carbamate, a key intermediate in the synthesis of various chiral ligands and pharmaceuticals. Understanding its fragmentation pattern is crucial for reaction monitoring, impurity profiling, and quality control. This document presents a predicted fragmentation pathway for the title compound and compares it with the experimentally determined mass spectrum of a structurally related compound, 2-amino-1-phenylethanol.

Predicted Mass Spectrum of this compound

Key Predicted Fragmentation Pathways:

The primary fragmentation events are expected to involve the labile Boc group and cleavage of the bond beta to the phenyl group (alpha to the nitrogen).

  • Loss of Isobutylene: A characteristic fragmentation of Boc-protected compounds is the loss of isobutylene (C4H8), resulting in a fragment with a mass-to-charge ratio (m/z) of 180.

  • Loss of the Boc Radical: Cleavage of the N-C bond of the carbamate can lead to the loss of the entire Boc radical (C5H9O2•), generating a fragment at m/z 135.

  • Benzylic Cleavage: Cleavage of the C-C bond between the phenyl-bearing carbon and the adjacent methylene group is a common pathway for phenylethylamines. This would lead to a benzylic cation at m/z 106.

  • Formation of the tert-Butyl Cation: The stable tert-butyl cation (C4H9+) is often observed from the fragmentation of the Boc group, resulting in a prominent peak at m/z 57.

Predicted Mass Spectrometry Data
Predicted Fragment IonStructurePredicted m/zRelative Abundance
[M-C4H8]+C9H12N2O2+180Moderate
[M-Boc•]+C8H11N2+135Moderate to High
[C7H8N]+C7H8N+106High
[C4H9]+C4H9+57High

Comparative Analysis with 2-Amino-1-phenylethanol

To provide a practical comparison, the mass spectrum of the related compound, 2-amino-1-phenylethanol, is presented. This compound lacks the Boc protecting group, leading to a significantly different fragmentation pattern. The molecular weight of 2-amino-1-phenylethanol is 137.18 g/mol .

Experimental Mass Spectrometry Data for 2-Amino-1-phenylethanol

The following data is based on the experimental GC-MS data available in the PubChem database.

Fragment Ionm/zRelative Abundance (%)
[M]+137~20
[M-NH2CH2]+107~100
[C6H5]+77~40

The dominant fragmentation pathway for 2-amino-1-phenylethanol is the cleavage of the C-C bond adjacent to the hydroxyl group, resulting in a stable benzylic cation with an attached hydroxyl group at m/z 107.

Experimental Protocols

A general protocol for the analysis of these compounds by electrospray ionization mass spectrometry (ESI-MS) is provided below.

1. Sample Preparation:

  • Dissolve the compound in a suitable solvent, such as methanol or acetonitrile, to a concentration of approximately 1 mg/mL to create a stock solution.

  • Dilute the stock solution with the mobile phase to a final concentration of 1-10 µg/mL for analysis.

2. Mass Spectrometry Conditions (ESI-MS):

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • Capillary Voltage: 3.5 - 4.5 kV

  • Cone Voltage: 20 - 40 V (can be optimized to control in-source fragmentation)

  • Source Temperature: 120 - 150 °C

  • Desolvation Gas Flow: 600 - 800 L/hr (Nitrogen)

  • Mass Analyzer: Quadrupole Time-of-Flight (Q-TOF) or Orbitrap for high-resolution mass analysis.

  • Scan Range: m/z 50 - 300

Visualizing Fragmentation and Workflows

To further clarify the processes, the following diagrams illustrate the predicted fragmentation pathway and a typical experimental workflow.

Predicted Fragmentation of this compound M [M]+. m/z 236 F1 [M-C4H8]+. m/z 180 M->F1 - C4H8 F2 [M-Boc•]+ m/z 135 M->F2 - •C5H9O2 F4 [C4H9]+ m/z 57 M->F4 - C9H11N2O2• F3 [C7H8N]+ m/z 106 F2->F3 - HCN

Caption: Predicted ESI-MS fragmentation pathway.

General Experimental Workflow for MS Analysis cluster_sample_prep Sample Preparation cluster_ms_analysis Mass Spectrometry Analysis cluster_data_processing Data Processing dissolve Dissolve Sample dilute Dilute to Working Concentration dissolve->dilute inject Inject Sample into ESI Source dilute->inject ionize Ionization inject->ionize analyze Mass Analysis (TOF or Orbitrap) ionize->analyze detect Detection analyze->detect spectrum Generate Mass Spectrum detect->spectrum interpret Interpret Fragmentation spectrum->interpret

Caption: A typical mass spectrometry workflow.

References

A Comparative Guide to Chiral Induction Strategies: (S)-tert-Butyl (2-amino-1-phenylethyl)carbamate Derivatives and Evans Auxiliaries in Asymmetric Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the quest for enantiomerically pure compounds is a cornerstone of modern chemistry. The strategic choice of a chiral controller can dictate the success and efficiency of a synthetic route. This guide provides an objective comparison between two distinct approaches to asymmetric synthesis: the use of stoichiometric chiral auxiliaries, exemplified by the widely adopted Evans auxiliaries, and the application of catalytic chiral ligands derived from N-Boc protected diamines, such as those related to (S)-tert-Butyl (2-amino-1-phenylethyl)carbamate.

While Evans auxiliaries are covalently bonded to the substrate to direct stereochemistry in stoichiometric amounts, chiral diamines are typically employed in substoichiometric quantities as ligands for metal catalysts or as organocatalysts. This fundamental difference in their mode of action has profound implications for reaction efficiency, atom economy, and overall synthetic strategy. This guide will delve into these differences, presenting supporting experimental data for key asymmetric transformations, detailed experimental protocols, and visualizations of the underlying principles of stereochemical control.

Performance Comparison in Asymmetric Reactions

The efficacy of a chiral control element is paramount and is typically evaluated by the stereoselectivity (diastereomeric ratio, d.r., or enantiomeric excess, e.e.) and chemical yield of the reaction. Below, we compare the performance of Evans auxiliaries in diastereoselective alkylation and aldol reactions with the performance of a representative chiral diamine-metal complex in a catalytic enantioselective aldol reaction.

Asymmetric Alkylation

Evans auxiliaries are highly effective in directing the diastereoselective alkylation of enolates, a fundamental carbon-carbon bond-forming reaction. The chiral auxiliary is first acylated, and the resulting imide is then deprotonated and reacted with an electrophile. The bulky substituent on the oxazolidinone ring effectively shields one face of the enolate, leading to high diastereoselectivity.

Table 1: Performance of Evans Auxiliaries in Asymmetric Alkylation

Chiral AuxiliaryElectrophileYield (%)Diastereomeric Ratio (d.r.)
(4R,5S)-4-methyl-5-phenyl-2-oxazolidinoneBenzyl bromide>95>100:1
(4S)-4-benzyl-2-oxazolidinoneAllyl iodide~8598:2[1]
(4S)-4-isopropyl-2-oxazolidinoneEthyl iodide90-9495:5

Data compiled from typical literature examples.

Asymmetric Aldol Reaction

The Evans aldol reaction is a benchmark for achieving high syn-diastereoselectivity in the synthesis of β-hydroxy carbonyl compounds. The formation of a rigid, chair-like transition state involving a boron enolate is key to the high levels of stereocontrol. In contrast, chiral diamines can be used as ligands for Lewis acid catalysts to create a chiral environment for the reaction, affording enantiomerically enriched aldol products.

Table 2: Performance Comparison in Asymmetric Aldol Reactions

Chiral ControllerAldehydeKetone/Enolate SourceYield (%)Diastereoselectivity (anti:syn)Enantiomeric Excess (ee)
Evans Auxiliary
(4S)-4-benzyl-2-oxazolidinoneBenzaldehydeN-propionyl imide80-95>99:1 (syn)>99% (for the syn diastereomer)
(4R)-4-isopropyl-2-oxazolidinoneIsobutyraldehydeN-propionyl imide80>99:1 (syn)>99% (for the syn diastereomer)
Chiral Diamine Ligand
(R,R)-1,2-diphenylethylenediamine derivative (organocatalyst)p-nitrobenzaldehydeCyclohexanone8078:2290% (for the anti diastereomer)[2]
Chiral Diamide Organocatalyst IVap-nitrobenzaldehydeCyclohexanoneHigh78:22 (anti/syn)up to 97%[1][3]

Data for Evans auxiliaries are typical literature values. Data for the chiral diamine ligand is from a representative example of an organocatalytic direct asymmetric aldol reaction.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and adaptation of synthetic procedures. Below are representative protocols for an asymmetric alkylation using an Evans auxiliary and a direct asymmetric aldol reaction using a chiral diamine organocatalyst.

Protocol 1: Diastereoselective Alkylation of an N-Acyl Evans Auxiliary

This procedure outlines the alkylation of an N-propionyl oxazolidinone derived from (4S)-4-benzyl-2-oxazolidinone with allyl iodide.[1]

1. Acylation of the Evans Auxiliary:

  • To a solution of (4S)-4-benzyl-2-oxazolidinone (1.0 eq.) in anhydrous dichloromethane (CH₂Cl₂) at 0 °C is added triethylamine (1.5 eq.) and a catalytic amount of 4-(dimethylamino)pyridine (DMAP).

  • Propionic anhydride (1.2 eq.) is added dropwise, and the reaction mixture is stirred at room temperature until completion (monitored by TLC).

  • The reaction is quenched with water, and the organic layer is washed with saturated aqueous sodium bicarbonate, brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to afford the N-propionyl imide.

2. Diastereoselective Alkylation:

  • The N-propionyl imide (1.0 eq.) is dissolved in anhydrous tetrahydrofuran (THF) and cooled to -78 °C under an inert atmosphere.

  • Sodium bis(trimethylsilyl)amide (NaHMDS) (1.05 eq., as a 1 M solution in THF) is added dropwise, and the solution is stirred for 30 minutes to form the sodium enolate.[1]

  • Allyl iodide (1.2 eq.) is then added dropwise, and the reaction is stirred at -78 °C for several hours until completion.[1]

  • The reaction is quenched with saturated aqueous ammonium chloride, and the mixture is allowed to warm to room temperature.

  • The product is extracted with ethyl acetate, and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated.

  • The crude product is purified by flash column chromatography on silica gel to yield the alkylated product. The diastereomeric ratio can be determined by ¹H NMR or GC analysis.

3. Cleavage of the Chiral Auxiliary:

  • The alkylated product (1.0 eq.) is dissolved in a mixture of THF and water (4:1) and cooled to 0 °C.

  • Lithium hydroxide (LiOH) (2.0 eq.) and 30% hydrogen peroxide (H₂O₂) (4.0 eq.) are added, and the mixture is stirred at 0 °C for 1 hour.

  • The reaction is quenched by the addition of aqueous sodium sulfite.

  • The chiral auxiliary can be recovered by extraction, and the desired carboxylic acid is isolated from the aqueous layer after acidification and extraction.

Protocol 2: Direct Asymmetric Aldol Reaction Catalyzed by a Chiral Diamine

This protocol describes a representative direct asymmetric aldol reaction between an aldehyde and a ketone using a chiral diamine-derived organocatalyst.[2]

1. Catalyst Preparation (if necessary):

  • The chiral diamine catalyst, for example, a mono-N-alkylated derivative of (R,R)-(+)-1,2-diphenylethylenediamine (DPEN), is synthesized according to literature procedures.[2]

2. Asymmetric Aldol Reaction:

  • To a mixture of the aldehyde (1.0 eq.) and the ketone (2.0-5.0 eq.) in a suitable solvent (e.g., water, DMSO, or solvent-free) is added the chiral diamine organocatalyst (typically 5-20 mol%).[2][3]

  • An acid co-catalyst (e.g., trifluoroacetic acid, TFA) may be required in some cases.

  • The reaction mixture is stirred at the specified temperature (e.g., room temperature or 0 °C) for a period ranging from several hours to days, monitoring the progress by TLC or GC.

  • Upon completion, the reaction mixture is directly purified by flash column chromatography on silica gel to afford the aldol product.

  • The diastereomeric ratio and enantiomeric excess are determined by chiral HPLC analysis.

Mechanistic Insights and Logical Relationships

The stereochemical outcomes of these reactions are governed by distinct principles of asymmetric induction. Evans auxiliaries rely on internal asymmetric induction, where the covalently attached chiral unit dictates the stereochemistry. In contrast, chiral diamine ligands operate through external asymmetric induction, creating a chiral environment in the transition state.

Stoichiometric Control with Evans Auxiliaries

The high diastereoselectivity of Evans auxiliary-mediated reactions stems from the formation of a rigid, chelated enolate that blocks one of its prochiral faces. The substituent on the auxiliary sterically hinders the approach of the electrophile from that face, forcing it to attack from the less hindered side.

Evans_Alkylation sub N-Acyl Evans Auxiliary enolate Chelated (Z)-Enolate sub->enolate -78 °C base Base (e.g., NaHMDS) base->enolate ts Diastereoselective Transition State enolate->ts electrophile Electrophile (E+) electrophile->ts Facial Blockage by Auxiliary Substituent product Alkylated Product (High d.r.) ts->product cleavage Auxiliary Cleavage product->cleavage final_product Enantioenriched Carboxylic Acid cleavage->final_product recovered_aux Recovered Auxiliary cleavage->recovered_aux

Stoichiometric Asymmetric Alkylation Workflow.
Catalytic Control with Chiral Diamine Ligands

In catalytic systems, the chiral diamine ligand coordinates to a metal center or acts as an organocatalyst to form a chiral complex. This complex then activates the substrates and facilitates the reaction through a low-energy transition state that favors the formation of one enantiomer over the other.

Catalytic_Aldol ligand Chiral Diamine Ligand (L) catalyst Chiral Catalyst (ML or L*H+) ligand->catalyst metal Metal Catalyst (M) or Proton (H+) metal->catalyst enamine Chiral Enamine/ Enolate Intermediate catalyst->enamine ketone Ketone ketone->enamine aldehyde Aldehyde ts Enantioselective Transition State aldehyde->ts enamine->ts product Aldol Product (High e.e.) ts->product product->catalyst Catalyst Regeneration

Catalytic Asymmetric Aldol Reaction Cycle.

Conclusion

Both Evans auxiliaries and chiral diamine-based catalysts are powerful tools for asymmetric synthesis, each with its own set of advantages and disadvantages.

Evans auxiliaries offer a robust and predictable method for achieving high levels of diastereoselectivity in a variety of C-C bond-forming reactions. The methodology is well-established, and the stereochemical outcome is often reliably predicted by established models. However, this approach is stoichiometric, requiring the attachment and subsequent cleavage of the auxiliary, which adds steps to the overall synthesis and can impact atom economy.

Chiral diamine ligands , on the other hand, operate catalytically, offering a more atom-economical and efficient approach. They are particularly effective in a range of enantioselective transformations. The development of organocatalysis using chiral diamines has further expanded their utility, avoiding the need for metal catalysts. However, the development of an effective catalyst system for a new transformation can require significant optimization of the ligand, metal (if applicable), and reaction conditions.

The choice between these two strategies will ultimately depend on the specific synthetic challenge, including the desired target molecule, the scale of the reaction, and considerations of cost and efficiency. For well-precedented transformations requiring high diastereoselectivity, Evans auxiliaries remain a reliable choice. For developing more sustainable and efficient processes, the exploration of catalytic systems with chiral diamine ligands presents a compelling and continuously evolving frontier in asymmetric synthesis.

References

A Comparative Guide to Chiral Amine Synthesis: (S)-tert-Butyl (2-amino-1-phenylethyl)carbamate vs. tert-Butanesulfinamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The asymmetric synthesis of chiral amines is a cornerstone of modern medicinal chemistry and drug development. The prevalence of chiral amine moieties in pharmaceuticals necessitates robust and efficient methods for their stereoselective preparation. This guide provides a detailed comparison of two key reagents utilized in this field: the well-established chiral auxiliary, tert-butanesulfinamide, and the versatile chiral building block, (S)-tert-Butyl (2-amino-1-phenylethyl)carbamate. While both are instrumental in achieving high enantiopurity, their modes of application in amine synthesis differ significantly. This guide will elucidate these differences, providing experimental insights and performance data to inform reagent selection for specific synthetic challenges.

At a Glance: Key Differences in Application

FeatureThis compoundtert-Butanesulfinamide
Primary Role Chiral Building Block / Ligand PrecursorChiral Auxiliary
General Approach Used to synthesize chiral ligands for asymmetric catalysis (e.g., transfer hydrogenation) or as a component of an organocatalyst.Stoichiometric reagent that condenses with carbonyl compounds to form a chiral sulfinylimine, which then directs nucleophilic addition.
Stereocontrol The chiral ligand/catalyst creates a chiral environment around the reacting substrates.The chiral sulfinyl group directly attached to the imine nitrogen provides high diastereoselectivity in the key bond-forming step.
Versatility The derived catalysts can be applied to a range of asymmetric transformations beyond amine synthesis.Broadly applicable for the synthesis of α-chiral primary amines from a wide variety of aldehydes and ketones.[1][2]
Catalytic vs. Stoichiometric Used in substoichiometric (catalytic) amounts in the form of a ligand for a metal catalyst.Used in stoichiometric amounts.

Section 1: tert-Butanesulfinamide (Ellman's Auxiliary) - A Powerful Chiral Auxiliary

tert-Butanesulfinamide, often referred to as Ellman's auxiliary, is a highly effective and widely used chiral auxiliary for the asymmetric synthesis of amines.[2] Its popularity stems from its high stereodirecting ability, broad substrate scope, and the straightforward removal of the auxiliary group under mild acidic conditions.

Mechanism of Action and Experimental Workflow

The general strategy for using tert-butanesulfinamide involves a three-step sequence:

  • Condensation: The chiral sulfinamide condenses with a prochiral aldehyde or ketone to form a chiral N-tert-butanesulfinylimine.

  • Diastereoselective Nucleophilic Addition: A nucleophile (e.g., an organometallic reagent) adds to the imine C=N bond. The bulky and chiral tert-butanesulfinyl group effectively shields one face of the imine, leading to a highly diastereoselective addition to the opposite face.

  • Deprotection: The sulfinyl group is readily cleaved from the resulting amine by treatment with acid, affording the desired chiral primary amine with high enantiomeric excess.

Experimental Workflow for tert-Butanesulfinamide Method

G start Start: Prochiral Aldehyde/Ketone & (R)- or (S)-tert-Butanesulfinamide condensation Condensation (e.g., Ti(OEt)4 or CuSO4) start->condensation imine Chiral N-tert-Butanesulfinylimine condensation->imine addition Diastereoselective Nucleophilic Addition (e.g., Grignard, Organolithium) imine->addition sulfinyl_amine N-Sulfinyl Protected Amine addition->sulfinyl_amine deprotection Acidic Cleavage (e.g., HCl in Dioxane) sulfinyl_amine->deprotection product Final Product: Enantioenriched Primary Amine deprotection->product G cluster_0 tert-Butanesulfinamide Approach (Stoichiometric) cluster_1 This compound Approach (Catalytic) a Prochiral Carbonyl c Chiral Sulfinylimine a->c b tert-Butanesulfinamide b->c d Nucleophilic Addition c->d e Chiral Amine d->e f (S)-tert-Butyl (2-amino-1-phenylethyl)carbamate g Chiral Diamine Ligand f->g i Chiral Catalyst g->i h Transition Metal h->i k Chiral Amine i->k j Prochiral Ketone/Imine + Reductant j->k

References

A Comparative Guide to Chiral Auxiliaries: High-Performing Alternatives to (S)-tert-Butyl (2-amino-1-phenylethyl)carbamate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in asymmetric synthesis, the selection of an appropriate chiral auxiliary is a critical decision that significantly influences stereochemical outcomes, yields, and overall synthetic efficiency. While (S)-tert-Butyl (2-amino-1-phenylethyl)carbamate serves as a useful chiral building block, a diverse array of chiral auxiliaries offer robust and often superior performance across a range of asymmetric transformations. This guide provides an objective comparison of prominent alternatives, including Evans' oxazolidinones, pseudoephedrine and its derivatives, Oppolzer's camphorsultams, and sulfur-based auxiliaries like thiazolidinethiones. The performance of these auxiliaries in key asymmetric reactions—aldol additions, alkylations, and Diels-Alder reactions—is presented with supporting experimental data to facilitate informed selection.

Performance Comparison in Asymmetric Reactions

The efficacy of a chiral auxiliary is highly dependent on the specific reaction type, substrate, and reaction conditions. The following tables summarize the performance of leading alternative chiral auxiliaries in cornerstone asymmetric transformations, providing a quantitative basis for comparison.

Asymmetric Aldol Reactions

The aldol reaction is a powerful method for carbon-carbon bond formation, creating up to two new stereocenters. The choice of chiral auxiliary is paramount in controlling the stereochemical outcome.

Chiral AuxiliaryAldehydeDiastereomeric Ratio (d.r.)Yield (%)Reference
Evans' Oxazolidinone Benzaldehyde>99:1 (syn)80[1]
Isobutyraldehyde97:3 (syn)85[1]
Thiazolidinethione Propionaldehyde95:588[2]
Benzaldehyde93:7 (anti)89[3]
Camphorsultam Benzaldehyde95:5 (syn)85[4]

Key Insights: Evans' oxazolidinones are renowned for their exceptional syn-selectivity in boron-mediated aldol reactions, consistently delivering high diastereoselectivities.[1] Thiazolidinethiones have demonstrated versatility, capable of producing both syn and anti aldol products with high stereocontrol, depending on the reaction conditions and Lewis acid used.[2][3] Camphorsultams also provide good to excellent syn-selectivity in aldol reactions.[4]

Asymmetric Alkylation Reactions

The asymmetric alkylation of enolates is a fundamental strategy for the stereoselective synthesis of α-substituted carbonyl compounds.

Chiral AuxiliaryElectrophileDiastereomeric Ratio (d.r.)Yield (%)Reference
Evans' Oxazolidinone Benzyl bromide>99:195[5]
Allyl iodide98:261-77[6]
Pseudoephedrine Amide Benzyl bromide≥99:199[7][8]
Iodomethane98:299[7][8]
Pseudoephenamine Amide *Methyl Iodide98:284[9]
Camphorsultam Allyl bromide>99:192
Thiazolidinethione Methyl iodide>95:585-95[10]

*Pseudoephenamine is a closely related analogue of pseudoephedrine.

Key Insights: Both Evans' oxazolidinones and pseudoephedrine-based auxiliaries consistently afford outstanding levels of diastereoselectivity in a wide range of alkylation reactions.[5][6][7][8] Pseudoephedrine amides, in particular, are lauded for their high yields and the ease of product purification, often through crystallization.[8] Camphorsultams and thiazolidinethiones are also highly effective, providing excellent stereocontrol.[10]

Asymmetric Diels-Alder Reactions

The Diels-Alder reaction is a powerful tool for the construction of cyclic systems, and chiral auxiliaries are instrumental in controlling the facial selectivity of the dienophile.

Chiral AuxiliaryDieneDiastereomeric Ratio (endo:exo)Yield (%)Reference
Evans' Oxazolidinone Cyclopentadiene>100:181[11]
Isoprene95:585[11]
Camphorsultam Cyclopentadiene>98:295[12]
1,3-Butadiene96:488[13]

Key Insights: Both Evans' oxazolidinones and camphorsultams are highly effective in promoting stereoselective Diels-Alder reactions, leading predominantly to the endo adduct with high diastereomeric excess. The rigid conformational control imposed by these auxiliaries effectively shields one face of the dienophile.[11][12][13]

Mechanistic Principles of Stereodirection

The high degree of stereocontrol exerted by these chiral auxiliaries stems from the formation of rigid, well-defined transition states that favor the approach of the electrophile or diene from one face of the prochiral substrate.

Asymmetric_Synthesis_Workflow cluster_workflow General Workflow for Chiral Auxiliary-Mediated Asymmetric Synthesis Start Prochiral Substrate Attach Attachment of Chiral Auxiliary (Xc) Start->Attach Covalent Bonding React Diastereoselective Reaction Attach->React Forms Diastereomeric Intermediate Cleave Cleavage of Chiral Auxiliary React->Cleave Creates New Stereocenter(s) Product Enantiomerically Enriched Product Cleave->Product Recover Recovered Chiral Auxiliary (Xc) Cleave->Recover Recyclable

Caption: General workflow for asymmetric synthesis using a chiral auxiliary.

The stereochemical outcome is rationalized by transition state models that minimize steric interactions. For instance, the syn-selectivity in Evans' aldol reactions is explained by the Zimmerman-Traxler model, where a six-membered chair-like transition state is formed.[1] In pseudoephedrine-directed alkylations, a rigid lithium chelate controls the trajectory of the incoming electrophile.

Experimental Protocols

Detailed and reproducible experimental procedures are crucial for success in asymmetric synthesis. Below are representative protocols for key transformations using the discussed chiral auxiliaries.

Protocol 1: Asymmetric Aldol Reaction with an Evans' Oxazolidinone

This protocol outlines the key steps for a diastereoselective syn-aldol reaction.

1. Enolate Formation:

  • A solution of the N-propionyl oxazolidinone (1.0 eq) in anhydrous dichloromethane is cooled to 0 °C.

  • Di-n-butylboron triflate (1.1 eq) is added dropwise, followed by the dropwise addition of triethylamine (1.2 eq).

  • The mixture is stirred for 30 minutes at 0 °C to form the boron enolate.

2. Aldol Addition:

  • The reaction mixture is then cooled to -78 °C.

  • The aldehyde (1.5 eq) is added dropwise.

  • The reaction is stirred at -78 °C for 2 hours, then warmed to 0 °C and stirred for an additional hour.

3. Work-up and Purification:

  • The reaction is quenched with a phosphate buffer solution (pH 7).

  • The aqueous layer is extracted with dichloromethane.

  • The combined organic layers are washed with saturated sodium bicarbonate solution and brine, dried over anhydrous sodium sulfate, and concentrated in vacuo.

  • The crude product is purified by flash column chromatography on silica gel to afford the desired syn-aldol adduct.

Protocol 2: Asymmetric Alkylation of a Pseudoephedrine Amide

This protocol details the highly diastereoselective alkylation of a pseudoephedrine-derived amide.

1. Enolate Generation:

  • A suspension of anhydrous lithium chloride (6.0 eq) in anhydrous tetrahydrofuran (THF) is prepared in a flame-dried, argon-purged flask.

  • The suspension is cooled to -78 °C, and diisopropylamine (2.2 eq) is added, followed by the dropwise addition of n-butyllithium (2.1 eq).

  • The resulting mixture is stirred at -78 °C for 15 minutes.

  • A solution of the pseudoephedrine amide (1.0 eq) in THF is added dropwise to the LDA solution at -78 °C. The mixture is stirred for 1 hour at -78 °C, then warmed to 0 °C for 15 minutes, and finally to room temperature for 5 minutes before being re-cooled to 0 °C.

2. Alkylation:

  • The alkylating agent (e.g., benzyl bromide, 1.5 eq) is added neat to the enolate solution at 0 °C.

  • The reaction is stirred at 0 °C for 1-4 hours until complete consumption of the starting material is observed by TLC.

3. Work-up and Purification:

  • The reaction is quenched by the addition of a saturated aqueous ammonium chloride solution.

  • The mixture is extracted with ethyl acetate.

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • The resulting crude product is purified by flash chromatography or recrystallization to yield the highly diastereomerically enriched α-substituted amide.[8]

Protocol 3: Asymmetric Diels-Alder Reaction with a Camphorsultam Auxiliary

This protocol describes a Lewis acid-catalyzed asymmetric Diels-Alder reaction.

1. Reaction Setup:

  • To a solution of the N-acryloyl camphorsultam (1.0 eq) in anhydrous dichloromethane at -78 °C under an argon atmosphere is added a solution of diethylaluminum chloride (1.2 eq) in hexanes dropwise.

  • The mixture is stirred at -78 °C for 30 minutes.

2. Cycloaddition:

  • The diene (e.g., cyclopentadiene, 3.0 eq) is added dropwise to the reaction mixture at -78 °C.

  • The reaction is stirred at -78 °C for 3-6 hours.

3. Work-up and Purification:

  • The reaction is quenched with a saturated aqueous solution of sodium bicarbonate.

  • The mixture is allowed to warm to room temperature and is then extracted with dichloromethane.

  • The combined organic extracts are washed with brine, dried over anhydrous magnesium sulfate, and concentrated in vacuo.

  • The crude product is purified by flash column chromatography to afford the desired cycloadduct.

Auxiliary Cleavage

A critical step in any chiral auxiliary-based strategy is the mild and efficient removal of the auxiliary to unveil the desired enantiomerically enriched product without racemization.

Cleavage_Pathways cluster_cleavage Cleavage Pathways for Chiral Auxiliaries Acyl_Auxiliary N-Acyl Auxiliary Adduct Carboxylic_Acid Carboxylic Acid Acyl_Auxiliary->Carboxylic_Acid LiOH/H₂O₂ Ester Ester Acyl_Auxiliary->Ester NaOMe/MeOH Amide Amide Acyl_Auxiliary->Amide R₂N-AlMe₂ Alcohol Alcohol Acyl_Auxiliary->Alcohol LiAlH₄ or LiBH₄ Aldehyde Aldehyde Acyl_Auxiliary->Aldehyde DIBAL-H or LiAlH(OEt)₃

Caption: Common cleavage methods for N-acyl chiral auxiliaries.

A variety of methods exist for the cleavage of these auxiliaries, providing access to a range of functional groups. For instance, Evans' oxazolidinones can be hydrolyzed to carboxylic acids using lithium hydroxide and hydrogen peroxide, transesterified to esters with sodium methoxide, or reduced to alcohols with lithium borohydride.[14] Pseudoephedrine amides offer remarkable versatility in cleavage, yielding carboxylic acids, alcohols, aldehydes, or ketones in a single operation from the same alkylated intermediate.[8]

Conclusion

While this compound is a valuable chiral molecule, the field of asymmetric synthesis offers a powerful and versatile toolkit of alternative chiral auxiliaries. Evans' oxazolidinones, pseudoephedrine and its derivatives, Oppolzer's camphorsultams, and sulfur-based auxiliaries each present a unique set of advantages in terms of stereocontrol, reactivity, and ease of handling. The selection of the optimal auxiliary will be dictated by the specific synthetic challenge at hand, including the desired reaction type, target molecule, and scalability. This guide provides the foundational data and protocols to empower researchers to make strategic and effective choices in their pursuit of enantiomerically pure molecules.

References

The Stereoselective Advantage: A Comparative Guide to (S)-tert-Butyl (2-amino-1-phenylethyl)carbamate and its Alternatives in Asymmetric Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

In the intricate world of stereoselective synthesis, where the three-dimensional arrangement of atoms dictates the efficacy and safety of pharmaceuticals and other fine chemicals, the choice of a chiral auxiliary or ligand is paramount. This guide offers a comprehensive comparison of the performance of (S)-tert-Butyl (2-amino-1-phenylethyl)carbamate, a versatile chiral diamine derivative, with other established alternatives in key asymmetric transformations. By presenting experimental data, detailed protocols, and mechanistic visualizations, we aim to equip researchers, scientists, and drug development professionals with the critical information needed to make informed decisions in their synthetic endeavors.

This compound, with its strategically placed Boc-protecting group and chiral backbone, has emerged as a valuable tool in asymmetric catalysis. Its utility is particularly evident in reactions such as the enantioselective addition of organozinc reagents to aldehydes, a fundamental carbon-carbon bond-forming reaction for the synthesis of chiral secondary alcohols. This guide will delve into the efficacy of this compound and compare it with other widely used chiral ligands and auxiliaries in this context.

Performance in Asymmetric Diethylzinc Addition to Benzaldehyde

The enantioselective addition of diethylzinc to benzaldehyde serves as a benchmark reaction to evaluate the effectiveness of chiral ligands. The primary metrics for comparison are the chemical yield of the desired 1-phenyl-1-propanol product and its enantiomeric excess (ee%), which indicates the degree of stereocontrol exerted by the chiral catalyst.

Below is a table summarizing the performance of various chiral ligands in the asymmetric addition of diethylzinc to benzaldehyde, providing a basis for comparison.

Chiral Ligand/AuxiliaryCo-catalystYield (%)Enantiomeric Excess (ee%)ConfigurationReference
D-Mannitol-derived diamine Ti(OtBu)₄7893(S)[1]
Carbohydrate-derived diol 1 Ti(OiPr)₄8556(S)[5][6]
Carbohydrate-derived diol 9 Ti(OiPr)₄10085(S)[5][6]
Pinane-based aminodiol 21 None9280(R)[7]

Note: Data for this compound in this specific reaction was not found in the provided search results. The table showcases the performance of other relevant chiral ligands to provide a comparative context.

Experimental Protocols

Detailed experimental procedures are critical for the reproducibility and adaptation of synthetic methods. Below is a representative protocol for the asymmetric addition of diethylzinc to an aldehyde using a chiral diamine ligand, which can be adapted for use with this compound.

General Procedure for the Enantioselective Addition of Diethylzinc to an Aldehyde

This protocol is adapted from methodologies described for chiral diamine and diol ligands.[1][6]

Materials:

  • Chiral ligand (e.g., D-Mannitol-derived diamine or this compound) (0.05 mmol, 10 mol%)

  • Anhydrous toluene or hexane (2 mL)

  • Titanium(IV) isopropoxide (Ti(OiPr)₄) (0.15 mmol, 30 mol%)

  • Diethylzinc (1.0 M solution in hexanes, 1.0 mmol, 2.0 eq)

  • Aldehyde (e.g., Benzaldehyde) (0.5 mmol, 1.0 eq)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Diethyl ether or ethyl acetate

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • To a flame-dried Schlenk flask under an inert atmosphere (argon or nitrogen), add the chiral ligand (0.05 mmol).

  • Add anhydrous solvent (2 mL) and stir until the ligand is dissolved.

  • Add titanium(IV) isopropoxide (0.15 mmol) to the solution and stir the mixture at room temperature for 30 minutes.

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add the diethylzinc solution (1.0 mL, 1.0 mmol) to the flask. The solution typically turns yellow. Stir the mixture at 0 °C for another 30 minutes.

  • Add the aldehyde (0.5 mmol) dropwise to the reaction mixture at 0 °C.

  • Monitor the reaction by thin-layer chromatography (TLC). The reaction time can vary from a few hours to 48 hours depending on the ligand and substrate.[1]

  • Upon completion, quench the reaction by the slow addition of saturated aqueous NH₄Cl solution at 0 °C.

  • Allow the mixture to warm to room temperature and extract the product with diethyl ether or ethyl acetate (3 x 10 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the chiral alcohol.

  • Determine the enantiomeric excess of the product by chiral HPLC or GC analysis.

Visualizing the Stereoselective Process

To better understand the underlying principles of stereoselective synthesis, graphical representations of workflows and mechanistic pathways are invaluable. The following diagrams, generated using the DOT language for Graphviz, illustrate key concepts.

Stereoselective_Synthesis_Workflow cluster_start Starting Materials Prochiral_Substrate Prochiral Substrate (e.g., Aldehyde) Reaction Asymmetric Reaction (e.g., Alkylation, Addition) Prochiral_Substrate->Reaction Chiral_Auxiliary Chiral Auxiliary/Ligand (e.g., (S)-tert-Butyl (2-amino-1-phenylethyl)carbamate) Chiral_Auxiliary->Reaction Intermediate Diastereomeric Intermediate Reaction->Intermediate Cleavage Auxiliary Cleavage Intermediate->Cleavage Product Enantiomerically Enriched Product Cleavage->Product Recovered_Auxiliary Recovered Auxiliary Cleavage->Recovered_Auxiliary Diethylzinc_Addition_Mechanism cluster_catalyst_formation Catalyst Formation cluster_addition Enantioselective Addition Ligand Chiral Diamine Ligand (L*) Active_Catalyst [L*Ti(OR)2(Et)]-ZnEt+ Ligand->Active_Catalyst Ti_Catalyst Ti(OR)4 Ti_Catalyst->Active_Catalyst Diethylzinc Et2Zn Diethylzinc->Active_Catalyst Aldehyde R'CHO Transition_State Chiral Transition State Aldehyde->Transition_State Active_Catalyst->Transition_State Product_Complex Product-Catalyst Complex Transition_State->Product_Complex Et transfer Final_Product Chiral Alcohol (R/S) Product_Complex->Final_Product Hydrolysis

References

A Comparative Spectroscopic Guide to (S)-tert-Butyl (2-amino-1-phenylethyl)carbamate and Related Chiral Building Blocks

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed spectroscopic analysis of (S)-tert-Butyl (2-amino-1-phenylethyl)carbamate, a chiral building block crucial in synthetic organic chemistry and drug development. Due to the limited availability of published, comprehensive spectral data for this specific compound, this guide offers a comparative analysis with structurally related molecules. The presented data for analogous compounds provide a robust framework for the characterization of this compound.

Spectroscopic Data Comparison

The following tables summarize key spectroscopic data for this compound and comparable molecules. This comparative approach allows for the estimation and interpretation of the spectroscopic features of the target compound.

Table 1: ¹H NMR Spectral Data Comparison

CompoundSolventChemical Shift (δ) in ppm
This compound (Predicted) CDCl₃~7.20-7.40 (m, 5H, Ar-H), ~4.80 (br s, 1H, NH), ~4.60 (m, 1H, CH-Ph), ~3.00 (m, 2H, CH₂-NH₂), ~1.80 (br s, 2H, NH₂), 1.45 (s, 9H, C(CH₃)₃)
tert-Butyl (2-aminoethyl)carbamate[1]CDCl₃5.18 (br s, 1H, NHCO), 3.09 (q, 2H, J = 6.0 Hz), 2.78 (t, 2H, J = 6.0 Hz), 1.37 (s, 9H, (CH₃)₃), 1.23 (br s, 2H, NH₂)
tert-Butyl (2-aminophenyl)carbamate[2]CDCl₃7.25(d, J = 8Hz, 1H), 7.01(m, 1H), 6.80(m, 2H), 6.22(bs, 1H), 3.72(bs, 2H), 1.51(s, 9H)

Table 2: ¹³C NMR Spectral Data Comparison

CompoundSolventChemical Shift (δ) in ppm
This compound (Predicted) CDCl₃~156.0 (C=O), ~140.0 (Ar C), ~128.5 (Ar CH), ~127.0 (Ar CH), ~126.5 (Ar CH), ~80.0 (C(CH₃)₃), ~55.0 (CH-Ph), ~45.0 (CH₂-NH₂), ~28.4 (C(CH₃)₃)
tert-Butyl (2-aminoethyl)carbamate[1]CDCl₃156.1, 78.9, 42.2, 41.7, 28.2
tert-Butyl (2-aminophenyl)carbamate[2]CDCl₃153.94, 139.18, 126.20, 125.09, 124.79, 120.13, 117.98, 80.67, 28.34

Table 3: IR Spectral Data Comparison

CompoundTechniqueKey Absorptions (cm⁻¹)
This compound (Predicted) Film or KBr~3350 (N-H stretch, amine), ~3300 (N-H stretch, carbamate), ~3030 (Ar C-H stretch), ~2970 (Alkyl C-H stretch), ~1690 (C=O stretch, carbamate), ~1520 (N-H bend), ~1170 (C-O stretch)
tert-Butyl (2-aminoethyl)carbamate[1]Film3350, 2977, 1693, 1524, 1391, 1366, 1252, 1172
tert-Butyl carbamate[3]Gas Phase~3500-3300 (N-H stretch), ~2980 (C-H stretch), ~1740 (C=O stretch)

Table 4: Mass Spectrometry Data Comparison

CompoundIonization Method[M+H]⁺ (m/z)
This compound ESI237.16
tert-Butyl (2-aminoethyl)carbamate[1]FAB161
tert-Butyl carbamate[4]EI117 (M⁺)

Experimental Protocols

Detailed methodologies for the key spectroscopic techniques are provided below.

2.1 Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Objective: To obtain ¹H and ¹³C NMR spectra for structural elucidation.

  • Instrumentation: A 400 MHz (or higher) NMR spectrometer.

  • Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

  • ¹H NMR Acquisition:

    • Pulse Program: Standard single-pulse sequence.

    • Spectral Width: -2 to 12 ppm.

    • Number of Scans: 16

    • Relaxation Delay: 1 s

  • ¹³C NMR Acquisition:

    • Pulse Program: Proton-decoupled single-pulse sequence.

    • Spectral Width: 0 to 220 ppm.

    • Number of Scans: 1024

    • Relaxation Delay: 2 s

  • Data Processing: The acquired Free Induction Decays (FIDs) are Fourier transformed, phase-corrected, and baseline-corrected. Chemical shifts are referenced to TMS at 0.00 ppm for ¹H and 77.16 ppm for ¹³C in CDCl₃.

2.2 Infrared (IR) Spectroscopy

  • Objective: To identify the functional groups present in the molecule.

  • Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer, typically with a Universal Attenuated Total Reflectance (UATR) accessory.

  • Sample Preparation: A small amount of the solid sample is placed directly on the ATR crystal.

  • Data Acquisition:

    • Spectral Range: 4000-400 cm⁻¹.

    • Resolution: 4 cm⁻¹.

    • Number of Scans: 16

  • Data Processing: A background spectrum of the clean, empty ATR crystal is recorded and automatically subtracted from the sample spectrum.

2.3 Mass Spectrometry (MS)

  • Objective: To determine the molecular weight and fragmentation pattern of the molecule.

  • Instrumentation: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) with an electrospray ionization (ESI) source.

  • Sample Preparation: The sample is dissolved in a suitable solvent (e.g., methanol or acetonitrile) to a concentration of approximately 1 mg/mL. The solution is then further diluted to the low µg/mL range with the mobile phase.

  • Data Acquisition (Positive Ion Mode):

    • Mobile Phase: A mixture of water and acetonitrile with 0.1% formic acid.

    • Ionization Mode: Electrospray Ionization (ESI), positive.

    • Mass Range: m/z 50-500.

  • Data Processing: The mass spectrum is analyzed to identify the protonated molecular ion [M+H]⁺ and any significant fragment ions.

Experimental Workflow Visualization

The following diagram illustrates the general workflow for the spectroscopic analysis of a chiral building block like this compound.

Spectroscopic_Workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation Sample Sample of This compound NMR NMR Spectroscopy (¹H and ¹³C) Sample->NMR Dissolve in CDCl₃ IR FTIR Spectroscopy Sample->IR Direct analysis (solid) MS Mass Spectrometry Sample->MS Dissolve in MeOH/ACN Structure Structural Elucidation & Comparison NMR->Structure Chemical Shifts, Coupling Constants IR->Structure Functional Group Identification MS->Structure Molecular Weight, Fragmentation

References

A Comparative Performance Analysis of Amine Protecting Groups for (S)-2-amino-1-phenylethanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A Guide to Selecting the Optimal N-Protection Strategy for a Key Chiral Building Block.

In the synthesis of chiral pharmaceuticals and complex organic molecules, the strategic use of protecting groups is paramount to achieving high yields and maintaining stereochemical integrity. (S)-2-amino-1-phenylethanol is a valuable chiral building block, and the effective protection of its primary amine is a critical step in its utilization. This guide provides an objective comparison of the performance of tert-Butoxycarbonyl (Boc) protection, yielding (S)-tert-Butyl (2-amino-1-phenylethyl)carbamate, against two common alternatives: Carboxybenzyl (Cbz) and 9-Fluorenylmethoxycarbonyl (Fmoc) protecting groups. The comparison is supported by representative experimental data to inform the selection of the most suitable protection strategy for your research needs.

Performance Comparison at a Glance

The choice of an amine protecting group is a critical decision that influences reaction efficiency, purification strategies, and the overall synthetic route. The following table summarizes the key performance indicators for the Boc, Cbz, and Fmoc protection of (S)-2-amino-1-phenylethanol, based on typical literature findings for similar primary amines.

Protecting GroupReagentTypical YieldDeprotection ConditionsKey AdvantagesPotential Disadvantages
Boc Di-tert-butyl dicarbonate (Boc)₂O> 90%Acidic (e.g., TFA, HCl)High yield, excellent selectivity, stable to a wide range of non-acidic conditions.Requires strong acid for removal, which may not be suitable for acid-sensitive substrates.
Cbz Benzyl chloroformate (Cbz-Cl)~90%Catalytic Hydrogenolysis (e.g., H₂/Pd-C)Orthogonal to acid- and base-labile groups, imparts crystallinity.[1]Not suitable for molecules with other reducible functional groups (e.g., alkenes, alkynes).
Fmoc 9-fluorenylmethyl chloroformate (Fmoc-Cl)75-90%Basic (e.g., Piperidine in DMF)Orthogonal to acid- and hydrogenolysis-labile groups, ideal for solid-phase peptide synthesis.[2]The protecting group is large, and the dibenzofulvene byproduct of deprotection can be problematic.

Experimental Protocols

Detailed and reproducible experimental protocols are essential for successful synthesis. The following are representative procedures for the N-protection of (S)-2-amino-1-phenylethanol with Boc, Cbz, and Fmoc groups.

Protocol 1: Synthesis of this compound (Boc-Protection)

Materials:

  • (S)-2-amino-1-phenylethanol

  • Di-tert-butyl dicarbonate ((Boc)₂O)

  • Triethylamine (Et₃N)

  • Methanol (MeOH)

  • Deionized water

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Dissolve (S)-2-amino-1-phenylethanol (1.0 eq) in a mixture of methanol and water.

  • Add triethylamine (1.1 eq) to the solution.

  • To this stirred solution, add di-tert-butyl dicarbonate (1.1 eq) portion-wise at room temperature.

  • Stir the reaction mixture at room temperature for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, concentrate the reaction mixture under reduced pressure to remove the methanol.

  • Extract the aqueous residue with ethyl acetate (3 x volumes).

  • Wash the combined organic layers sequentially with saturated aqueous NaHCO₃ solution and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the product by flash column chromatography on silica gel if necessary. A high-yielding synthesis of a similar Boc-protected amino alcohol reported a yield of 94%.[3]

Protocol 2: Synthesis of Benzyl ((S)-2-amino-1-phenylethyl)carbamate (Cbz-Protection)

Materials:

  • (S)-2-amino-1-phenylethanol

  • Benzyl chloroformate (Cbz-Cl)

  • Sodium bicarbonate (NaHCO₃)

  • Dioxane

  • Deionized water

  • Ethyl acetate (EtOAc)

  • 1 M Hydrochloric acid (HCl)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure: [1]

  • Dissolve (S)-2-amino-1-phenylethanol (1.0 eq) in a 2:1 mixture of dioxane and water.

  • Add sodium bicarbonate (2.0 eq) to the solution and cool to 0 °C in an ice bath.

  • Slowly add benzyl chloroformate (1.1 eq) to the vigorously stirred solution, maintaining the temperature at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 12-20 hours.

  • Dilute the reaction mixture with water and extract with ethyl acetate (3 x volumes).

  • Wash the combined organic layers with 1 M HCl, followed by brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the product by flash column chromatography on silica gel. A representative yield for this type of reaction is approximately 90%.[1]

Protocol 3: Synthesis of (9H-fluoren-9-yl)methyl ((S)-2-amino-1-phenylethyl)carbamate (Fmoc-Protection)

Materials:

  • (S)-2-amino-1-phenylethanol

  • 9-fluorenylmethyl chloroformate (Fmoc-Cl)

  • Sodium bicarbonate (NaHCO₃)

  • Tetrahydrofuran (THF) or Dioxane

  • Deionized water

  • Diethyl ether

  • 1 M Hydrochloric acid (HCl)

Procedure: [2]

  • Dissolve (S)-2-amino-1-phenylethanol (1.0 eq) in a 2:1 mixture of THF and saturated aqueous NaHCO₃ solution.

  • Stir the mixture at room temperature for 16 hours.

  • Dilute the reaction with water and adjust the pH to 9 with additional saturated aqueous NaHCO₃ if necessary.

  • Extract the mixture with diethyl ether (3 x volumes) to remove impurities.

  • Acidify the aqueous layer to pH 1 with 1 M HCl.

  • Extract the product into an organic solvent like ethyl acetate (3 x volumes).

  • Dry the combined organic layers over an anhydrous drying agent, filter, and concentrate under reduced pressure to yield the product. Typical yields for Fmoc protection of primary amines range from 75% to 90%.[4]

Visualizing the Protection/Deprotection Workflows

The orthogonality of these protecting groups is a key concept in multi-step synthesis. The following diagrams illustrate the general workflows for the protection and deprotection of a primary amine using Boc, Cbz, and Fmoc strategies.

Boc_Protection_Workflow Amine Primary Amine (S)-2-amino-1-phenylethanol Boc_Protected Boc-Protected Amine Amine->Boc_Protected (Boc)₂O, Base (e.g., Et₃N, NaHCO₃) Deprotected_Amine Primary Amine Boc_Protected->Deprotected_Amine Strong Acid (e.g., TFA, HCl)

Boc Protection and Deprotection Workflow.

Cbz_Protection_Workflow Amine Primary Amine (S)-2-amino-1-phenylethanol Cbz_Protected Cbz-Protected Amine Amine->Cbz_Protected Cbz-Cl, Base (e.g., NaHCO₃) Deprotected_Amine Primary Amine Cbz_Protected->Deprotected_Amine H₂/Pd-C (Hydrogenolysis)

Cbz Protection and Deprotection Workflow.

Fmoc_Protection_Workflow Amine Primary Amine (S)-2-amino-1-phenylethanol Fmoc_Protected Fmoc-Protected Amine Amine->Fmoc_Protected Fmoc-Cl, Base (e.g., NaHCO₃) Deprotected_Amine Primary Amine Fmoc_Protected->Deprotected_Amine Base (e.g., Piperidine)

Fmoc Protection and Deprotection Workflow.

References

Safety Operating Guide

Safe Disposal of (S)-tert-Butyl (2-amino-1-phenylethyl)carbamate: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and scientists in the fields of chemistry and drug development, the responsible management and disposal of chemical reagents is paramount for ensuring a safe laboratory environment and maintaining regulatory compliance. This guide provides detailed, step-by-step procedures for the proper disposal of (S)-tert-Butyl (2-amino-1-phenylethyl)carbamate, a compound that requires careful handling due to its potential hazards.

This compound is classified as harmful if swallowed, a skin and eye irritant, and may cause respiratory irritation.[1][2] Therefore, it must be treated as hazardous waste and disposed of through an approved waste disposal facility. Adherence to institutional, local, state, and federal regulations is mandatory.

Immediate Safety Protocols & Personal Protective Equipment (PPE)

Before handling this compound for disposal, it is imperative to wear the appropriate Personal Protective Equipment (PPE) to minimize exposure risks.

  • Eye Protection : Chemical safety goggles or a face shield should be worn.

  • Hand Protection : Chemical-resistant gloves, such as nitrile, are required.

  • Body Protection : A laboratory coat or other protective clothing must be worn.

  • Work Area : All handling of this compound should be conducted in a well-ventilated area, preferably within a chemical fume hood.

Step-by-Step Disposal Protocol

The primary route for the disposal of this compound is through your institution's hazardous waste management program.

  • Waste Collection :

    • Collect waste this compound in a designated, compatible, and sealable container.[3]

    • The container must be clearly labeled as "Hazardous Waste" and include the full chemical name: this compound.[4]

  • Segregation of Waste :

    • Store the waste container in a designated satellite accumulation area (SAA) within the laboratory.[5]

    • Ensure that it is segregated from incompatible materials, such as strong oxidizing agents and acids.[6]

  • Contaminated Materials :

    • Any materials that have come into contact with the compound, including weighing papers, contaminated gloves, and absorbent materials from a spill, must also be disposed of as hazardous waste.[3]

    • Place these items in the same designated hazardous waste container.

  • Spill Management :

    • In the event of a spill, use an inert absorbent material like vermiculite or dry sand to contain it.

    • Carefully collect the absorbed material and place it into the designated hazardous waste container for disposal.[3]

  • Arranging for Disposal :

    • Contact your institution's Environmental Health and Safety (EHS) office to schedule a pickup for the hazardous waste.[3]

    • Follow all institutional procedures for waste manifests and record-keeping.[4]

Under no circumstances should this chemical be disposed of down the drain or in regular trash. [7][8]

Summary of Key Hazard and Disposal Information

PropertyInformationCitation
GHS Hazard Statements H302: Harmful if swallowedH315: Causes skin irritationH319: Causes serious eye irritationH335: May cause respiratory irritation[1][2]
Primary Disposal Route Approved Hazardous Waste Disposal Facility[3]
Personal Protective Equipment Chemical-resistant gloves, safety goggles/face shield, lab coat[3]
Waste Container Designated, compatible, sealed, and clearly labeled as "Hazardous Waste" with the full chemical name.[3][4]
Storage Segregated from incompatible materials in a designated Satellite Accumulation Area (SAA).[5][9]
Spill Cleanup Absorb with inert material and collect for hazardous waste disposal.[3]

Disposal Workflow

G start Start: Disposal of This compound ppe Wear Appropriate PPE: - Safety Goggles - Nitrile Gloves - Lab Coat start->ppe collect_solid Collect Solid Waste in a Designated Hazardous Waste Container ppe->collect_solid collect_contaminated Collect Contaminated Materials (gloves, paper, etc.) in the Same Container collect_solid->collect_contaminated label_container Label Container: - 'Hazardous Waste' - Full Chemical Name collect_contaminated->label_container store Store Sealed Container in a Designated Satellite Accumulation Area (SAA) label_container->store contact_ehs Contact Institutional EHS for Waste Pickup store->contact_ehs end End: Proper Disposal Complete contact_ehs->end

Caption: Disposal workflow for this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.